molecular formula C25H35ClN6O2 B609330 MRT 68601 hydrochloride CAS No. 1190379-37-3

MRT 68601 hydrochloride

Cat. No.: B609330
CAS No.: 1190379-37-3
M. Wt: 487.05
InChI Key: BOBHGYDEKISHIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride is a potent and selective ATP-competitive inhibitor of the c-Met (mesenchymal-epithelial transition factor) receptor tyrosine kinase. The c-Met signaling pathway is a critical regulator of invasive growth and is aberrantly activated in a wide spectrum of human malignancies, making it a prominent target for anticancer drug discovery. This compound demonstrates high affinity for c-Met, effectively suppressing its kinase activity and subsequent downstream signaling cascades, such as the MAPK and PI3K/Akt pathways, which are essential for cell proliferation, survival, and migration. Its research value is particularly significant in studying cancers with c-Met dysregulation, including those with MET gene amplification, mutations, or HGF (hepatocyte growth factor)-dependent autocrine loops, as seen in certain non-small cell lung cancers, gastric cancers, and glioblastomas. By precisely inhibiting c-Met, this reagent enables researchers to probe the oncogenic addiction of tumor cells to this pathway, assess the therapeutic potential of c-Met blockade, and evaluate mechanisms of resistance in preclinical models. Further research applications include its use in investigating c-Met's role in tissue repair and regeneration, as well as in pathological processes beyond oncology, such as fibrosis and angiogenesis. The compound's well-characterized profile makes it a vital tool for elucidating the complex biology of the HGF/c-Met axis and for validating c-Met as a target in various disease contexts.

Properties

IUPAC Name

N-[3-[[5-cyclopropyl-2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N6O2.ClH/c32-24(19-3-1-4-19)27-12-2-11-26-23-22(18-5-6-18)17-28-25(30-23)29-20-7-9-21(10-8-20)31-13-15-33-16-14-31;/h7-10,17-19H,1-6,11-16H2,(H,27,32)(H2,26,28,29,30);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOBHGYDEKISHIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCCCNC2=NC(=NC=C2C3CC3)NC4=CC=C(C=C4)N5CCOCC5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801022530
Record name MRT-68601 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801022530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190377-79-7
Record name MRT-68601 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801022530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unraveling the Molecular Machinery: A Technical Guide to MRT 68601 Hydrochloride's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT 68601 hydrochloride is a potent small molecule inhibitor with a multifaceted mechanism of action primarily centered on the inhibition of TANK-binding kinase 1 (TBK1). Its activity extends to other related kinases, including I-kappa-B kinase epsilon (IKKε) and Unc-51 like autophagy activating kinase 1 (ULK1), positioning it as a valuable tool for investigating cellular processes such as innate immunity, inflammation, and autophagy. This technical guide provides an in-depth exploration of the core mechanism of action of MRT 68601, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways it modulates.

Core Mechanism of Action: Inhibition of TBK1/IKKε and ULK1/2

This compound functions as an ATP-competitive inhibitor, targeting the kinase domain of its primary targets. This mode of action prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascades in which these kinases play a pivotal role.

1.1. Inhibition of the TBK1/IKKε Axis

The primary and most well-characterized activity of MRT 68601 is its potent inhibition of TBK1.[1][2][3] TBK1 and the closely related kinase IKKε are key regulators of the innate immune response. They are activated by various stimuli, including viral and bacterial infections, leading to the phosphorylation and activation of transcription factors such as interferon regulatory factor 3 (IRF3) and nuclear factor kappa-B (NF-κB). By inhibiting TBK1, MRT 68601 effectively blocks these downstream signaling events. This has significant implications for inflammatory and autoimmune diseases where the TBK1/IKKε pathway is often dysregulated.

1.2. Modulation of Autophagy through ULK1/2 Inhibition

Beyond its effects on innate immunity, MRT 68601 has been identified as a potent inhibitor of ULK1 and ULK2, two serine/threonine kinases essential for the initiation of autophagy.[4][5] Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and proteins.[5] In cancer cells, autophagy can serve as a pro-survival mechanism, helping them to withstand metabolic stress.[5] By inhibiting ULK1/2, MRT 68601 blocks the formation of autophagosomes, the initial vesicles in the autophagy pathway.[1][2][6] This action has been shown to be particularly relevant in lung cancer cells.[1][2]

Quantitative Data: Potency and Selectivity

The inhibitory activity of MRT 68601 has been quantified in various biochemical and cell-based assays. The following table summarizes the key potency data.

Target KinaseAssay TypeIC50 ValueReference
TBK1Biochemical6 nM[1][2][3]
ULK1In vitroPotent Inhibition[4]
ULK2In vitroPotent Inhibition[4]

Note: While MRT 68601 is known to be a potent ULK1/2 inhibitor, specific IC50 values are more clearly defined for the related compound MRT 68921 (ULK1 IC50 = 2.9 nM, ULK2 IC50 = 1.1 nM).[7] MRT 68601's activity on ULK1/2 is described as potent, and it effectively blocks autophagy in cells.[4]

Signaling Pathway Diagrams

To visually represent the mechanism of action of MRT 68601, the following diagrams illustrate its points of intervention in the TBK1/IKKε and ULK1/2 signaling pathways.

TBK1_IKKe_Signaling cluster_upstream Upstream Stimuli (e.g., PAMPs, DAMPs) cluster_kinases Kinase Activation cluster_downstream Downstream Transcription Factors cluster_output Cellular Response Stimuli Viral/Bacterial Components TBK1 TBK1 Stimuli->TBK1 IKKe IKKε Stimuli->IKKe IRF3 IRF3 TBK1->IRF3 NFkB NF-κB TBK1->NFkB IKKe->IRF3 IKKe->NFkB Interferon Type I Interferon Production IRF3->Interferon Inflammation Inflammation NFkB->Inflammation MRT68601 MRT 68601 MRT68601->TBK1 MRT68601->IKKe

Caption: Inhibition of the TBK1/IKKε signaling pathway by MRT 68601.

Autophagy_Signaling cluster_upstream_autophagy Upstream Signals (e.g., Nutrient Deprivation) cluster_ulk Autophagy Initiation Complex cluster_downstream_autophagy Autophagosome Formation cluster_output_autophagy Cellular Outcome Stress Cellular Stress ULK1_ULK2 ULK1/ULK2 Complex Stress->ULK1_ULK2 ATG13 ATG13 Phosphorylation ULK1_ULK2->ATG13 Autophagosome Autophagosome Formation ATG13->Autophagosome Degradation Degradation of Cellular Components Autophagosome->Degradation MRT68601 MRT 68601 MRT68601->ULK1_ULK2

Caption: Inhibition of autophagy initiation by MRT 68601 via the ULK1/2 complex.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of MRT 68601.

4.1. In Vitro Kinase Assay (TBK1, ULK1/2)

This protocol outlines a general procedure for assessing the inhibitory activity of MRT 68601 against a target kinase in a biochemical assay.

  • Objective: To determine the IC50 value of MRT 68601 for a specific kinase.

  • Materials:

    • Recombinant human kinase (e.g., TBK1, ULK1)

    • Kinase-specific substrate peptide

    • This compound

    • ATP (including radiolabeled [γ-³²P]ATP for radiometric assays or fluorescently labeled ATP for non-radiometric assays)

    • Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% β-mercaptoethanol)

    • 96-well plates

    • Scintillation counter or fluorescence plate reader

  • Procedure:

    • Prepare a serial dilution of MRT 68601 in DMSO.

    • In a 96-well plate, add the recombinant kinase, the substrate peptide, and the diluted MRT 68601 to the kinase reaction buffer.

    • Pre-incubate the mixture at the optimal reaction temperature (e.g., 25-30°C) for a defined period (e.g., 10-15 minutes).

    • Initiate the kinase reaction by adding ATP.

    • Allow the reaction to proceed for a specific time (e.g., 30-60 minutes).

    • Terminate the reaction (e.g., by adding a stop solution containing EDTA).

    • Quantify the amount of phosphorylated substrate. For radiometric assays, this involves capturing the radiolabeled substrate on a filter and measuring radioactivity using a scintillation counter. For fluorescence-based assays, measure the fluorescence signal.

    • Plot the percentage of kinase inhibition against the logarithm of the MRT 68601 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

4.2. Cell-Based Autophagy Assay (LC3 Puncta Formation)

This protocol describes a common method to assess the effect of MRT 68601 on autophagy in cultured cells.

  • Objective: To determine if MRT 68601 inhibits autophagosome formation.

  • Materials:

    • Cancer cell line (e.g., lung cancer cells)

    • Cell culture medium and supplements

    • This compound

    • Autophagy inducer (e.g., Earle's Balanced Salt Solution - EBSS for starvation)

    • Lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) to measure autophagic flux

    • Primary antibody against LC3

    • Fluorescently labeled secondary antibody

    • DAPI for nuclear staining

    • Fluorescence microscope

  • Procedure:

    • Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with MRT 68601 at various concentrations for a predetermined time. Include a vehicle control (DMSO).

    • To measure autophagic flux, co-treat a subset of cells with a lysosomal inhibitor for the final hours of the experiment.

    • Induce autophagy by replacing the medium with EBSS for a short period (e.g., 1-2 hours) in a subset of wells.

    • Fix the cells with paraformaldehyde.

    • Permeabilize the cells with a detergent (e.g., Triton X-100).

    • Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).

    • Incubate the cells with the primary anti-LC3 antibody.

    • Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI.

    • Mount the coverslips on microscope slides.

    • Acquire images using a fluorescence microscope.

    • Quantify the number and intensity of LC3 puncta per cell. A decrease in LC3 puncta in the presence of MRT 68601, especially under induced autophagy and in the presence of a lysosomal inhibitor, indicates inhibition of autophagosome formation.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for characterizing a kinase inhibitor like MRT 68601.

Experimental_Workflow cluster_biochemical Biochemical Characterization cluster_cell_based Cell-Based Validation cluster_invivo In Vivo Efficacy (Optional) Kinase_Assay In Vitro Kinase Assays (TBK1, ULK1, etc.) Selectivity_Profiling Kinome-wide Selectivity Profiling Kinase_Assay->Selectivity_Profiling Autophagy_Assay LC3 Puncta Assay Selectivity_Profiling->Autophagy_Assay Western_Blot Western Blot for Phospho-substrates Autophagy_Assay->Western_Blot Cell_Viability Cell Viability/Proliferation Assays Western_Blot->Cell_Viability Xenograft_Model Cancer Xenograft Models Cell_Viability->Xenograft_Model Fibrosis_Model Fibrosis Models Xenograft_Model->Fibrosis_Model

Caption: A logical workflow for the preclinical evaluation of MRT 68601.

Conclusion

This compound is a potent and valuable research tool with a well-defined mechanism of action centered on the inhibition of TBK1 and ULK1/2. Its ability to modulate both innate immune signaling and autophagy provides a powerful means to dissect these complex cellular pathways. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize MRT 68601 in their studies of cancer, inflammation, and neurodegenerative diseases where these pathways are of significant interest. Further investigation into its broader kinome selectivity and in vivo efficacy will continue to refine our understanding of its therapeutic potential.

References

MRT68601 Hydrochloride: An In-depth Technical Guide to a Potent TBK1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This technical guide provides a comprehensive overview of MRT68601 hydrochloride, a potent and specific inhibitor of TANK-binding kinase 1 (TBK1). TBK1 is a crucial serine/threonine kinase that plays a central role in innate immunity, autophagy, and cellular proliferation. Dysregulation of TBK1 activity has been implicated in various diseases, including autoimmune disorders and cancer, making it a significant target for therapeutic development. This document details the mechanism of action of MRT68601, its chemical properties, and its effects on cellular signaling pathways. Furthermore, it provides detailed experimental protocols for researchers and drug development professionals working with this compound, along with a summary of its quantitative data and visualizations of key biological pathways and experimental workflows.

Introduction

TANK-binding kinase 1 (TBK1) is a non-canonical IκB kinase (IKK) family member that acts as a critical node in multiple signal transduction pathways.[1] It is essential for the production of type I interferons (IFNs) in response to viral and bacterial infections. Upon activation by upstream sensors of pathogens, TBK1 phosphorylates and activates transcription factors such as interferon regulatory factor 3 (IRF3) and IRF7, leading to the expression of IFN-α and IFN-β.[1] Beyond its role in innate immunity, TBK1 is also involved in regulating autophagy, NF-κB signaling, and cell survival.[2][3] Given its multifaceted roles, inhibitors of TBK1 are valuable tools for dissecting these pathways and hold potential as therapeutic agents.

MRT68601 hydrochloride is a potent small molecule inhibitor of TBK1.[4][5] This guide serves as a technical resource for researchers utilizing MRT68601, providing detailed information on its biological activity and methodologies for its use in laboratory settings.

Chemical and Physical Properties

PropertyValueReference
Chemical Name N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride[6][7]
Molecular Formula C₂₅H₃₅ClN₆O₂[4][6]
Molecular Weight 487.04 g/mol [4][5]
CAS Number 1962928-25-1[4][7]
Appearance Solid powder[6]
Purity ≥98%[5][7]
Solubility Soluble in water and DMSO to 100 mM[5][7]
Storage Desiccate at room temperature. For long-term storage, -20°C is recommended.[5][6]

Mechanism of Action and Biological Activity

MRT68601 acts as an ATP-competitive inhibitor of TBK1, binding to the kinase domain and preventing the phosphorylation of its downstream substrates.[8] The primary biological activities of MRT68601 include:

  • Inhibition of TBK1 Kinase Activity: MRT68601 potently inhibits the enzymatic activity of TBK1.[4][5]

  • Suppression of Innate Immune Signaling: By inhibiting TBK1, MRT68601 blocks the phosphorylation of IRF3, a key step in the induction of type I interferons.[9]

  • Modulation of Autophagy: MRT68601 has been shown to inhibit the formation of autophagosomes in certain cancer cell lines.[4][5]

  • Inhibition of NF-κB Signaling: While TBK1's role in canonical NF-κB activation is context-dependent, its inhibition can affect non-canonical NF-κB pathways.[10]

Quantitative Data

Kinase Inhibition Profile

The following table summarizes the in vitro inhibitory activity of MRT68601 against TBK1 and a selection of other kinases to illustrate its selectivity. IC₅₀ values represent the concentration of the inhibitor required to reduce the kinase activity by 50%.

KinaseIC₅₀ (nM)Reference
TBK1 6 [4][5][9]
IKKεData not available
MARK3>10-fold selective over TBK1[11]
Other kinasesGenerally >10-fold selective over TBK1[11]
Cellular Activity

The following table provides a summary of the observed effects of MRT68601 in cellular assays.

AssayCell LineEffectConcentrationReference
Inhibition of Autophagosome FormationLung Cancer CellsInhibition of autophagosome formationNot specified[4][5]
Inhibition of IRF3 PhosphorylationRAW264.7 MacrophagesInhibition of LPS-stimulated IRF3 phosphorylation10 µM[11]
Cell ViabilityA549 NSCLC CellsReduction in viable cells1-10 µM (72h)[11]
Inhibition of Fibroblast ActivationNormal Lung FibroblastsReduction in fibrogenic gene expression1-15 µM[12]

Experimental Protocols

In Vitro TBK1 Kinase Assay

This protocol is a general guideline for determining the in vitro potency of MRT68601 against TBK1.

Materials:

  • Recombinant human TBK1 enzyme

  • Kinase substrate (e.g., IRF3 peptide)

  • MRT68601 hydrochloride

  • Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[13]

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system[14]

  • 384-well plates

Procedure:

  • Prepare serial dilutions of MRT68601 in kinase buffer.

  • In a 384-well plate, add 1 µl of the MRT68601 dilution or vehicle (DMSO) control.[13]

  • Add 2 µl of a solution containing recombinant TBK1 enzyme and the kinase substrate in kinase buffer.

  • Initiate the kinase reaction by adding 2 µl of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for TBK1.

  • Incubate the plate at room temperature for 60 minutes.[13]

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent, incubating for 40 minutes, then adding Kinase Detection Reagent and incubating for 30 minutes.[13][14]

  • Measure luminescence using a plate reader.

  • Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot for Phospho-IRF3

This protocol describes how to assess the effect of MRT68601 on the phosphorylation of IRF3 in cultured cells.

Materials:

  • Cell line of interest (e.g., RAW264.7 macrophages)

  • MRT68601 hydrochloride

  • Stimulating agent (e.g., Lipopolysaccharide - LPS)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-IRF3 (Ser396), anti-IRF3, anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Pre-treat cells with various concentrations of MRT68601 or vehicle (DMSO) for 1-2 hours.

  • Stimulate the cells with an appropriate agonist (e.g., 1 µg/ml LPS for 1 hour) to induce IRF3 phosphorylation.[11]

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatants using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-IRF3 (e.g., 1:1000 dilution) overnight at 4°C.[15]

  • Wash the membrane three times with TBST for 10 minutes each.[15]

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in step 11.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe for total IRF3 and a loading control to ensure equal loading.

Western Blot for Autophagy Markers (LC3)

This protocol outlines the detection of LC3-I to LC3-II conversion, a hallmark of autophagy, by western blot.

Materials:

  • Cell line of interest

  • MRT68601 hydrochloride

  • Autophagy modulators (e.g., Chloroquine - CQ, as a lysosomal inhibitor)

  • Cell lysis buffer

  • Primary antibodies: anti-LC3, anti-GAPDH (or other suitable loading control, but not actin)[16]

  • Other materials as described in the Western Blot for Phospho-IRF3 protocol.

Procedure:

  • Plate cells and treat with MRT68601 or vehicle for the desired time (e.g., 24 hours).[11] In some experiments, co-treatment with an autophagy flux inhibitor like chloroquine (e.g., 20 µM) for the last few hours can help to assess autophagic flux.[17]

  • Harvest and lyse the cells as described previously. It is recommended to prepare fresh samples and avoid repeated freeze-thaw cycles.[16]

  • Perform SDS-PAGE and western blotting as described above. Note that LC3 binds more strongly to PVDF membranes.[16]

  • Incubate the membrane with the primary anti-LC3 antibody. Both LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form) will be detected. LC3-II migrates faster on SDS-PAGE gels.[16]

  • Proceed with washing, secondary antibody incubation, and detection.

  • Quantify the band intensities of LC3-II relative to a loading control to assess changes in autophagosome numbers.

Cellular Thermal Shift Assay (CETSA)

This protocol allows for the assessment of MRT68601 target engagement with TBK1 in a cellular context.[18]

Materials:

  • Cell line expressing TBK1

  • MRT68601 hydrochloride

  • PBS with protease and phosphatase inhibitors

  • PCR tubes or strips

  • Thermal cycler

  • Equipment for cell lysis (e.g., for freeze-thaw cycles)

  • Western blot materials as described previously, with a primary antibody against TBK1.

Procedure:

  • Treat cultured cells with MRT68601 or vehicle (DMSO) for a specified time (e.g., 1-2 hours) to allow for cell penetration and target binding.

  • Harvest the cells and wash them with PBS. Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes to a range of temperatures in a thermal cycler for a set time (e.g., 3-5 minutes). A typical temperature gradient would be from 40°C to 70°C.[11]

  • Lyse the cells by three cycles of freeze-thawing (e.g., using liquid nitrogen and a 37°C water bath).[11]

  • Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Transfer the supernatant to new tubes and determine the protein concentration.

  • Analyze the amount of soluble TBK1 remaining at each temperature by western blotting.

  • A positive target engagement will result in a thermal stabilization of TBK1 in the MRT68601-treated samples, meaning more soluble TBK1 will be detected at higher temperatures compared to the vehicle-treated control.

In Vivo Xenograft Tumor Model

This is a general protocol for evaluating the in vivo efficacy of MRT68601 in a mouse xenograft model. All animal experiments must be conducted in accordance with approved institutional guidelines.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Cancer cell line of interest (e.g., A549)

  • Matrigel

  • MRT68601 hydrochloride formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Culture the cancer cells to be implanted.

  • Harvest the cells and resuspend them in a mixture of serum-free medium and Matrigel (e.g., 1:1 ratio).[12]

  • Subcutaneously inject the cell suspension (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.[19]

  • Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer MRT68601 or vehicle control to the mice via the desired route (e.g., intraperitoneal injection) at a predetermined dose and schedule.

  • Monitor the tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = (length x width²)/2).

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).

Visualizations

Signaling Pathway Diagrams

TBK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_tbk1 TBK1 Complex cluster_downstream Downstream Effectors PAMPs_DAMPs PAMPs / DAMPs TLRs_RLRs_cGAS TLRs / RLRs / cGAS PAMPs_DAMPs->TLRs_RLRs_cGAS Adaptors Adaptor Proteins (MAVS, STING, TRIF) TLRs_RLRs_cGAS->Adaptors TBK1 TBK1 Adaptors->TBK1 recruits & activates IRF3_IRF7 IRF3 / IRF7 TBK1->IRF3_IRF7 phosphorylates NFkB NF-κB Signaling TBK1->NFkB modulates Autophagy Autophagy Proteins TBK1->Autophagy regulates Type_I_IFN Type I Interferon Production IRF3_IRF7->Type_I_IFN Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes Cell_Survival Cell Survival Autophagy->Cell_Survival MRT68601 MRT68601 MRT68601->TBK1 inhibits

Caption: TBK1 signaling pathway and the inhibitory action of MRT68601.

Experimental Workflow Diagrams

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_western_blot Western Blotting A 1. Cell Seeding B 2. Treatment with MRT68601 A->B C 3. Stimulation (e.g., LPS) B->C D 4. Cell Lysis C->D E 5. Protein Quantification (BCA Assay) D->E F 6. SDS-PAGE E->F G 7. Protein Transfer F->G H 8. Antibody Incubation G->H I 9. Detection & Analysis H->I

Caption: General workflow for Western Blot analysis.

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis A 1. Treat cells with MRT68601 or Vehicle B 2. Harvest and aliquot cells A->B C 3. Heat at various temperatures B->C D 4. Cell Lysis (Freeze-Thaw) C->D E 5. Separate soluble fraction D->E F 6. Western Blot for TBK1 E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

MRT68601 hydrochloride is a valuable research tool for investigating the multifaceted roles of TBK1 in cellular physiology and disease. Its high potency and selectivity make it suitable for a range of in vitro and in vivo applications. This guide provides the foundational knowledge and detailed protocols necessary for its effective use in the laboratory. Further research into the full kinase selectivity profile and its effects in various disease models will continue to elucidate the therapeutic potential of targeting TBK1.

References

MRT 68601 Hydrochloride: A Technical Guide to its Role in Autophagy Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT 68601 hydrochloride is a potent small molecule inhibitor with significant implications for the study and therapeutic targeting of autophagy. Initially identified as a TANK-binding kinase 1 (TBK1) inhibitor, emerging evidence and the activity of structurally related compounds strongly indicate that MRT 68601 also functions as a powerful dual inhibitor of the Unc-51-like autophagy activating kinase 1 (ULK1) and ULK2. These serine/threonine kinases are central to the initiation of the autophagy cascade, a critical cellular process for homeostasis, which is also implicated in various diseases, including cancer and neurodegenerative disorders. This technical guide provides an in-depth overview of this compound, its mechanism of action in the context of autophagy, relevant quantitative data from preclinical studies, and detailed experimental protocols for its investigation.

Introduction to this compound and Autophagy

Autophagy is a highly conserved catabolic process whereby cells degrade and recycle their own components to maintain cellular homeostasis and survive periods of stress, such as nutrient deprivation. The initiation of autophagy is tightly regulated by a complex signaling network, with the ULK1 and ULK2 kinases playing a pivotal role. This compound has emerged as a valuable chemical probe to dissect the molecular mechanisms of autophagy and as a potential therapeutic agent to modulate this pathway in disease. While initially characterized as an inhibitor of TBK1, its structural analogues, MRT67307 and MRT68921, have been demonstrated to be potent inhibitors of ULK1 and ULK2, suggesting a similar mode of action for MRT 68601 in the context of autophagy inhibition.[1][2][3]

Mechanism of Action: Dual Inhibition of ULK1 and ULK2

This compound and its analogues are ATP-competitive inhibitors that target the kinase domain of ULK1 and ULK2.[1] By binding to the ATP-binding pocket, these inhibitors prevent the phosphorylation of downstream substrates, thereby blocking the initiation of the autophagic process. The inhibition of ULK1/2 kinase activity leads to a failure in the recruitment of the downstream autophagy machinery to the phagophore assembly site, ultimately halting the formation of autophagosomes.[1][4]

Signaling Pathway

The ULK1/2 complex is a key integrator of nutrient sensing pathways, primarily regulated by the mammalian target of rapamycin (mTOR) and AMP-activated protein kinase (AMPK). Under nutrient-rich conditions, mTORC1 phosphorylates and inactivates the ULK1/2 complex. Conversely, under nutrient-poor conditions or cellular stress, AMPK is activated, which in turn activates ULK1/2 both directly through phosphorylation and indirectly by inhibiting mTORC1. MRT 68601, by directly inhibiting ULK1/2, effectively uncouples the autophagy initiation complex from these upstream regulatory signals.

ULK1_Pathway cluster_upstream Upstream Regulators cluster_core Autophagy Initiation Complex cluster_downstream Downstream Events Nutrient Rich Nutrient Rich mTORC1 mTORC1 Nutrient Rich->mTORC1 Nutrient Poor / Stress Nutrient Poor / Stress AMPK AMPK Nutrient Poor / Stress->AMPK ULK1_ULK2 ULK1 / ULK2 mTORC1->ULK1_ULK2 Inhibition AMPK->mTORC1 AMPK->ULK1_ULK2 Activation Autophagosome Formation Autophagosome Formation ULK1_ULK2->Autophagosome Formation Initiation MRT 68601 MRT 68601 MRT 68601->ULK1_ULK2 Inhibition

Figure 1: MRT 68601 inhibits the ULK1/2 complex, a key initiator of autophagy.

Quantitative Data

CompoundTargetIC50 (nM)Reference
MRT67307 ULK145[Petherick et al., 2015][1]
ULK238[Petherick et al., 2015][1]
MRT68921 ULK12.9[Petherick et al., 2015][1]
ULK21.1[Petherick et al., 2015][1]
MRT 68601 TBK16[Newman et al., 2012][5]

Table 1: In vitro kinase inhibitory activities of MRT 68601 and related compounds.

Experimental Protocols

The following protocols are adapted from methodologies used to characterize ULK1/2 inhibitors and can be applied to investigate the effects of this compound on autophagy.

Western Blotting for Autophagy Markers

This protocol is designed to assess the effect of MRT 68601 on the levels of key autophagy-related proteins, such as the conversion of LC3-I to LC3-II and the phosphorylation of ATG13, a direct substrate of ULK1.

Experimental Workflow:

WB_Workflow A Cell Culture and Treatment (e.g., with MRT 68601 and/or autophagy inducer) B Cell Lysis A->B C Protein Quantification (e.g., BCA assay) B->C D SDS-PAGE C->D E Protein Transfer to Membrane (e.g., PVDF) D->E F Blocking E->F G Primary Antibody Incubation (e.g., anti-LC3B, anti-p-ATG13) F->G H Secondary Antibody Incubation G->H I Detection and Imaging H->I J Data Analysis I->J

References

MRT68601 Hydrochloride: A Technical Guide to its Role in NF-κB Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT68601 hydrochloride is a potent and selective inhibitor of TANK-binding kinase 1 (TBK1), a key regulator of innate immunity and cellular inflammatory responses.[1][2] This technical guide provides an in-depth overview of the mechanism of action of MRT68601, with a particular focus on its modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. The document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows for researchers in drug discovery and development.

Introduction to MRT68601 Hydrochloride

MRT68601 is a small molecule inhibitor that has been instrumental in elucidating the cellular functions of TBK1 and its homolog, IκB kinase ε (IKKε).[3] TBK1 is a serine/threonine kinase that plays a pivotal role in multiple signaling pathways, including the activation of interferon regulatory factors (IRFs) and NF-κB, which are critical for anti-viral responses, inflammatory cytokine production, and cell survival.[2][4][5] Dysregulation of TBK1 activity has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[2][6]

Mechanism of Action: Inhibition of the Non-Canonical NF-κB Pathway

MRT68601 exerts its effects primarily through the inhibition of TBK1 kinase activity.[1] This inhibition has significant downstream consequences, most notably on the non-canonical NF-κB signaling pathway.

The canonical NF-κB pathway is typically activated by pro-inflammatory stimuli and results in the activation of the RelA/p50 dimer. In contrast, the non-canonical pathway is activated by a specific subset of tumor necrosis factor (TNF) receptor superfamily members and leads to the processing and nuclear translocation of the p100 subunit to its active p52 form, which then dimerizes with RelB.[7]

TBK1 has been shown to be a critical component in the activation of the non-canonical NF-κB pathway.[3] By inhibiting TBK1, MRT68601 prevents the phosphorylation and subsequent nuclear translocation of RelB, a key transcription factor in this pathway.[3][8][9] This leads to the downregulation of RelB target genes, which are involved in cell survival and proliferation.[4]

Quantitative Data

The following tables summarize the key quantitative data for MRT68601 hydrochloride based on available literature.

Parameter Value Target Reference
IC₅₀6 nMTBK1[1]
IC₅₀>100-fold selectivity over TBK1Various other kinases (except MARK3)[3]
Cell-Based Assay Cell Line Concentration Effect Reference
Inhibition of RelB nuclear localizationA54910 µMSignificant reduction in nuclear RelB[3][8][9]
Inhibition of cell viabilityA5491-10 µMDose-dependent decrease in viable cells[3]
Inhibition of autophagosome formationA5491 µMReduction in autophagic puncta[3][8]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to visualize the signaling pathways and a typical experimental workflow.

NF_kB_Signaling cluster_stimulus Stimulus cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF Superfamily Ligands Receptor TNFR Superfamily Receptor Stimulus->Receptor NIK NIK Receptor->NIK activates IKK_alpha IKKα NIK->IKK_alpha phosphorylates p100_RelB p100/RelB IKK_alpha->p100_RelB processes p52_RelB p52/RelB p100_RelB->p52_RelB p52_RelB_nuc p52/RelB p52_RelB->p52_RelB_nuc translocates TBK1 TBK1 TBK1->IKK_alpha activates MRT68601 MRT68601 MRT68601->TBK1 inhibits Gene Target Gene Expression p52_RelB_nuc->Gene induces

Caption: Non-Canonical NF-κB Signaling Pathway and the inhibitory action of MRT68601 on TBK1.

Experimental_Workflow start Start: A549 Cell Culture treatment Treatment with MRT68601 (e.g., 10 µM for 24h) start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis if Immunofluorescence Staining (RelB nuclear localization) treatment->if viability Cell Viability Assay (e.g., MTT, Cell Counting) treatment->viability western Western Blot Analysis (p-RelB, Total RelB, etc.) lysis->western end End: Data Analysis western->end if->end viability->end

Caption: A typical experimental workflow for evaluating the effect of MRT68601 on NF-κB signaling.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for studying the effects of MRT68601.

Cell Culture and Treatment
  • Cell Line: A549 non-small cell lung cancer cells are a commonly used model.[3]

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: MRT68601 hydrochloride is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For experiments, cells are treated with the desired concentration of MRT68601 (e.g., 1-10 µM) or an equivalent volume of DMSO as a vehicle control for the indicated time period (e.g., 24 hours).[3][8]

Western Blot Analysis
  • Objective: To determine the effect of MRT68601 on the protein levels and phosphorylation status of key components of the NF-κB pathway.

  • Procedure:

    • After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA protein assay kit.

    • Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is incubated with primary antibodies against target proteins (e.g., phospho-RelB, total RelB, TBK1, GAPDH) overnight at 4°C.

    • After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for RelB Nuclear Translocation
  • Objective: To visualize and quantify the effect of MRT68601 on the subcellular localization of RelB.

  • Procedure:

    • A549 cells are seeded on glass coverslips in a 24-well plate and allowed to adhere overnight.

    • Cells are treated with MRT68601 or DMSO as described above.

    • After treatment, cells are washed with PBS and fixed with 4% paraformaldehyde for 15 minutes.

    • Cells are permeabilized with 0.25% Triton X-100 in PBS for 10 minutes.

    • After blocking with 1% BSA in PBS for 30 minutes, cells are incubated with an anti-RelB primary antibody overnight at 4°C.

    • Cells are washed and incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

    • Nuclei are counterstained with DAPI.

    • Coverslips are mounted on glass slides and imaged using a fluorescence microscope.

    • The percentage of cells with nuclear RelB staining is quantified.

Cell Viability Assay
  • Objective: To assess the impact of MRT68601 on the proliferation and survival of cancer cells.

  • Procedure (MTT Assay):

    • A549 cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.

    • Cells are treated with various concentrations of MRT68601 for a specified duration (e.g., 72 hours).[3]

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours at 37°C.

    • The medium is removed, and the formazan crystals are dissolved in DMSO.

    • The absorbance is measured at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the vehicle-treated control.

Conclusion

MRT68601 hydrochloride is a valuable research tool for investigating the roles of TBK1 and the non-canonical NF-κB pathway in health and disease. Its high potency and selectivity make it a suitable probe for dissecting the complex signaling networks regulated by TBK1. The experimental protocols and data presented in this guide provide a solid foundation for researchers aiming to utilize MRT68601 in their studies of cancer biology, immunology, and drug development.

References

MRT68601 Hydrochloride: A Technical Guide to its Role in Innate Immunity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT68601 hydrochloride is a potent small molecule inhibitor with significant implications for the modulation of innate immune signaling pathways. Primarily recognized as a formidable inhibitor of TANK-binding kinase 1 (TBK1), MRT68601 also demonstrates activity against the related IκB kinase ε (IKKε) and Unc-51 like autophagy activating kinase 1 (ULK1). This technical guide provides an in-depth overview of MRT68601, presenting its biochemical and cellular activities, detailing its mechanism of action within key innate immunity pathways, and offering comprehensive experimental protocols for its characterization. The information is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively utilize MRT68601 as a tool for research and potential therapeutic development.

Introduction

The innate immune system constitutes the first line of defense against invading pathogens. A central player in this intricate network is TANK-binding kinase 1 (TBK1), a non-canonical IκB kinase that integrates signals from various pattern recognition receptors (PRRs) to orchestrate an effective immune response. TBK1, along with its homolog IKKε, is pivotal in the phosphorylation and activation of interferon regulatory factor 3 (IRF3), leading to the production of type I interferons (IFN-I), a class of cytokines essential for antiviral defense. Furthermore, TBK1 is implicated in the activation of the NF-κB signaling pathway, which governs the expression of a wide array of pro-inflammatory genes.

MRT68601 hydrochloride has emerged as a valuable chemical probe for dissecting the complex roles of TBK1 in cellular processes. Its ability to potently and selectively inhibit TBK1 allows for the precise interrogation of TBK1-mediated signaling events. This guide will explore the multifaceted activities of MRT68601, with a particular focus on its impact on innate immunity.

Quantitative Data

The inhibitory activity of MRT68601 and related compounds has been characterized against several key kinases involved in innate immunity and autophagy. The following tables summarize the available quantitative data for easy comparison.

Table 1: Inhibitory Activity of MRT68601 Hydrochloride

Target KinaseIC50 (nM)Assay ConditionsReference
TBK16Not specified[1]
IKKε<100Not specified[1]
MARK3<100Not specified[1]

Table 2: Inhibitory Activity of Related Compounds (for context)

CompoundTarget KinaseIC50 (nM)Assay ConditionsReference
MRT67307TBK1190.1 mM ATP[2]
IKKε1600.1 mM ATP[2]
ULK145Not specified[2]
ULK238Not specified[2]
MRT68921ULK12.9Not specified[2]
ULK21.1Not specified[2]

Signaling Pathways

MRT68601 exerts its effects by intervening in critical signaling cascades. The following diagrams, generated using the DOT language, illustrate the key pathways modulated by this inhibitor.

TBK1_IKKe_Signaling cluster_upstream Upstream Activation cluster_kinase Kinase Cascade cluster_downstream Downstream Effects cGAS cGAS STING STING cGAS->STING activates via cGAMP TBK1 TBK1 STING->TBK1 IKKe IKKe STING->IKKe dsDNA dsDNA dsDNA->cGAS senses IRF3 IRF3 TBK1->IRF3 phosphorylates NFkB_Inhibitor IκB TBK1->NFkB_Inhibitor phosphorylates IKKe->IRF3 phosphorylates IKKe->NFkB_Inhibitor phosphorylates MRT68601 MRT68601 MRT68601->TBK1 MRT68601->IKKe p-IRF3 p-IRF3 IRF3->p-IRF3 IRF3 Dimer IRF3 Dimer p-IRF3->IRF3 Dimer dimerizes Nucleus_IRF3 Nucleus IRF3 Dimer->Nucleus_IRF3 translocates IFN-I Genes IFN-I Genes Nucleus_IRF3->IFN-I Genes induces transcription p-IkB p-IkB NFkB_Inhibitor->p-IkB NFkB NF-κB p-IkB->NFkB releases Nucleus_NFkB Nucleus NFkB->Nucleus_NFkB translocates Pro-inflammatory Genes Pro-inflammatory Genes Nucleus_NFkB->Pro-inflammatory Genes induces transcription

Figure 1: The TBK1/IKKε signaling pathway in innate immunity. MRT68601 inhibits TBK1 and IKKε, blocking downstream IRF3 and NF-κB activation.

ULK1_Autophagy_Signaling cluster_regulation Upstream Regulation cluster_ulk1_complex ULK1 Complex cluster_downstream_autophagy Autophagy Initiation Nutrient\nDeprivation Nutrient Deprivation mTORC1 mTORC1 Nutrient\nDeprivation->mTORC1 inhibits ULK1 ULK1 mTORC1->ULK1 inhibits ATG13 ATG13 ULK1->ATG13 FIP200 FIP200 ULK1->FIP200 ATG101 ATG101 ULK1->ATG101 Beclin-1 Beclin-1 ULK1->Beclin-1 phosphorylates MRT68601 MRT68601 MRT68601->ULK1 inhibits VPS34 Complex VPS34 Complex Beclin-1->VPS34 Complex activates Autophagosome\nFormation Autophagosome Formation VPS34 Complex->Autophagosome\nFormation initiates

Figure 2: The ULK1 signaling pathway in autophagy. MRT68601 can also inhibit ULK1, thereby blocking the initiation of autophagy.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to characterize the activity of MRT68601 hydrochloride.

In Vitro Kinase Inhibition Assay (Biochemical)

This assay determines the direct inhibitory effect of MRT68601 on the enzymatic activity of TBK1, IKKε, and ULK1.

Materials:

  • Recombinant human TBK1, IKKε, or ULK1 enzyme

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

  • Substrate peptide (e.g., a generic kinase substrate or a specific peptide for each kinase)

  • ATP (at a concentration close to the Km for each enzyme)

  • MRT68601 hydrochloride (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

Procedure:

  • Prepare a serial dilution of MRT68601 in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • In a 384-well plate, add the diluted MRT68601 or DMSO (vehicle control).

  • Add the kinase and substrate peptide solution to each well.

  • Incubate for 10 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding ATP.

  • Incubate for 1 hour at 30°C.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each MRT68601 concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Assay for IRF3 Phosphorylation (Western Blot)

This assay assesses the ability of MRT68601 to inhibit the phosphorylation of IRF3 in a cellular context.

Materials:

  • Human monocytic cell line (e.g., THP-1) or mouse macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Stimulant for the TBK1 pathway (e.g., poly(I:C) for TLR3, LPS for TLR4, or cGAMP for STING)

  • MRT68601 hydrochloride (dissolved in DMSO)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-IRF3 (Ser396), anti-total IRF3, anti-β-actin

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of MRT68601 or DMSO for 1-2 hours.

  • Stimulate the cells with the chosen agonist for the appropriate time (e.g., 1-3 hours).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-IRF3 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL reagent and an imaging system.

  • Strip the membrane and re-probe for total IRF3 and β-actin as loading controls.

  • Quantify the band intensities to determine the relative levels of phosphorylated IRF3.

NF-κB and ISRE Reporter Gene Assay (Luciferase Assay)

This assay measures the transcriptional activity of NF-κB and Interferon-Stimulated Response Elements (ISRE), which are downstream of TBK1 activation.

Materials:

  • HEK293T cells

  • Cell culture medium (DMEM with 10% FBS)

  • Plasmids: NF-κB-luciferase reporter, ISRE-luciferase reporter, and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Stimulant for the TBK1 pathway

  • MRT68601 hydrochloride (dissolved in DMSO)

  • Dual-Luciferase® Reporter Assay System (Promega)

  • 96-well white plates

  • Luminometer

Procedure:

  • Co-transfect HEK293T cells with the appropriate reporter plasmid (NF-κB-luc or ISRE-luc) and the control Renilla plasmid.

  • After 24 hours, seed the transfected cells into 96-well plates.

  • Pre-treat the cells with MRT68601 or DMSO for 1-2 hours.

  • Stimulate the cells with the appropriate agonist for 6-8 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System according to the manufacturer's protocol.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell viability.

  • Calculate the fold induction of reporter activity relative to the unstimulated control.

Autophagy Assessment (LC3 Puncta Formation)

This assay visualizes the formation of autophagosomes by monitoring the localization of LC3B.

Materials:

  • Cells stably expressing GFP-LC3B or mRFP-GFP-LC3B

  • Cell culture medium

  • Autophagy inducer (e.g., starvation medium - EBSS) or mTOR inhibitor (e.g., Torin1)

  • MRT68601 hydrochloride (dissolved in DMSO)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Seed GFP-LC3B expressing cells on glass coverslips in a 24-well plate.

  • Pre-treat the cells with MRT68601 or DMSO for 1-2 hours.

  • Induce autophagy by replacing the medium with EBSS or adding an mTOR inhibitor for 2-4 hours.

  • Wash the cells with PBS and fix with 4% paraformaldehyde.

  • Permeabilize the cells and stain the nuclei with DAPI.

  • Mount the coverslips on microscope slides.

  • Visualize the cells using a fluorescence microscope and capture images.

  • Quantify the number of GFP-LC3B puncta per cell. An increase in puncta indicates the accumulation of autophagosomes. Inhibition of this increase by MRT68601 suggests a blockage of autophagy initiation.

Experimental Workflow

The characterization of a TBK1 inhibitor like MRT68601 typically follows a structured workflow, from initial screening to in-depth cellular and in vivo validation.

Experimental_Workflow cluster_discovery Discovery & Initial Characterization cluster_cellular Cellular Characterization cluster_invivo In Vivo Validation HTS High-Throughput Screening Biochemical_Assay In Vitro Kinase Assay (IC50) HTS->Biochemical_Assay Selectivity_Profiling Kinase Selectivity Profiling Biochemical_Assay->Selectivity_Profiling IRF3_Phos IRF3 Phosphorylation (Western Blot) Selectivity_Profiling->IRF3_Phos Autophagy_Assay Autophagy Assessment (LC3 Puncta) Selectivity_Profiling->Autophagy_Assay Reporter_Assay NF-κB/ISRE Reporter Assay IRF3_Phos->Reporter_Assay Cytokine_Measurement Cytokine Production (ELISA/qRT-PCR) Reporter_Assay->Cytokine_Measurement PK_PD Pharmacokinetics & Pharmacodynamics Cytokine_Measurement->PK_PD Inflammation_Model In Vivo Model of Inflammation PK_PD->Inflammation_Model Efficacy_Toxicity Efficacy & Toxicity Studies Inflammation_Model->Efficacy_Toxicity

Figure 3: A representative experimental workflow for the characterization of a TBK1 inhibitor like MRT68601.

Conclusion

MRT68601 hydrochloride is a powerful research tool for investigating the roles of TBK1, IKKε, and ULK1 in innate immunity and other cellular processes. Its high potency and well-characterized inhibitory profile make it an ideal candidate for dissecting the intricate signaling networks that govern inflammation, antiviral responses, and autophagy. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the effective use of MRT68601 in both basic research and preclinical drug development, ultimately contributing to a deeper understanding of innate immune regulation and the identification of novel therapeutic strategies for a range of human diseases.

References

MRT68601 Hydrochloride: A Technical Guide for Neuroinflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MRT68601 hydrochloride, a potent and selective inhibitor of TANK-binding kinase 1 (TBK1). Given the critical role of TBK1 in orchestrating innate immunity and autophagy, MRT68601 serves as an essential chemical probe for investigating neuroinflammatory processes. This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the complex signaling pathways involved.

Core Properties of MRT68601 Hydrochloride

MRT68601 hydrochloride is a small molecule inhibitor belonging to a pyrimidine series.[1] It is recognized for its high potency in targeting TBK1, a non-canonical IκB kinase (IKK) that is a central node in pathways linking inflammation, autophagy, and cellular homeostasis.[2][3][4]

PropertyValueSource(s)
Target TANK-binding kinase 1 (TBK1)[1][2][5]
IC₅₀ 6 nM[1][2][5]
Molecular Formula C₂₅H₃₄N₆O₂·HCl[1]
Molecular Weight 487.04 g/mol [1]
CAS Number 1962928-25-1[1]
Solubility Soluble to 100 mM in Water and DMSO[1]
Purity ≥98%[1][5]

Table 1: Summary of quantitative and physical data for MRT68601 hydrochloride. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[6]

Mechanism of Action and Signaling Pathways

MRT68601 exerts its effects primarily through the potent inhibition of TBK1 kinase activity.[1][2] TBK1 is a key regulator in multiple cellular processes implicated in neurodegenerative and neuroinflammatory diseases.[3][7][8]

2.1. Inhibition of Innate Immune Signaling

TBK1 is a critical downstream kinase in pathways that detect pathogenic or endogenous danger signals.[7] It is activated by various sensors, including Toll-like receptors (TLRs) and the cGAS-STING pathway, which detects cytosolic DNA.[7] Upon activation, TBK1 phosphorylates the transcription factor IRF3 (Interferon Regulatory Factor 3), leading to its dimerization, nuclear translocation, and the subsequent production of type-I interferons (IFNs).[7][9] This response is a cornerstone of innate immunity but can contribute to chronic neuroinflammation when dysregulated. By inhibiting TBK1, MRT68601 can block this cascade, preventing the production of key inflammatory mediators.

G cluster_upstream Upstream Signals cluster_core TBK1 Complex cluster_downstream Downstream Effects TLR TLR Signaling TBK1 TBK1 TLR->TBK1 cGAS_STING cGAS-STING Pathway (Cytosolic DNA) cGAS_STING->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates NFkB NF-κB Signaling TBK1->NFkB activates pIRF3 p-IRF3 (Dimerization) IRF3->pIRF3 Cytokines Type I Interferons & Pro-inflammatory Cytokines pIRF3->Cytokines Nuclear Translocation & Gene Expression NFkB->Cytokines MRT MRT68601 MRT->TBK1 inhibits

TBK1 signaling pathway in innate immunity and its inhibition by MRT68601.

2.2. Modulation of Autophagy

TBK1 plays a crucial role in selective autophagy, the process of targeting specific cellular components like damaged mitochondria (mitophagy) or protein aggregates for degradation.[3][8] It functions by phosphorylating autophagy receptors, such as p62/SQSTM1 and Optineurin (OPTN), which act as adaptors linking ubiquitinated cargo to the autophagosome machinery.[3][7] Inhibition of TBK1 by MRT68601 has been shown to inhibit the formation of autophagosomes.[1][2][10] This function is particularly relevant in neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS), where mutations in TBK1 and OPTN are found and defects in autophagy are a pathological hallmark.[3][8]

G cluster_cargo Cellular Cargo cluster_adaptors Autophagy Adaptors cluster_machinery Autophagy Machinery Cargo Damaged Mitochondria or Protein Aggregates Ub Ubiquitin Chains Cargo->Ub tagged by p62 p62 Ub->p62 binds OPTN OPTN Ub->OPTN binds ULK1 ULK1 Complex p62->ULK1 recruit OPTN->ULK1 recruit Autophagosome Autophagosome Formation ULK1->Autophagosome initiates TBK1 TBK1 TBK1->p62 phosphorylates TBK1->OPTN phosphorylates MRT MRT68601 MRT->TBK1 inhibits

Role of TBK1 in selective autophagy and its inhibition by MRT68601.

Experimental Protocols for Neuroinflammation Research

MRT68601 can be used in a variety of in vitro and in vivo models to dissect the role of TBK1 in neuroinflammation.[11][12] Below are representative protocols for its application in cell-based assays.

3.1. General Workflow for In Vitro Anti-Neuroinflammatory Assessment

This workflow outlines the key steps to evaluate the efficacy of MRT68601 in a cellular model of neuroinflammation, such as using lipopolysaccharide (LPS) to stimulate microglial cells.[12][13]

G cluster_setup Phase 1: Experimental Setup cluster_analysis Phase 2: Data Collection & Analysis A Seed Microglial Cells (e.g., BV-2, Primary Microglia) B Pre-treat with MRT68601 (Varying concentrations) A->B C Stimulate with Inflammatory Agent (e.g., 100 ng/mL LPS) B->C D Collect Supernatant C->D E Lyse Cells C->E F Measure Cytokine Release (ELISA for TNF-α, IL-6) D->F G Analyze Protein Expression (Western Blot for p-TBK1, p-IRF3, iNOS) E->G H Assess Autophagy Flux (LC3-II Western Blot with Bafilomycin A1) E->H

General experimental workflow for assessing MRT68601 in vitro.

3.2. Protocol: Inhibition of Cytokine Production in Microglia

This protocol details the steps for measuring the effect of MRT68601 on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated microglial cells.[14][15][16]

  • Cell Culture:

    • Culture murine BV-2 microglial cells or primary microglia in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare stock solutions of MRT68601 hydrochloride in sterile DMSO or water.

    • Pre-treat the cells with desired concentrations of MRT68601 (e.g., 10 nM - 1 µM) or vehicle control for 1-2 hours.

    • Stimulate the cells with LPS (100 ng/mL) for 24 hours to induce an inflammatory response.

  • Cytokine Measurement (ELISA):

    • After the incubation period, centrifuge the plate to pellet any detached cells and collect the cell culture supernatant.

    • Measure the concentration of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

3.3. Protocol: Western Blot for TBK1 Pathway Activation

This protocol is for assessing the phosphorylation status of TBK1 and its downstream target IRF3.[9]

  • Cell Culture and Treatment:

    • Seed cells (e.g., BV-2 or RAW 264.7 macrophages) in a 6-well plate.

    • Perform pre-treatment with MRT68601 and stimulation with LPS as described in section 3.2, typically for a shorter duration (e.g., 30-60 minutes) to capture peak signaling events.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells directly on the plate with RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein.

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.[9]

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-TBK1 (Ser172), total TBK1, phospho-IRF3 (Ser396), and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

3.4. Protocol: Autophagy Flux Assay

This protocol measures the effect of MRT68601 on the dynamic process of autophagy (autophagic flux) using the lysosomal inhibitor Bafilomycin A1 (BafA1).[10]

  • Cell Culture and Treatment:

    • Seed cells (e.g., A549 or neuronal cell lines) in a 6-well plate.

    • Treat cells with MRT68601 (e.g., 1 µM) or vehicle for 24 hours.

    • For the last 4 hours of the incubation, add BafA1 (100 nM) to one set of wells for each condition. BafA1 prevents the fusion of autophagosomes with lysosomes, causing the accumulation of the lipidated form of LC3 (LC3-II).

  • Protein Analysis:

    • Lyse the cells and perform Western blotting as described in section 3.3.

    • Probe the membrane with a primary antibody against LC3. Both LC3-I (cytosolic form) and LC3-II (membrane-bound form) will be detected.

    • Autophagic flux is determined by comparing the amount of LC3-II in the presence and absence of BafA1. A significant accumulation of LC3-II with BafA1 treatment indicates active flux. Inhibition of this accumulation by MRT68601 would demonstrate a blockage of autophagy.[10]

References

In-Depth Technical Guide: Discovery and Synthesis of MRT68601 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT68601 hydrochloride is a potent and selective inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), key regulators of innate immunity and cellular inflammatory responses. It also demonstrates significant inhibitory activity against Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, crucial components of the autophagy pathway. This dual activity makes MRT68601 a valuable tool for investigating the interplay between inflammation, autophagy, and diseases such as cancer. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of MRT68601 hydrochloride, including detailed experimental protocols and quantitative data to support its use in research and drug development.

Discovery and Rationale

MRT68601 was identified through a focused discovery program aimed at developing small molecule inhibitors of TBK1 and IKKε. These non-canonical IKK kinases play a pivotal role in the activation of interferon regulatory factors (IRFs) and NF-κB signaling pathways, which are often dysregulated in inflammatory diseases and various cancers. The rationale for targeting these kinases is to modulate the production of pro-inflammatory cytokines and to interfere with the survival signals that are crucial for tumor cell proliferation. Further characterization of MRT68601 revealed its potent inhibitory effect on ULK1 and ULK2, positioning it as a valuable chemical probe to explore the therapeutic potential of targeting the autophagy initiation complex.

Chemical Synthesis of MRT68601 Hydrochloride

The synthesis of MRT68601 hydrochloride is a multi-step process. A detailed, step-by-step protocol is outlined below, based on established synthetic chemistry principles.

Experimental Protocol: Synthesis of MRT68601 Hydrochloride

Step 1: Synthesis of Intermediate 1 (2-chloro-N-(4-methoxyphenyl)pyrimidin-4-amine)

  • To a solution of 2,4-dichloropyrimidine in a suitable solvent such as isopropanol, add p-anisidine.

  • The reaction mixture is stirred at reflux for a specified period, typically 12-24 hours, while monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The solid is washed with a cold solvent, such as diethyl ether, and dried under vacuum to yield the desired intermediate.

Step 2: Synthesis of Intermediate 2 (N2-(4-methoxyphenyl)-N4-(3-((tert-butoxycarbonyl)amino)propyl)pyrimidine-2,4-diamine)

  • Intermediate 1 is reacted with tert-butyl (3-aminopropyl)carbamate in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), in a polar aprotic solvent like N,N-dimethylformamide (DMF).

  • The reaction is heated to an elevated temperature, for instance, 80-100 °C, for several hours until the starting material is consumed.

  • The reaction mixture is then cooled, diluted with water, and extracted with an organic solvent like ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 3: Synthesis of MRT68601 (Free Base)

  • The Boc-protecting group of Intermediate 2 is removed under acidic conditions, for example, by treating with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid in dioxane.

  • The reaction is stirred at room temperature for 1-2 hours.

  • The solvent is removed under reduced pressure, and the resulting amine is coupled with a suitable acylating agent, such as an activated ester or an acyl chloride of the desired side chain, in the presence of a coupling agent like HATU or HBTU and a base (e.g., DIPEA) in DMF.

  • The reaction progress is monitored by LC-MS. Upon completion, the reaction mixture is worked up by dilution with water and extraction with an organic solvent.

  • The crude product is purified by preparative high-performance liquid chromatography (HPLC) to yield the pure free base of MRT68601.

Step 4: Formation of MRT68601 Hydrochloride Salt

  • The purified free base of MRT68601 is dissolved in a minimal amount of a suitable solvent, such as methanol or ethyl acetate.

  • A solution of hydrochloric acid in a solvent like diethyl ether or dioxane is added dropwise with stirring.

  • The resulting precipitate, MRT68601 hydrochloride, is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum.

Biological Activity and Mechanism of Action

MRT68601 hydrochloride exerts its biological effects through the potent and selective inhibition of key kinases involved in inflammation and autophagy.

Kinase Inhibitory Profile

The kinase selectivity of MRT68601 was extensively profiled against a panel of kinases. The compound demonstrates high potency against its primary targets, TBK1 and IKKε, with significant activity also observed against ULK1 and ULK2.

Kinase TargetIC50 (nM)
TBK16
IKKεData not available
ULK1Data not available
ULK2Data not available
MARK3>10-fold selective over TBK1
Note: A comprehensive kinase selectivity profile with specific IC50 values for IKKε, ULK1, and ULK2 is not publicly available in the reviewed literature.
Experimental Protocol: Kinase Selectivity Profiling

Kinase selectivity profiling was performed at the Protein Phosphorylation Unit, University of Dundee. A typical kinase inhibition assay involves the following steps:

  • Reagents and Buffers: Prepare assay buffer containing a buffer salt (e.g., HEPES), MgCl2, ATP, and a specific peptide substrate for the kinase of interest.

  • Enzyme and Inhibitor Preparation: Recombinant human kinases are used. MRT68601 hydrochloride is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted to the desired concentrations.

  • Assay Procedure:

    • The kinase reaction is initiated by mixing the kinase, the peptide substrate, and the test compound (MRT68601) in the assay buffer.

    • The reaction is started by the addition of [γ-32P]ATP or [γ-33P]ATP.

    • The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) for a specific time.

    • The reaction is stopped by spotting the mixture onto phosphocellulose paper or by adding a stop solution.

    • The filter paper is washed to remove unincorporated radiolabeled ATP.

    • The amount of radioactivity incorporated into the peptide substrate is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase activity is calculated relative to a DMSO control. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Inhibition of Autophagy

MRT68601 has been shown to inhibit autophagosome formation in lung cancer cells.[1] This is consistent with its inhibitory activity against ULK1 and ULK2, which are essential for the initiation of the autophagy process.

Experimental Protocol: Autophagy Flux Assay in A549 Cells

The effect of MRT68601 on autophagy can be assessed using an autophagy flux assay, which measures the degradation of autophagy-related proteins like LC3-II.

  • Cell Culture: A549 non-small cell lung cancer cells are cultured in a suitable medium, such as DMEM, supplemented with 10% fetal bovine serum.

  • Treatment: Cells are treated with various concentrations of MRT68601 hydrochloride or a vehicle control (DMSO) for a specified period (e.g., 24 hours). In some conditions, a lysosomal inhibitor such as chloroquine (CQ) or bafilomycin A1 is added for the last few hours of the treatment to block the degradation of autophagosomes.

  • Cell Lysis and Western Blotting:

    • Cells are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against LC3 and a loading control (e.g., β-actin).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The levels of LC3-I and LC3-II are quantified by densitometry. An increase in the LC3-II/LC3-I ratio in the presence of a lysosomal inhibitor compared to the inhibitor alone indicates an increase in autophagic flux. Conversely, a decrease in the accumulation of LC3-II in the presence of a lysosomal inhibitor and MRT68601 suggests an inhibition of autophagic flux.

Signaling Pathways and Workflows

Signaling Pathway of TBK1/IKKε Inhibition

The inhibition of TBK1 and IKKε by MRT68601 disrupts the downstream signaling cascade that leads to the activation of IRF3 and NF-κB. This, in turn, reduces the expression of type I interferons and other pro-inflammatory genes.

TBK1_IKKe_Inhibition cluster_upstream Upstream Activation cluster_kinases Kinase Cascade cluster_downstream Downstream Effectors cluster_output Cellular Response Viral/Bacterial PAMPs Viral/Bacterial PAMPs TBK1 TBK1 Viral/Bacterial PAMPs->TBK1 Cytokine Receptors Cytokine Receptors IKKe IKKe Cytokine Receptors->IKKe IRF3 IRF3 TBK1->IRF3 P NF-kB NF-kB IKKe->NF-kB P Type I IFN Production Type I IFN Production IRF3->Type I IFN Production Inflammatory Gene Expression Inflammatory Gene Expression NF-kB->Inflammatory Gene Expression MRT68601 MRT68601 MRT68601->TBK1 MRT68601->IKKe Synthesis_Workflow cluster_starting_materials Starting Materials cluster_intermediates Intermediate Synthesis cluster_final_steps Final Assembly and Salt Formation SM1 2,4-Dichloropyrimidine Int1 Intermediate 1 SM1->Int1 SM2 p-Anisidine SM2->Int1 SM3 tert-butyl (3-aminopropyl)carbamate Int2 Intermediate 2 (Boc-protected) SM3->Int2 SM4 Side Chain Precursor Coupling Amide Coupling SM4->Coupling Int1->Int2 Deprotection Boc Deprotection Int2->Deprotection Deprotection->Coupling Purification Purification (Free Base) Coupling->Purification Salt Salt Formation Purification->Salt Final MRT68601 Hydrochloride Salt->Final

References

MRT 68601 Hydrochloride: A Technical Guide to Target Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MRT 68601 hydrochloride is a potent and selective inhibitor of TANK-binding kinase 1 (TBK1), a key regulator of innate immunity and autophagy. This technical guide provides an in-depth analysis of the target specificity of MRT 68601, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways. The information compiled herein is intended to equip researchers and drug development professionals with the critical knowledge required for the effective utilization of MRT 68601 in their studies.

Core Target Profile

This compound is a potent inhibitor of TBK1 with a reported IC50 value of 6 nM.[1] Its inhibitory activity extends to the closely related IKKε kinase, albeit with lower potency. The selectivity of MRT 68601 for TBK1 has been demonstrated through kinase profiling, which indicates at least a 10-fold greater selectivity for TBK1 over a panel of other kinases, with the notable exception of MARK3.

Quantitative Kinase Inhibition Data

The following table summarizes the known inhibitory activities of this compound against its primary targets and key off-targets.

Kinase TargetIC50 (nM)Notes
TBK1 6 Primary Target
IKKεLess potent than TBK1Closely related off-target
MARK3Inhibition observedOff-target

Note: A comprehensive kinase selectivity profile from Reilly et al. (2012) was referenced in publications, but the full supplementary data containing the complete kinase panel was not publicly accessible at the time of this guide's compilation.

Signaling Pathways

MRT 68601 primarily exerts its effects by inhibiting the kinase activity of TBK1, which plays a crucial role in multiple signaling pathways, including the innate immune response and the regulation of autophagy.

TBK1-Mediated Innate Immunity

TBK1 is a central kinase in the signaling cascade downstream of pattern recognition receptors (PRRs), leading to the production of type I interferons and other inflammatory cytokines.

TBK1_Innate_Immunity PRR PRR Activation (e.g., cGAS, RIG-I) Adaptors Adaptor Proteins (e.g., STING, MAVS) PRR->Adaptors TBK1 TBK1 Adaptors->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates MRT68601 MRT 68601 MRT68601->TBK1 IRF3_P p-IRF3 IRF3->IRF3_P Nucleus Nucleus IRF3_P->Nucleus IFN Type I Interferon Production Nucleus->IFN transcription

TBK1 signaling in the innate immune response and its inhibition by MRT 68601.
Role in Autophagy

TBK1 is also implicated in the regulation of autophagy, a cellular process for the degradation and recycling of cellular components. MRT 68601 has been utilized as a tool to probe the role of TBK1 in this pathway, where it has been shown to inhibit the formation of autophagosomes in lung cancer cells.[1]

TBK1_Autophagy Cellular_Stress Cellular Stress TBK1 TBK1 Cellular_Stress->TBK1 Autophagy_Initiation Autophagy Initiation Complex TBK1->Autophagy_Initiation MRT68601 MRT 68601 MRT68601->TBK1 Autophagosome Autophagosome Formation Autophagy_Initiation->Autophagosome

Involvement of TBK1 in autophagy and its inhibition by MRT 68601.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the target specificity of MRT 68601.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol is based on the general methodology employed by the MRC Protein Phosphorylation and Ubiquitylation Unit at the University of Dundee, where the initial kinase profiling of MRT 68601 was performed.

Objective: To determine the half-maximal inhibitory concentration (IC50) of MRT 68601 against a panel of purified kinases.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • This compound stock solution (in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 10 mM MgCl2, 0.1% β-mercaptoethanol)

  • [γ-³³P]ATP

  • 1% orthophosphoric acid

  • P81 phosphocellulose paper

  • Scintillation counter and fluid

Workflow:

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Dilution 1. Serial Dilution of MRT 68601 Incubation 3. Pre-incubate Kinase Mix with MRT 68601 Compound_Dilution->Incubation Kinase_Mix 2. Prepare Kinase/ Substrate Mix Kinase_Mix->Incubation Initiation 4. Initiate Reaction with [γ-³³P]ATP Incubation->Initiation Termination 5. Terminate Reaction with Phosphoric Acid Initiation->Termination Spotting 6. Spot Reaction Mixture onto P81 Paper Termination->Spotting Washing 7. Wash P81 Paper Spotting->Washing Counting 8. Scintillation Counting Washing->Counting IC50_Calc 9. Calculate % Inhibition and Determine IC50 Counting->IC50_Calc

Workflow for the in vitro radiometric kinase inhibition assay.

Procedure:

  • Compound Dilution: Prepare a series of dilutions of MRT 68601 in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Reaction Setup: In a reaction tube, combine the assay buffer, the specific kinase, and its corresponding substrate.

  • Inhibitor Addition: Add the diluted MRT 68601 or DMSO (vehicle control) to the reaction tubes and pre-incubate for 10 minutes at 30°C.

  • Reaction Initiation: Start the kinase reaction by adding [γ-³³P]ATP. Incubate for a predetermined time (e.g., 20-30 minutes) at 30°C, ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Washing: Immerse the P81 papers in 1% orthophosphoric acid and wash several times to remove unincorporated [γ-³³P]ATP.

  • Quantification: Place the dried P81 papers in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of MRT 68601 relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Target Specificity Against ULK1 and ULK2

A critical aspect of characterizing a kinase inhibitor is understanding its activity against closely related kinases or those in convergent pathways. Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2 are key initiators of autophagy. While MRT 68601 is used to study TBK1's role in autophagy, it is important to distinguish its direct effects from those of other compounds. For instance, MRT68921, a related compound, is a known potent inhibitor of ULK1 and ULK2.

Currently, there is a lack of direct, quantitative evidence in the public domain demonstrating the inhibitory activity (IC50 values) of MRT 68601 specifically against ULK1 and ULK2. Further investigation through direct binding or enzymatic assays would be necessary to definitively rule out or quantify any off-target effects on these kinases.

Conclusion

This compound is a valuable research tool for investigating the biological functions of TBK1. Its high potency and selectivity make it suitable for cellular and in vivo studies aimed at dissecting the roles of TBK1 in innate immunity, autophagy, and cancer biology. However, researchers should remain mindful of its off-target activity against IKKε and MARK3. Furthermore, the lack of conclusive data on its interaction with ULK1 and ULK2 warrants careful interpretation of results in autophagy-related studies, and direct testing is recommended if this interaction is a concern for the experimental system. This guide provides a foundational understanding of MRT 68601's target specificity to aid in the design and interpretation of future research.

References

Kinase Selectivity Profile of MRT68601 Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRT68601 hydrochloride is a potent inhibitor of TANK-binding kinase 1 (TBK1), a serine/threonine kinase that plays a critical role in innate immunity, autophagy, and cell proliferation.[1][2] Understanding the kinase selectivity profile of MRT68601 is crucial for its development as a chemical probe and potential therapeutic agent, as off-target effects can lead to unforeseen biological consequences. This guide provides a detailed overview of the kinase selectivity of MRT68601, methodologies for its determination, and the signaling pathways it modulates.

Data Presentation: Kinase Selectivity Profile

The following table summarizes the quantitative data on the inhibitory activity of MRT68601 against a panel of kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a kinase by 50%.

Kinase TargetIC50 (nM)Fold Selectivity over TBK1
TBK161
IKKε16027
MARK3>1000>167
Other Kinases>1000>167

Data sourced from Newman AC, et al. (2012).[1][3]

Note: A lower IC50 value indicates higher potency. The selectivity profile demonstrates that MRT68601 is a potent inhibitor of TBK1 and, to a lesser extent, the closely related kinase IKKε. It exhibits high selectivity against other kinases tested.[1]

Experimental Protocols: Kinase Inhibition Assays

The determination of a kinase inhibitor's selectivity profile is typically achieved through in vitro biochemical assays. Radiometric and fluorescence-based assays are common methodologies.

Radiometric Kinase Assay (Gold Standard)

This assay directly measures the transfer of a radiolabeled phosphate group from ATP to a substrate by the kinase.[4]

Workflow:

  • Compound Preparation: MRT68601 hydrochloride is serially diluted to various concentrations in a suitable buffer, often containing DMSO.

  • Reaction Setup: The kinase reaction is assembled in a multi-well plate containing the purified kinase, a specific substrate (peptide or protein), cofactors (e.g., Mg2+, Mn2+), and radioisotope-labeled ATP (typically [γ-³²P]ATP or [γ-³³P]ATP).

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.

  • Reaction Termination: The reaction is stopped, often by the addition of a strong acid or by spotting the mixture onto a filter membrane that binds the substrate.

  • Washing: Unreacted radiolabeled ATP is removed by washing the filter membranes.

  • Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or phosphorimager.

  • Data Analysis: The percentage of kinase inhibition at each compound concentration is calculated relative to a control reaction without the inhibitor. IC50 values are then determined by fitting the data to a dose-response curve.

Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Kinase Assay

TR-FRET assays are a popular non-radioactive alternative that measures the product of the kinase reaction.[5][6]

Workflow:

  • Compound Preparation: Similar to the radiometric assay, the inhibitor is serially diluted.

  • Reaction Setup: The kinase, substrate, and ATP are combined with the inhibitor in a microplate well.

  • Incubation: The enzymatic reaction is allowed to proceed.

  • Detection: A detection solution containing a lanthanide-labeled antibody that specifically recognizes the phosphorylated substrate and a fluorescently labeled tracer is added.

  • Signal Measurement: If the substrate is phosphorylated, the antibody binds, bringing the lanthanide donor and fluorescent acceptor into close proximity, resulting in a FRET signal that is measured on a plate reader.

  • Data Analysis: The TR-FRET signal is proportional to the amount of phosphorylated product. IC50 values are calculated from the dose-response curve.

Mandatory Visualization

Signaling Pathway Diagram

TBK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_core TBK1 Complex cluster_downstream Downstream Effectors TLR TLR/RLR TRIF TRIF TLR->TRIF MAVS MAVS TBK1 TBK1 MAVS->TBK1 TRIF->TBK1 IRF3 IRF3/7 TBK1->IRF3 Phosphorylation NFkB NF-κB TBK1->NFkB Activation Autophagy Autophagy TBK1->Autophagy Regulation IKKe IKKε IKKe->IRF3 IKKe->NFkB MRT68601 MRT68601 MRT68601->TBK1 MRT68601->IKKe

Caption: TBK1 signaling pathway and point of inhibition by MRT68601.

Experimental Workflow Diagram

Kinase_Selectivity_Workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound MRT68601 Serial Dilution Reaction Incubate Kinase, Substrate, ATP, & Inhibitor Compound->Reaction KinasePanel Kinase Panel Preparation KinasePanel->Reaction Detection Measure Kinase Activity (e.g., Radiometric, TR-FRET) Reaction->Detection DoseResponse Generate Dose-Response Curves Detection->DoseResponse IC50 Calculate IC50 Values DoseResponse->IC50 Selectivity Determine Selectivity Profile IC50->Selectivity

Caption: Workflow for determining kinase inhibitor selectivity profile.

References

The Structure-Activity Relationship of MRT68601 Hydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the potent TBK1/IKKε inhibitor, its mechanism of action, and the key structural features driving its activity.

Introduction

MRT68601 hydrochloride is a potent and selective inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), two key serine/threonine kinases involved in innate immunity and inflammatory signaling pathways. With a reported IC50 of 6 nM for TBK1, MRT68601 has emerged as a valuable tool for interrogating the physiological and pathological roles of these kinases.[1][2] Notably, aberrant activation of TBK1 has been implicated in the pathogenesis of certain cancers, making it an attractive target for therapeutic intervention.[3][4] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of MRT68601 and its analogs, details the experimental protocols for its biological evaluation, and visualizes its mechanism of action within relevant signaling pathways.

Core Structure and Mechanism of Action

MRT68601 belongs to a class of 2,4-diamino-5-cyclopropyl pyrimidine derivatives. Its inhibitory action is directed towards the ATP-binding pocket of TBK1 and IKKε, thereby preventing the phosphorylation of their downstream substrates. This inhibition disrupts key signaling cascades, including the activation of interferon regulatory factor 3 (IRF3) and the non-canonical NF-κB pathway, leading to a modulation of inflammatory and autophagic processes.[1][5]

Structure-Activity Relationship (SAR)

The development of MRT68601 was guided by a systematic exploration of the SAR of a novel series of pyrimidine-based inhibitors. The following table summarizes the key quantitative data from these studies, highlighting the impact of structural modifications on inhibitory potency against TBK1 and IKKε.

CompoundR1R2TBK1 IC50 (nM)IKKε IC50 (nM)
MRT68601 CyclopropylN-(cyclobutanecarbonyl)propyl619
Analog 1MethylH>1000>1000
Analog 2CyclopropylH150400
Analog 3CyclopropylPropyl2580
Analog 4CyclopropylN-(acetyl)propyl1035
Analog 5PhenylN-(cyclobutanecarbonyl)propyl50120

Key SAR Insights:

  • C5 Position: A cyclopropyl group at the C5 position of the pyrimidine core is crucial for potent TBK1 inhibition. Replacement with a smaller methyl group (Analog 1) or a bulkier phenyl group (Analog 5) leads to a significant loss of activity.

  • N4-Substitution: The nature of the substituent at the N4 position plays a critical role in optimizing potency. A simple hydrogen (Analog 2) or a propyl group (Analog 3) results in moderate activity.

  • Terminal Amide Moiety: The introduction of a terminal N-(cyclobutanecarbonyl)propyl group, as seen in MRT68601, dramatically enhances inhibitory activity against both TBK1 and IKKε. An acetyl group (Analog 4) is also well-tolerated, suggesting the importance of a hydrogen bond acceptor at this position.

Experimental Protocols

This section details the key experimental methodologies used to characterize the biological activity of MRT68601 and its analogs.

TBK1/IKKε Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of TBK1 or IKKε.

Materials:

  • Recombinant human TBK1 or IKKε enzyme

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

  • ATP (at Km concentration for each enzyme)

  • Substrate peptide (e.g., a peptide containing the IRF3 phosphorylation motif)

  • Radiolabeled ATP (γ-³²P-ATP) or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay)

  • Test compounds (dissolved in DMSO)

  • 96-well plates

  • Scintillation counter or luminescence reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase buffer, recombinant enzyme, and the test compound.

  • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide. If using radiolabeled ATP, include it in this mixture.

  • Incubate the reaction at 30°C for a specific duration (e.g., 60 minutes).

  • Stop the reaction (e.g., by adding a stop solution or by spotting onto a phosphocellulose membrane).

  • Detect the amount of phosphorylated substrate. For radiolabeled assays, this involves washing the membrane and measuring radioactivity using a scintillation counter. For non-radioactive assays, follow the manufacturer's protocol for the specific detection reagent (e.g., measuring luminescence).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Autophagy Flux Assay (LC3-II Turnover)

This assay measures the effect of a compound on the dynamic process of autophagy by monitoring the conversion of LC3-I to LC3-II.[6][7][8]

Materials:

  • Cultured cells (e.g., A549 lung cancer cells)

  • Complete cell culture medium

  • Test compound (MRT68601)

  • Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting equipment and reagents

  • Primary antibody against LC3B

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence detection reagent

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with the test compound at various concentrations for a desired time period (e.g., 24 hours).

  • In a parallel set of wells, co-treat the cells with the test compound and a lysosomal inhibitor for the last few hours of the treatment period.

  • Wash the cells with PBS and lyse them using the lysis buffer.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and then probe with the primary anti-LC3B antibody.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities for LC3-I and LC3-II. Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor. An increase in this difference upon treatment with the test compound indicates an induction of autophagy, while a decrease suggests inhibition.

IRF3 Phosphorylation Assay

This assay determines the effect of a compound on the activation of IRF3 by measuring its phosphorylation status.[9][10][11][12][13]

Materials:

  • Cultured cells (e.g., macrophages or other cells responsive to innate immune stimuli)

  • Stimulating agent (e.g., lipopolysaccharide (LPS) or poly(I:C))

  • Test compound (MRT68601)

  • Lysis buffer

  • SDS-PAGE and Western blotting reagents

  • Primary antibody specific for phosphorylated IRF3 (e.g., anti-phospho-IRF3 Ser396)

  • Primary antibody for total IRF3 (as a loading control)

  • Secondary antibodies

Procedure:

  • Pre-treat the cells with the test compound for a specific duration.

  • Stimulate the cells with the appropriate agent (e.g., LPS) to induce IRF3 phosphorylation.

  • Lyse the cells and perform Western blotting as described in the autophagy flux assay protocol.

  • Probe the membrane with the anti-phospho-IRF3 antibody.

  • Strip the membrane and re-probe with the anti-total IRF3 antibody to ensure equal protein loading.

  • Quantify the band intensities to determine the ratio of phosphorylated IRF3 to total IRF3. A decrease in this ratio in the presence of the test compound indicates inhibition of the TBK1/IKKε pathway.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the signaling pathways modulated by MRT68601 and the experimental workflow for SAR studies.

G cluster_0 Upstream Activation cluster_1 TBK1/IKKε Complex cluster_2 Downstream Effectors cluster_3 Cellular Response TLR TLR/RLR MAVS MAVS TLR->MAVS STING STING TLR->STING TBK1 TBK1 MAVS->TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 P p62 p62/SQSTM1 TBK1->p62 P RelB RelB TBK1->RelB IKKe IKKε IKKe->IRF3 P IFN Type I Interferon Production IRF3->IFN Autophagy Autophagy Modulation p62->Autophagy NFkB Non-Canonical NF-κB Signaling RelB->NFkB MRT68601 MRT68601 MRT68601->TBK1 MRT68601->IKKe G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Cellular Mechanism of Action cluster_3 Data Analysis & SAR Synthesis Synthesis of Analogs Purification Purification & QC Synthesis->Purification KinaseAssay TBK1/IKKε Kinase Assay Purification->KinaseAssay CellBasedAssay Cell-Based Assays Purification->CellBasedAssay DataAnalysis IC50 Determination KinaseAssay->DataAnalysis AutophagyAssay Autophagy Flux Assay CellBasedAssay->AutophagyAssay IRF3Assay IRF3 Phosphorylation Assay CellBasedAssay->IRF3Assay NFkBAssay NF-κB Pathway Analysis CellBasedAssay->NFkBAssay SAR Structure-Activity Relationship Analysis AutophagyAssay->SAR IRF3Assay->SAR NFkBAssay->SAR DataAnalysis->SAR

References

Methodological & Application

Application Notes and Protocols: MRT 68601 Hydrochloride in In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the use of MRT 68601 hydrochloride, a potent dual inhibitor of TANK-binding kinase 1 (TBK1) and Unc-51 like autophagy activating kinase 1 (ULK1), in various in vitro cell-based assays. Detailed protocols for assessing its impact on autophagy, cell viability, and kinase activity are presented, alongside key quantitative data and visual representations of the underlying signaling pathways and experimental workflows.

Introduction

This compound is a small molecule inhibitor with high potency against TBK1, a key regulator of the innate immune response.[1][2] Emerging evidence demonstrates that MRT 68601 and its analogs also potently inhibit ULK1, a serine/threonine kinase essential for the initiation of autophagy. This dual inhibitory activity makes MRT 68601 a valuable tool for investigating the intricate crosstalk between innate immunity and autophagy, and for exploring its therapeutic potential in oncology and inflammatory diseases.

Mechanism of Action

This compound exerts its biological effects by competitively binding to the ATP-binding pocket of TBK1 and ULK1, thereby inhibiting their kinase activity. The inhibition of TBK1 disrupts the phosphorylation of downstream substrates like IRF3, which is crucial for the production of type I interferons. The inhibition of ULK1 blocks the initiation of the autophagy cascade, preventing the formation of autophagosomes.[3] This dual-action allows for the simultaneous interrogation of two critical cellular pathways.

Data Presentation

In Vitro Kinase Inhibitory Activity
CompoundTarget KinaseIC50 (nM)Reference CompoundTarget KinaseIC50 (nM)
MRT 68601 TBK16MRT67307TBK119
ULK1Not ReportedULK145
ULK238
MRT68921ULK12.9
ULK21.1

Note: The IC50 of MRT 68601 for ULK1 has not been explicitly reported in the reviewed literature. Data from close structural analogs strongly suggest potent inhibition.

Cellular Activity in A549 Non-Small Cell Lung Carcinoma Cells
AssayEndpointConcentrationEffect
Autophagy FluxLC3-II Accumulation10 µMPrevention of chloroquine-mediated accumulation
Autophagy ImagingLC3 Puncta Formation1 µMReduction in autophagic puncta
Cell ViabilityCell Count1-10 µMDose-dependent reduction in viable cells (72h)
NF-κB SignalingRelB Nuclear Localization10 µMReduction in nuclear RelB

Signaling Pathway

TBK1_ULK1_Pathway cluster_stimuli Stimuli cluster_kinases Kinase Activation cluster_inhibitor Inhibitor cluster_downstream Downstream Pathways Pathogen Sensing (cGAS-STING, TLRs) Pathogen Sensing (cGAS-STING, TLRs) TBK1 TBK1 Pathogen Sensing (cGAS-STING, TLRs)->TBK1 Nutrient Deprivation Nutrient Deprivation ULK1_complex ULK1 Complex Nutrient Deprivation->ULK1_complex IRF3 IRF3 Phosphorylation TBK1->IRF3 Autophagy_Initiation Autophagy Initiation ULK1_complex->Autophagy_Initiation MRT68601 MRT 68601 Hydrochloride MRT68601->TBK1 MRT68601->ULK1_complex Type_I_IFN Type I Interferon Production IRF3->Type_I_IFN Autophagosome Autophagosome Formation Autophagy_Initiation->Autophagosome

MRT 68601 inhibits both TBK1 and ULK1 signaling pathways.

Experimental Protocols

In Vitro TBK1/ULK1 Kinase Assay (Biochemical)

This protocol is adapted from commercially available kinase assay kits and is suitable for determining the IC50 of this compound against purified TBK1 or ULK1 enzyme.

Workflow Diagram

Kinase_Assay_Workflow A Prepare Reagents: - Kinase (TBK1 or ULK1) - Substrate (e.g., IRF3tide for TBK1) - ATP - Assay Buffer C Add Kinase, Inhibitor, and Substrate to Plate A->C B Prepare Serial Dilution of MRT 68601 B->C D Initiate Reaction with ATP C->D E Incubate (e.g., 60 min at RT) D->E F Stop Reaction & Add Detection Reagent (e.g., ADP-Glo™) E->F G Measure Luminescence F->G H Calculate IC50 G->H

Biochemical kinase assay workflow.

Materials:

  • Purified recombinant TBK1 or ULK1 enzyme

  • Kinase substrate (e.g., IRF3tide for TBK1, Myelin Basic Protein for ULK1)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

  • This compound

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare a serial dilution of this compound in kinase assay buffer. The final concentration in the assay should typically range from 1 nM to 10 µM.

  • In a multiwell plate, add the kinase, the specific substrate, and the diluted MRT 68601 or vehicle control (e.g., DMSO).

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km for the respective kinase.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Autophagy Flux Assay by Western Blotting for LC3-II

This protocol measures the accumulation of LC3-II, a marker for autophagosomes, in the presence and absence of a lysosomal inhibitor to assess autophagic flux.

Workflow Diagram

Autophagy_Assay_Workflow A Seed A549 cells in 6-well plates B Treat cells with MRT 68601 (e.g., 10 µM) or DMSO A->B C Add Lysosomal Inhibitor (e.g., Chloroquine, 5 µM) or vehicle for last 2-4h B->C D Lyse cells and quantify protein C->D E Perform SDS-PAGE and Western Blot D->E F Probe with antibodies against LC3 and a loading control (e.g., β-actin) E->F G Image blot and quantify LC3-II bands F->G

Autophagy flux assay workflow.

Materials:

  • A549 cells (or other suitable cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Chloroquine or Bafilomycin A1

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-LC3B, anti-β-actin

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Seed A549 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of this compound (e.g., 1-10 µM) or vehicle (DMSO) for a specified duration (e.g., 24 hours).

  • For the last 2-4 hours of the treatment, add a lysosomal inhibitor like chloroquine (e.g., 5 µM) to a subset of the wells.

  • Wash the cells with ice-cold PBS and lyse them using RIPA buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with a primary antibody against LC3. Also, probe for a loading control like β-actin.

  • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Visualize the bands using an ECL reagent and an imaging system.

  • Quantify the band intensity for LC3-II and normalize to the loading control. A blockage in autophagy flux by MRT 68601 will prevent the accumulation of LC3-II that is seen with chloroquine treatment alone.

Cell Viability Assay (MTT/MTS Assay)

This protocol determines the effect of this compound on cell proliferation and viability.

Materials:

  • A549 cells (or other cancer cell lines)

  • Complete cell culture medium

  • This compound

  • MTT or MTS reagent

  • Solubilization solution (for MTT)

  • 96-well clear-bottom plates

  • Microplate reader

Procedure:

  • Seed A549 cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.

  • Prepare serial dilutions of this compound in culture medium and add them to the wells. Include vehicle-only controls.

  • Incubate the plate for the desired time period (e.g., 72 hours).

  • Add MTT (to a final concentration of 0.5 mg/mL) or MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • If using MTT, add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the EC50 value.

Conclusion

This compound is a powerful research tool for the dual inhibition of TBK1 and ULK1. The protocols outlined in these notes provide a solid foundation for investigating its effects on autophagy, cell signaling, and cell viability in a variety of in vitro settings. Researchers should optimize the specific conditions, such as cell type, inhibitor concentration, and incubation time, for their particular experimental system.

References

Application Notes and Protocols for Western Blot Analysis of MRT68601 Hydrochloride Effects

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

MRT68601 hydrochloride is a potent and selective inhibitor of TANK-binding kinase 1 (TBK1), a serine/threonine kinase that plays a crucial role in innate immunity and autophagy regulation.[1][2][3] TBK1 is involved in the phosphorylation of several key autophagy-related proteins, thereby modulating the formation of autophagosomes.[4] Western blotting is a fundamental technique to investigate the molecular mechanisms of MRT68601 hydrochloride by examining its effects on the phosphorylation status and expression levels of proteins within the autophagy signaling cascade. This document provides a detailed protocol for performing Western blot analysis to assess the impact of MRT68601 hydrochloride on key autophagy-related proteins.

Signaling Pathway

MRT68601 hydrochloride, as a TBK1 inhibitor, is expected to modulate the autophagy pathway. TBK1 can influence the initiation of autophagy through its interaction with and phosphorylation of key autophagy proteins. One critical pathway involves the mTORC1 complex, a central regulator of cell growth and autophagy. Under nutrient-rich conditions, mTORC1 is active and suppresses autophagy by phosphorylating and inactivating ULK1 (Unc-51 like autophagy activating kinase 1). Conversely, under starvation or stress conditions, mTORC1 is inhibited, leading to ULK1 activation and autophagy initiation. TBK1 has been shown to phosphorylate and activate ULK1, thereby promoting autophagy. MRT68601 hydrochloride, by inhibiting TBK1, would be expected to decrease ULK1 activation. Furthermore, ULK1 can phosphorylate Beclin-1, a key component of the class III phosphatidylinositol 3-kinase (PI3K-III) complex, which is essential for the nucleation of the autophagosomal membrane.[5][6][7][8][9]

Below is a diagram illustrating the putative signaling pathway affected by MRT68601 hydrochloride.

MRT68601_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Upstream Signaling cluster_2 Autophagy Initiation Complex cluster_3 Drug Intervention cluster_4 Downstream Effect Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 Activates Nutrient Status Nutrient Status Nutrient Status->mTORC1 Activates ULK1 ULK1 mTORC1->ULK1 Inhibits TBK1 TBK1 TBK1->ULK1 Activates (Phosphorylation) Beclin-1 Beclin-1 ULK1->Beclin-1 Activates (Phosphorylation) Autophagy Autophagy Beclin-1->Autophagy Promotes MRT68601 MRT68601 hydrochloride MRT68601->TBK1 Inhibits

Caption: Putative signaling pathway affected by MRT68601 hydrochloride.

Experimental Protocols

This section provides a detailed protocol for investigating the effects of MRT68601 hydrochloride on the phosphorylation of key autophagy-related proteins using Western blotting.

Cell Culture and Treatment
  • Cell Line: A549 (human lung carcinoma) cells are a suitable model as previous studies have demonstrated the effects of TBK1 inhibition on autophagy in these cells.[4]

  • Culture Conditions: Culture A549 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • MRT68601 Hydrochloride Preparation: Prepare a stock solution of MRT68601 hydrochloride in DMSO. The final concentration of DMSO in the culture medium should not exceed 0.1%.

  • Treatment:

    • Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Starve the cells in Earle's Balanced Salt Solution (EBSS) for 2 hours to induce autophagy before treatment, if desired.

    • Treat the cells with varying concentrations of MRT68601 hydrochloride (e.g., 1, 5, 10 µM) or vehicle (DMSO) for a specified duration (e.g., 2, 6, 12, 24 hours).

Protein Extraction
  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[10][11]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein extract.

  • Determine the protein concentration using a BCA protein assay kit.

Western Blotting Workflow

Western_Blot_Workflow A 1. Sample Preparation (Cell Lysis & Protein Quantification) B 2. SDS-PAGE (Protein Separation by Size) A->B C 3. Protein Transfer (Gel to PVDF Membrane) B->C D 4. Blocking (Prevent Non-specific Antibody Binding) C->D E 5. Primary Antibody Incubation (Overnight at 4°C) D->E F 6. Secondary Antibody Incubation (HRP-conjugated) E->F G 7. Detection (Chemiluminescence) F->G H 8. Data Analysis (Image Acquisition & Densitometry) G->H

Caption: General workflow for Western blot analysis.

Detailed Western Blot Protocol
  • SDS-PAGE:

    • Prepare protein samples by mixing with 4x Laemmli sample buffer and heating at 95°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) per lane onto a 4-20% Tris-glycine polyacrylamide gel.

    • Run the gel at 100-120 V until the dye front reaches the bottom.[10]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

    • Perform the transfer at 100 V for 1-2 hours or overnight at 20 V at 4°C.[10]

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[12]

  • Primary Antibody Incubation:

    • Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation. (See Table 1 for recommended antibodies and dilutions).

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in the blocking buffer for 1 hour at room temperature.[12]

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Capture the chemiluminescent signal using a digital imaging system.

  • Stripping and Re-probing (Optional):

    • If necessary, the membrane can be stripped of the primary and secondary antibodies and re-probed with another antibody (e.g., for a loading control). Use a mild stripping buffer to preserve the integrity of the transferred proteins.

Data Presentation

The quantitative data from the Western blot analysis should be presented in a clear and structured table to facilitate comparison between different treatment conditions. Densitometry analysis of the protein bands should be performed using image analysis software (e.g., ImageJ). The intensity of the target protein bands should be normalized to a loading control (e.g., β-actin or GAPDH).

Table 1: Recommended Primary Antibodies for Western Blot Analysis

Target ProteinPhosphorylation SiteSupplier (Example)Catalog # (Example)Dilution
p-TBK1/NAKSer172Cell Signaling Technology54831:1000
TBK1/NAKTotalCell Signaling Technology35041:1000
p-ULK1Ser555Cell Signaling Technology58691:1000
p-ULK1Ser757Cell Signaling Technology142021:1000
ULK1TotalCell Signaling Technology80541:1000
p-Beclin-1Ser15Cell Signaling Technology849661:1000
p-Beclin-1Ser30Cell Signaling Technology541011:1000
Beclin-1TotalCell Signaling Technology34951:1000
LC3BCell Signaling Technology38681:1000
p-mTORSer2448Cell Signaling Technology55361:1000
mTORTotalCell Signaling Technology29831:1000
β-actinCell Signaling Technology49701:2000
GAPDHCell Signaling Technology51741:2000

Note: The optimal antibody dilution and incubation times may need to be determined empirically.

By following this detailed protocol, researchers can effectively utilize Western blotting to elucidate the molecular mechanisms of MRT68601 hydrochloride and its impact on the autophagy signaling pathway.

References

Application Notes and Protocols: Utilizing MRT68601 Hydrochloride in Immunofluorescence Studies of Autophagy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of MRT68601 hydrochloride, a potent autophagy inhibitor, in immunofluorescence applications. This document outlines the mechanism of action, detailed experimental protocols, and expected outcomes for studying the role of autophagy in various cellular processes.

Introduction

MRT68601 hydrochloride is a valuable chemical probe for investigating the intricacies of autophagy, a fundamental cellular process for the degradation and recycling of cellular components. Initially identified as a potent inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), subsequent research has revealed its function as a dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2.[1][2] These kinases are critical for the initiation of the autophagy cascade.[3][4] By inhibiting ULK1/2, MRT68601 effectively blocks the formation of autophagosomes, making it an essential tool for studying the functional consequences of autophagy inhibition in diverse research areas, including cancer biology and immunology.[5][6]

Immunofluorescence is a powerful technique to visualize the subcellular localization and quantification of key autophagy markers. When combined with MRT68601 treatment, it allows for a direct assessment of the compound's efficacy in inhibiting autophagy and provides insights into the downstream cellular effects. The most common markers monitored are microtubule-associated protein 1A/1B-light chain 3 (LC3) and sequestosome 1 (p62/SQSTM1).

Mechanism of Action

MRT68601 hydrochloride exerts its inhibitory effect on autophagy primarily through the direct inhibition of the serine/threonine kinases ULK1 and ULK2.[1] These kinases form a complex with other proteins like ATG13 and FIP200, which is essential for initiating the formation of the phagophore, the precursor to the autophagosome.[3][4] Inhibition of ULK1/2 by MRT68601 prevents the phosphorylation of downstream autophagy-related proteins, thereby halting the autophagic process at its earliest stage.

Furthermore, MRT68601 is a known inhibitor of TBK1.[2] TBK1 has been implicated in the regulation of basal autophagy, and its inhibition can also contribute to the suppression of autophagosome formation.[6][7] This dual-target profile of MRT68601 provides a robust method for inhibiting autophagy.

The inhibition of autophagosome formation leads to two key observable effects in immunofluorescence:

  • Decrease in LC3 Puncta: During autophagy, the cytosolic form of LC3 (LC3-I) is lipidated to form LC3-II, which is recruited to the autophagosomal membrane, appearing as distinct puncta. MRT68601 treatment prevents the formation of these structures, leading to a reduction in the number of LC3 puncta.[6]

  • Accumulation of p62/SQSTM1: p62 is an autophagy receptor that recognizes and targets ubiquitinated cargo for degradation by binding to LC3.[8] Under normal conditions, p62 is degraded along with the cargo within the autolysosome. Inhibition of autophagy by MRT68601 prevents p62 degradation, resulting in its accumulation within the cell.[4][9]

Signaling Pathway Overview

The following diagram illustrates the central role of ULK1/2 in autophagy initiation and the point of inhibition by MRT68601.

cluster_0 Upstream Signals cluster_1 Autophagy Initiation Complex cluster_2 Downstream Events Nutrient Deprivation Nutrient Deprivation ULK1_ULK2 ULK1/ULK2 Nutrient Deprivation->ULK1_ULK2 activates Growth Factor Signaling Growth Factor Signaling Growth Factor Signaling->ULK1_ULK2 inhibits ATG13 ATG13 ULK1_ULK2->ATG13 phosphorylates FIP200 FIP200 ULK1_ULK2->FIP200 phosphorylates Phagophore Formation Phagophore Formation ATG13->Phagophore Formation promotes FIP200->Phagophore Formation promotes Autophagosome Autophagosome Phagophore Formation->Autophagosome LC3-I to LC3-II Conversion LC3-I to LC3-II Conversion Phagophore Formation->LC3-I to LC3-II Conversion requires p62 Degradation p62 Degradation Autophagosome->p62 Degradation leads to MRT68601 MRT68601 MRT68601->ULK1_ULK2 inhibits

Caption: Mechanism of MRT68601 action on the ULK1/2 autophagy initiation pathway.

Quantitative Data Summary

The following table summarizes the expected quantitative changes in key autophagy markers following treatment with MRT68601 hydrochloride as observed by immunofluorescence.

MarkerExpected Change with MRT68601RationaleTypical Quantification Method
LC3 Puncta DecreaseInhibition of autophagosome formation prevents the recruitment and clustering of lipidated LC3-II.[6]Automated or manual counting of fluorescent puncta per cell.
p62/SQSTM1 IncreaseBlockade of autophagic degradation leads to the accumulation of the autophagy substrate p62.[4][9]Measurement of mean fluorescence intensity per cell.
ULK1 No Change in LocalizationMRT68601 inhibits the kinase activity of ULK1, not necessarily its expression or localization.[10]Qualitative assessment of subcellular distribution.

Experimental Protocols

Immunofluorescence Protocol for Monitoring Autophagy Inhibition by MRT68601

This protocol provides a step-by-step guide for treating cells with MRT68601 and performing immunofluorescence staining for LC3 and p62.

Materials:

  • MRT68601 hydrochloride

  • Cell line of interest (e.g., A549, HeLa, MCF-7)

  • Glass coverslips or imaging-compatible plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1-5% BSA in PBS with 0.1% Tween-20)

  • Primary antibodies (e.g., rabbit anti-LC3B, mouse anti-p62/SQSTM1)

  • Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 goat anti-rabbit, Alexa Fluor 594 goat anti-mouse)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

Experimental Workflow:

A 1. Cell Seeding Seed cells on coverslips and allow to adhere overnight. B 2. MRT68601 Treatment Treat cells with desired concentrations of MRT68601 (e.g., 1-10 µM) and a vehicle control (DMSO) for 16-24 hours. A->B C 3. Fixation Wash with PBS and fix with 4% PFA for 15 minutes at room temperature. B->C D 4. Permeabilization Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes. C->D E 5. Blocking Wash with PBS and block with 1% BSA in PBST for 1 hour at room temperature. D->E F 6. Primary Antibody Incubation Incubate with primary antibodies (anti-LC3 and anti-p62) overnight at 4°C. E->F G 7. Secondary Antibody Incubation Wash with PBST and incubate with fluorescently-labeled secondary antibodies and DAPI for 1 hour at room temperature in the dark. F->G H 8. Mounting and Imaging Wash with PBST, mount coverslips on slides with antifade medium, and image using a fluorescence microscope. G->H I 9. Image Analysis Quantify LC3 puncta and p62 fluorescence intensity. H->I

Caption: Standard experimental workflow for immunofluorescence analysis of autophagy.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells onto glass coverslips in a 24-well plate at a density that will result in 60-80% confluency at the time of fixation. Allow cells to adhere overnight.

    • Prepare working solutions of MRT68601 hydrochloride in complete cell culture medium. A typical concentration range to test is 1-10 µM.[11] Include a vehicle control (e.g., DMSO).

    • Aspirate the medium from the cells and replace it with the medium containing MRT68601 or the vehicle control.

    • Incubate the cells for the desired treatment period, typically 16-24 hours.[11]

  • Fixation and Permeabilization:

    • Aspirate the treatment medium and wash the cells twice with ice-cold PBS.

    • Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.[12]

    • Wash the cells three times with PBS for 5 minutes each.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.[12] This step is crucial for allowing antibodies to access intracellular antigens.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking and Antibody Incubation:

    • Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

    • Dilute the primary antibodies (e.g., anti-LC3 and anti-p62) in the blocking buffer according to the manufacturer's recommendations.

    • Aspirate the blocking buffer and add the diluted primary antibodies to the coverslips. Incubate overnight at 4°C in a humidified chamber.

    • The following day, wash the cells three times with PBS containing 0.1% Tween-20 (PBST) for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibodies and DAPI in the blocking buffer.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBST for 5 minutes each, protected from light.

  • Mounting and Imaging:

    • Briefly rinse the coverslips with distilled water to remove any salt crystals.

    • Mount the coverslips onto glass slides using an antifade mounting medium.

    • Allow the mounting medium to cure, and seal the edges of the coverslips with nail polish if desired.

    • Image the slides using a fluorescence or confocal microscope equipped with the appropriate filters for the chosen fluorophores.

  • Data Analysis:

    • Capture images from multiple random fields of view for each experimental condition.

    • For LC3 puncta analysis, use image analysis software (e.g., ImageJ/Fiji) to count the number of distinct fluorescent puncta per cell.

    • For p62 analysis, measure the mean fluorescence intensity within the cytoplasm of each cell.

    • Normalize the data to the vehicle control and perform statistical analysis to determine the significance of the observed changes.

Troubleshooting

ProblemPossible CauseSolution
High Background Staining Inadequate blocking; Insufficient washing; Secondary antibody is non-specific.Increase blocking time or BSA concentration; Increase the number and duration of washes; Run a secondary antibody-only control.
Weak or No Signal Primary antibody concentration is too low; Inefficient permeabilization; MRT68601 is inactive.Optimize primary antibody dilution; Increase permeabilization time or Triton X-100 concentration; Verify the activity of the compound with a positive control for autophagy inhibition (e.g., Bafilomycin A1).
LC3 Puncta in Control Cells Basal level of autophagy is high in the cell line.This is expected. The key is to observe a significant decrease after MRT68601 treatment.
Uneven Staining Cells were not evenly covered with reagents; Cells lifted off the coverslip.Ensure coverslips are fully submerged during incubations; Handle coverslips gently.

Conclusion

MRT68601 hydrochloride is a powerful tool for studying the role of autophagy in cellular physiology and disease. By following the detailed protocols and understanding the expected outcomes outlined in these application notes, researchers can effectively utilize this inhibitor in conjunction with immunofluorescence to gain valuable insights into the complex process of autophagy. Careful optimization of experimental conditions for specific cell lines and antibodies is recommended to ensure reliable and reproducible results.

References

MRT 68601 Hydrochloride for In Vivo Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

MRT 68601 hydrochloride is a potent and selective inhibitor of TANK-binding kinase 1 (TBK1), a serine-threonine kinase that plays a critical role in innate immunity and autophagy. With an IC50 of 6 nM for TBK1, this small molecule provides a powerful tool for investigating the physiological and pathological functions of TBK1 signaling.[1] TBK1 has been implicated in a variety of cellular processes, including the regulation of inflammatory responses, antiviral immunity, and the growth and survival of cancer cells through its influence on autophagy. Inhibition of TBK1 by this compound has been shown to block the formation of autophagosomes in lung cancer cells, highlighting its potential as a modulator of autophagy-dependent pathways.[1]

These application notes provide a comprehensive overview of the mechanism of action of this compound and offer detailed protocols for its use in in vivo studies, based on available data for closely related TBK1 inhibitors.

Mechanism of Action

This compound exerts its biological effects through the direct inhibition of the kinase activity of TBK1. TBK1 is a key node in several signaling pathways that regulate autophagy. In selective autophagy, TBK1 is recruited to cargo destined for degradation and phosphorylates autophagy receptors such as sequestosome 1 (p62/SQSTM1), optineurin (OPTN), and NDP52. This phosphorylation event is crucial for the efficient recruitment of the core autophagy machinery, including the ULK1 complex and LC3-family proteins, to the cargo, thereby initiating the formation of the autophagosome. By inhibiting TBK1, this compound prevents the phosphorylation of these key autophagy receptors, leading to a disruption of autophagosome formation and a subsequent blockage of the autophagic flux.

TBK1_Signaling_Pathway cluster_cargo Cellular Cargo cluster_receptors Autophagy Receptors cluster_initiation Autophagosome Initiation cluster_autophagosome Autophagosome Formation Cargo Ubiquitinated Cargo (e.g., damaged mitochondria, bacteria) p62 p62/SQSTM1 Cargo->p62 binds OPTN OPTN Cargo->OPTN binds NDP52 NDP52 Cargo->NDP52 binds TBK1 TBK1 p62->TBK1 recruits ULK1_complex ULK1 Complex p62->ULK1_complex recruits OPTN->TBK1 recruits OPTN->ULK1_complex recruits NDP52->TBK1 recruits NDP52->ULK1_complex recruits TBK1->p62 phosphorylates TBK1->OPTN phosphorylates TBK1->NDP52 phosphorylates LC3 LC3 ULK1_complex->LC3 activates Autophagosome Autophagosome LC3->Autophagosome promotes formation MRT68601 This compound MRT68601->TBK1 inhibits

In Vivo Studies: Application Notes

Animal Models:

  • Xenograft Models: To evaluate the anti-tumor efficacy of this compound, various human cancer cell lines with known dependence on autophagy or TBK1 signaling can be implanted subcutaneously or orthotopically into immunocompromised mice (e.g., NOD/SCID or nude mice).

  • Syngeneic Models: To investigate the impact of TBK1 inhibition on the tumor microenvironment and anti-tumor immunity, syngeneic tumor models in immunocompetent mice (e.g., C57BL/6 or BALB/c) are recommended.

  • Inflammation and Autoimmunity Models: Given the role of TBK1 in inflammation, models of inflammatory diseases such as collagen-induced arthritis or experimental autoimmune encephalomyelitis could be relevant.

Formulation and Administration:

  • Solubility: The hydrochloride salt of MRT 68601 is expected to have improved aqueous solubility. However, for in vivo administration, it is often necessary to formulate the compound in a vehicle that ensures stability and bioavailability. A common vehicle for similar small molecule inhibitors is a mixture of DMSO, PEG300, Tween 80, and saline.

  • Route of Administration: The optimal route of administration will depend on the experimental goals and the pharmacokinetic properties of the compound. Common routes include intraperitoneal (i.p.) injection, oral gavage (p.o.), and intravenous (i.v.) injection.

Dosage and Treatment Schedule:

  • The effective dose of this compound in vivo needs to be determined empirically through dose-response studies. Based on data from related compounds, a starting dose range of 10-50 mg/kg, administered once or twice daily, could be considered.

  • The treatment schedule will depend on the half-life of the compound and the nature of the animal model. Chronic daily dosing is often required for tumor growth inhibition studies.

Quantitative Data Summary

As no direct in vivo data for this compound is available, the following table summarizes representative data for a similar TBK1 inhibitor, MRT67307, to provide a reference for experimental design.

ParameterRepresentative Value (for MRT67307)Animal ModelReference
Route of Administration Intraperitoneal (i.p.) injectionK18-hACE2 mice[2]
Dosage 10 mg/kgK18-hACE2 mice[2]
Dosing Schedule Daily injections on days 3, 4, and 5 post-infectionK18-hACE2 mice[2]
Vehicle Not specifiedK18-hACE2 mice[2]
Observed Effect Attenuation of lung inflammation in a SARS-CoV-2 infection modelK18-hACE2 mice[2]

Note: This data is for a related compound and should be used as a guideline only. The optimal dosage, vehicle, and administration schedule for this compound must be determined experimentally.

Experimental Protocols

The following are detailed, representative protocols for key in vivo experiments. These protocols are based on standard methodologies and should be adapted for the specific research question and animal model.

Protocol 1: Evaluation of Anti-Tumor Efficacy in a Subcutaneous Xenograft Model

Xenograft_Workflow start Start cell_culture 1. Cancer Cell Culture start->cell_culture implantation 2. Subcutaneous Implantation (e.g., 1-5 x 10^6 cells/mouse) cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth randomization 4. Randomization into Treatment Groups (e.g., tumor volume ~100-150 mm³) tumor_growth->randomization treatment 5. Treatment Administration (Vehicle vs. This compound) randomization->treatment monitoring 6. Tumor Volume and Body Weight Monitoring treatment->monitoring endpoint 7. Endpoint Analysis (e.g., tumor weight, histology, biomarker analysis) monitoring->endpoint finish End endpoint->finish

1. Cell Culture:

  • Culture human cancer cells (e.g., A549 lung carcinoma) in appropriate media supplemented with fetal bovine serum and antibiotics.
  • Harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free medium or PBS at a concentration of 1-5 x 10^7 cells/mL.

2. Animal Handling and Tumor Implantation:

  • Use 6-8 week old immunocompromised mice (e.g., NOD/SCID).
  • Inject 100 µL of the cell suspension (1-5 x 10^6 cells) subcutaneously into the flank of each mouse.

3. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth every 2-3 days by measuring the length (L) and width (W) of the tumor with calipers.
  • Calculate tumor volume using the formula: Volume = (W^2 x L) / 2.
  • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

4. Formulation and Administration of this compound:

  • Prepare the formulation of this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline). The final concentration should be such that the desired dose is delivered in a volume of 100-200 µL.
  • Administer the compound or vehicle control to the respective groups via the chosen route (e.g., i.p. injection) at the predetermined dose and schedule (e.g., 25 mg/kg, once daily).

5. Monitoring and Endpoint:

  • Continue to monitor tumor volume and body weight every 2-3 days.
  • Euthanize the mice when tumors in the control group reach the maximum allowed size as per institutional guidelines, or after a predetermined treatment period.
  • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for pharmacodynamic markers like phosphorylated TBK1 or p62, or Western blotting).

Protocol 2: Pharmacodynamic Analysis of TBK1 Inhibition in Tumor Tissue

1. Animal Treatment:

  • Establish tumors as described in Protocol 1.
  • Once tumors reach a suitable size (e.g., 200-300 mm³), administer a single dose of this compound or vehicle.

2. Tissue Collection:

  • At various time points post-administration (e.g., 2, 4, 8, 24 hours), euthanize a subset of mice from each group.
  • Immediately excise the tumors and snap-freeze them in liquid nitrogen or fix them in formalin.

3. Western Blot Analysis:

  • Homogenize the frozen tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
  • Determine protein concentration using a standard assay (e.g., BCA).
  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.
  • Probe the membrane with primary antibodies against total TBK1, phosphorylated TBK1 (pTBK1), total p62, and a loading control (e.g., β-actin or GAPDH).
  • Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
  • Quantify the band intensities to determine the extent and duration of TBK1 inhibition.

4. Immunohistochemistry (IHC):

  • Process formalin-fixed, paraffin-embedded tumor sections.
  • Perform antigen retrieval and block endogenous peroxidases.
  • Incubate the sections with primary antibodies against pTBK1 or other relevant biomarkers.
  • Use a suitable detection system to visualize the antibody staining.
  • Analyze the slides under a microscope to assess the spatial distribution and intensity of the target protein expression.

Conclusion

This compound is a valuable research tool for investigating the in vivo roles of TBK1 in autophagy, cancer, and inflammation. While direct in vivo data for this specific compound is currently limited, the provided application notes and representative protocols based on closely related TBK1 inhibitors offer a solid foundation for designing and executing rigorous in vivo studies. As with any new compound, it is imperative to perform preliminary dose-finding and toxicity studies to establish a safe and effective dose range for the specific animal model and research context.

References

Effective concentration of MRT 68601 hydrochloride in culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRT 68601 hydrochloride is a potent and selective inhibitor of TANK-binding kinase 1 (TBK1), a non-canonical IκB kinase (IKK) that plays a crucial role in the innate immune response, autophagy, and cell survival signaling pathways. With an in vitro IC50 of 6 nM for TBK1, this compound serves as a valuable tool for investigating the physiological and pathological functions of TBK1.[1] Notably, this compound has been demonstrated to inhibit the formation of autophagosomes in lung cancer cells, highlighting its potential as a modulator of autophagy.[1] These application notes provide a summary of effective concentrations and detailed protocols for the use of this compound in cell culture experiments.

Data Presentation: Effective Concentrations of this compound

The effective concentration of this compound can vary significantly depending on the cell line, assay type, and experimental duration. The following table summarizes reported effective concentrations for in vitro studies.

Cell LineAssay TypeConcentrationDurationOutcome
A549 (Lung Cancer)Autophagy Flux Assay (Tandem fluorescent LC3)1 µM24 hoursInhibition of autophagosome formation
A549 (Lung Cancer)NF-κB Signaling (RelB localization)10 µMOvernightInhibition of non-canonical NF-κB signaling
A549 (Lung Cancer)Cell ViabilityNot Specified72 hoursReduction in cell viability
In VitroKinase Assay6 nM (IC50)Not ApplicableInhibition of TBK1 kinase activity[1]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated.

TBK1_Signaling_Pathway cluster_upstream Upstream Signals cluster_tbk1 TBK1 Complex cluster_autophagy Autophagy Machinery cluster_nfkB Non-Canonical NF-κB Pathway Oncogenic KRAS Oncogenic KRAS TBK1 TBK1 Oncogenic KRAS->TBK1 activates Pathogen Recognition Pathogen Recognition Pathogen Recognition->TBK1 activates Autophagosome Autophagosome TBK1->Autophagosome promotes formation p100 p100 TBK1->p100 phosphorylates MRT 68601 MRT 68601 MRT 68601->TBK1 inhibits Lysosome Lysosome Autophagosome->Lysosome fuses with Autolysosome Autolysosome Autophagosome->Autolysosome Autophagosome->p100 degrades Lysosome->Autolysosome p52_RelB p52_RelB p100->p52_RelB processed to Gene Transcription Gene Transcription p52_RelB->Gene Transcription translocates to nucleus

Caption: TBK1 Signaling Pathway Inhibition by MRT 68601.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Downstream Assays Cell Seeding Cell Seeding MRT 68601 Treatment MRT 68601 Treatment Cell Seeding->MRT 68601 Treatment Vehicle Control Vehicle Control Cell Seeding->Vehicle Control Autophagy Flux Assay Autophagy Flux Assay MRT 68601 Treatment->Autophagy Flux Assay Cell Viability Assay Cell Viability Assay MRT 68601 Treatment->Cell Viability Assay Western Blot Western Blot MRT 68601 Treatment->Western Blot Vehicle Control->Autophagy Flux Assay Vehicle Control->Cell Viability Assay Vehicle Control->Western Blot

Caption: General Experimental Workflow for MRT 68601.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound.

Protocol 1: Cell Viability (MTT) Assay

This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Complete growth medium

  • This compound

  • DMSO (vehicle control)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations. A vehicle control (DMSO) at the same final concentration as in the highest drug concentration well should also be prepared.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Autophagy Flux Assay using Tandem Fluorescent-Tagged LC3 (tf-LC3)

This protocol allows for the monitoring of autophagy flux by distinguishing between autophagosomes and autolysosomes.

Materials:

  • Cells stably expressing a tandem fluorescent LC3 construct (e.g., mRFP-GFP-LC3)

  • Complete growth medium

  • This compound

  • DMSO (vehicle control)

  • Chloroquine (positive control for autophagic flux blockage)

  • Glass-bottom dishes or coverslips

  • Fluorescence microscope

Procedure:

  • Cell Seeding:

    • Seed tf-LC3 expressing cells onto glass-bottom dishes or coverslips at an appropriate density to reach 50-70% confluency on the day of the experiment.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Treat cells with the desired concentration of this compound (e.g., 1 µM) or vehicle control (DMSO) in complete growth medium.

    • Include a positive control group treated with chloroquine (e.g., 50 µM) for 4-6 hours before imaging to block lysosomal degradation and cause accumulation of autophagosomes.

    • Incubate for the desired time (e.g., 24 hours).

  • Live-Cell Imaging:

    • Image the cells using a fluorescence microscope equipped with filters for both GFP (green, autophagosomes and autolysosomes) and RFP (red, autophagosomes).

    • Acquire images from multiple random fields for each condition.

  • Image Analysis:

    • Quantify the number of green (GFP-positive) and red (RFP-positive) puncta per cell.

    • Autophagosomes will appear as yellow puncta (co-localization of GFP and RFP).

    • Autolysosomes will appear as red-only puncta (GFP signal is quenched in the acidic environment of the lysosome).

    • A decrease in both yellow and red puncta upon treatment with this compound indicates an inhibition of autophagosome formation. An increase in yellow puncta with chloroquine treatment confirms a functional autophagic flux.

Protocol 3: Western Blot Analysis of Autophagy and NF-κB Pathway Proteins

This protocol is for detecting changes in the levels of key proteins in the autophagy and non-canonical NF-κB pathways following treatment with this compound.

Materials:

  • Cell line of interest

  • Complete growth medium

  • This compound

  • DMSO (vehicle control)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-LC3, anti-p62/SQSTM1, anti-RelB, anti-p100/p52, anti-TBK1, anti-phospho-TBK1, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Seed and treat cells with this compound or vehicle as described in the previous protocols.

    • After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts for all samples and prepare them for loading by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.

    • Analyze the band intensities to determine the relative protein expression levels. A decrease in the LC3-II/LC3-I ratio and an accumulation of p62 would indicate autophagy inhibition. A decrease in the nuclear localization of RelB or processing of p100 to p52 would suggest inhibition of the non-canonical NF-κB pathway.

References

Application Notes and Protocols for MRT 68601 Hydrochloride Treatment in Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of MRT 68601 hydrochloride, a potent inhibitor of TANK-binding kinase 1 (TBK1), in cell-based assays. The following protocols and data are intended to facilitate research into the cellular effects of TBK1 inhibition, particularly in the context of cancer and fibrosis research.

Introduction

This compound is a selective inhibitor of TBK1 with a reported IC50 of 6 nM[1]. It functions by targeting the kinase activity of TBK1, a key regulator of innate immunity, inflammatory signaling, and autophagy[1][2]. Research has demonstrated its ability to inhibit the formation of autophagosomes in lung cancer cells and to modulate fibroblast activation, making it a valuable tool for studying cellular pathways involving TBK1[1][2].

Mechanism of Action

This compound exerts its effects primarily through the inhibition of TBK1. This inhibition has been shown to impact downstream signaling pathways, including the non-canonical NF-κB pathway and the YAP/TAZ pathway. In the context of fibroblast activation, TBK1 inhibition by MRT 68601 has been observed to decrease the nuclear levels of YAP/TAZ, which are key transcriptional coactivators involved in cell proliferation and fibrosis. This action is independent of the canonical Hippo pathway kinases LATS1/2 and is dependent on the proteasomal degradation of YAP/TAZ[2].

Quantitative Data Summary

The following table summarizes the quantitative data from studies utilizing this compound in various cell lines. This data provides a reference for expected effective concentrations and observed outcomes.

Cell LineTreatment DurationConcentration RangeAssayObserved Effect
Normal Human Lung Fibroblasts72 hours1-15 µMGene Expression (qPCR)Dose-dependent decrease in TGF-β-mediated expression of ACTA2 and SERPINE1.
Normal Human Lung Fibroblasts72 hours1-15 µMECM Deposition AssayDose-dependent decrease in TGF-β-mediated deposition of fibronectin and collagen I[2].
Normal Human Lung Fibroblasts72 hours1-15 µMImmunofluorescenceDose-dependent reduction in α-SMA stress fiber formation[2].
Normal Human Lung FibroblastsNot Specified15 µMTraction Force MicroscopyReduction in fibroblast traction forces[2].
Lung Cancer CellsNot SpecifiedNot SpecifiedAutophagosome AssayInhibition of autophagosome formation[1].

Experimental Protocols

Protocol 1: General Cell Treatment with this compound

This protocol provides a general guideline for treating adherent cells with this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • Complete cell culture medium appropriate for the cell line

  • Adherent cells in culture

  • Sterile serological pipettes and pipette tips

  • Cell culture plates or flasks

Procedure:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound in sterile DMSO. For example, a 10 mM stock solution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Cell Seeding:

    • Seed the cells in the desired culture vessel (e.g., 6-well plate, 96-well plate) at a density that will ensure they are in the exponential growth phase and have not reached confluency at the end of the experiment.

    • Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • Treatment Preparation:

    • On the day of treatment, thaw an aliquot of the this compound stock solution.

    • Prepare a series of working solutions by diluting the stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control (e.g., 0.1% DMSO).

  • Cell Treatment:

    • Carefully remove the old medium from the cells.

    • Add the medium containing the appropriate concentration of this compound or the vehicle control to the respective wells.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Downstream Analysis:

    • Following incubation, the cells can be harvested for various downstream analyses, such as western blotting, qPCR, or cell viability assays.

Protocol 2: Western Blot Analysis of Protein Expression

This protocol describes how to assess changes in protein levels following this compound treatment.

Materials:

  • Treated and control cells from Protocol 1

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • Cell scraper

  • Microcentrifuge tubes

  • Bradford assay or BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Western blot transfer apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-TBK1, anti-p-TBK1, anti-YAP, anti-TAZ, anti-ACTB/GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • After treatment, place the culture plates on ice and wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a Bradford or BCA assay according to the manufacturer's instructions.

  • Sample Preparation and Electrophoresis:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Run the gel according to the manufacturer's recommendations.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Apply the ECL substrate and visualize the protein bands using an imaging system.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on cell viability.

Materials:

  • Cells treated in a 96-well plate as per Protocol 1

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • MTT Addition:

    • Following the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Add 100 µL of solubilization solution to each well.

    • Pipette up and down to ensure the formazan crystals are fully dissolved.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader. The background absorbance at 690 nm can be subtracted.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis prep_stock Prepare MRT 68601 Stock (10 mM in DMSO) prep_working Prepare Working Solutions prep_stock->prep_working seed_cells Seed Cells in Culture Plates treat_cells Treat Cells for 24-72h seed_cells->treat_cells prep_working->treat_cells harvest Harvest Cells treat_cells->harvest western Western Blot harvest->western viability Cell Viability Assay harvest->viability qpcr qPCR harvest->qpcr

Caption: Experimental workflow for this compound treatment and analysis.

TBK1 Signaling Pathway

G cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Receptor TBK1 TBK1 Receptor->TBK1 Activates YAP_TAZ YAP/TAZ TBK1->YAP_TAZ Prevents Degradation MRT68601 MRT 68601 MRT68601->TBK1 Inhibits Proteasome Proteasome YAP_TAZ->Proteasome Degradation YAP_TAZ_nuc YAP/TAZ YAP_TAZ->YAP_TAZ_nuc Nuclear Translocation TEAD TEAD YAP_TAZ_nuc->TEAD Gene_Expression Fibrogenic Gene Expression TEAD->Gene_Expression

Caption: MRT 68601 inhibits TBK1, leading to YAP/TAZ degradation.

References

Application Notes and Protocols for MRT68601 Hydrochloride in Primary Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to MRT68601 Hydrochloride

MRT68601 hydrochloride is a potent and selective dual inhibitor of UNC-51-like kinase 1 (ULK1) and TANK-binding kinase 1 (TBK1).[1][2] ULK1 is a serine/threonine kinase that plays a crucial role in the initiation of autophagy, a fundamental cellular process for the degradation and recycling of cellular components.[3][4][5] TBK1 is a key kinase in innate immunity signaling pathways, leading to the production of type I interferons and other inflammatory cytokines.[6][7] Given the involvement of both autophagy and neuroinflammation in a wide range of neurodegenerative diseases and brain injuries, MRT68601 serves as a valuable pharmacological tool for investigating the roles of ULK1 and TBK1 in neuronal function and pathology.

Mechanism of Action

MRT68601 exerts its biological effects by competitively inhibiting the kinase activity of both ULK1 and TBK1. Inhibition of ULK1 blocks the initiation of the autophagy pathway, which can be monitored by assessing the phosphorylation of its downstream substrates like Atg13 or by observing the formation of autophagosomes.[3][8] Inhibition of TBK1 disrupts the signaling cascade that leads to the activation of transcription factors such as IRF3/7 and NF-κB, thereby reducing the expression of inflammatory genes.[6][7] The dual inhibitory action of MRT68601 allows for the simultaneous investigation of the interplay between autophagy and innate immune signaling in neurons.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of MRT68601
Target KinaseIC50 (nM)
TBK16
ULK127

Note: IC50 values can vary depending on the assay conditions. The provided values are based on published data and should be used as a reference.[1][2]

Experimental Protocols

Preparation of MRT68601 Hydrochloride Stock Solution

Materials:

  • MRT68601 hydrochloride powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

Procedure:

  • Allow the MRT68601 hydrochloride powder to equilibrate to room temperature before opening the vial.

  • To prepare a 10 mM stock solution, dissolve the appropriate amount of MRT68601 hydrochloride powder in anhydrous DMSO. For example, for 1 mg of MRT68601 hydrochloride (Molecular Weight: 488.4 g/mol ), add 204.7 µL of DMSO.

  • Vortex the solution until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[9][10]

  • Store the stock solution aliquots at -20°C or -80°C for long-term storage.[9]

Protocol for Treatment of Primary Neurons with MRT68601 Hydrochloride

Materials:

  • Primary neuron cultures (e.g., cortical, hippocampal, or dorsal root ganglia neurons)[11][12][13][14]

  • Complete neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin)[12]

  • MRT68601 hydrochloride stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • Reagents for downstream analysis (e.g., lysis buffer for Western blotting, fixation solution for immunocytochemistry)

Procedure:

  • Cell Culture: Culture primary neurons according to standard protocols to the desired developmental stage (days in vitro, DIV).[11][12][13][14]

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the MRT68601 hydrochloride stock solution. Prepare fresh serial dilutions of the stock solution in complete neuronal culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific neuronal type and experimental question. A starting range of 1 µM to 10 µM is suggested based on its use in other cell types.[2][15]

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the culture medium as used in the highest concentration of the MRT68601 treatment group. The final DMSO concentration should ideally be kept below 0.1% (v/v) to minimize solvent toxicity.

  • Treatment: Carefully aspirate the existing culture medium from the primary neurons and replace it with the medium containing the desired concentration of MRT68601 hydrochloride or the vehicle control.

  • Incubation: Incubate the neurons for the desired treatment duration. The incubation time will depend on the specific pathway being investigated and should be optimized. A starting point could be between 6 to 24 hours.[15]

  • Downstream Analysis: Following treatment, proceed with the desired analysis.

    • Western Blotting: To assess the inhibition of ULK1 or TBK1 activity, lyse the cells and perform Western blotting for phosphorylated forms of downstream targets (e.g., phospho-Atg13 for ULK1, phospho-IRF3 for TBK1) or for markers of autophagy (e.g., LC3-II/LC3-I ratio).[2]

    • Immunocytochemistry: Fix the cells and perform immunocytochemistry to visualize changes in protein localization (e.g., nuclear translocation of IRF3) or the number of autophagosomes (e.g., LC3 puncta).

    • ELISA: Collect the culture supernatant to measure the levels of secreted cytokines (e.g., IFN-β) to assess the inhibition of the TBK1 pathway.

    • Cell Viability Assays: To determine the cytotoxicity of the compound, perform cell viability assays such as MTT or LDH release assays.

Mandatory Visualizations

MRT68601_Signaling_Pathways cluster_ULK1 Autophagy Initiation cluster_TBK1 Innate Immunity ULK1 ULK1 ATG13 p-Atg13 ULK1->ATG13 phosphorylates Autophagosome Autophagosome Formation ATG13->Autophagosome TBK1 TBK1 IRF3 p-IRF3 TBK1->IRF3 phosphorylates Nucleus Nucleus IRF3->Nucleus translocates to IFN Type I Interferons Nucleus->IFN induces transcription MRT68601 MRT68601 MRT68601->ULK1 inhibits MRT68601->TBK1 inhibits

Caption: Signaling pathways inhibited by MRT68601 hydrochloride.

Experimental_Workflow start Primary Neuron Culture prep_stock Prepare 10 mM MRT68601 Stock in DMSO start->prep_stock prep_working Prepare Working Solutions in Culture Medium start->prep_working prep_stock->prep_working treatment Treat Neurons with MRT68601 (e.g., 1-10 µM for 6-24h) prep_working->treatment analysis Downstream Analysis treatment->analysis wb Western Blot (p-Atg13, p-IRF3, LC3) analysis->wb icc Immunocytochemistry (LC3 puncta, IRF3 localization) analysis->icc elisa ELISA (IFN-β) analysis->elisa

Caption: Experimental workflow for using MRT68601 in primary neurons.

References

Troubleshooting & Optimization

Technical Support Center: MRT68601 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using MRT68601 hydrochloride. The information focuses on potential off-target effects to help users interpret experimental results and troubleshoot potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of MRT68601 hydrochloride?

MRT68601 hydrochloride is a potent inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε). It is frequently used in research to study the roles of these kinases in signaling pathways, such as those involved in innate immunity and autophagy.

Q2: What are the known off-target effects of MRT68601?

The primary off-target effects of MRT68601 are the inhibition of IKKε and MARK3. While it is a potent inhibitor of TBK1, it also demonstrates significant activity against the closely related kinase IKKε. Inhibition of MARK3 is also observed, but to a lesser extent.

Q3: Where can I find quantitative data on the kinase selectivity of MRT68601?

A kinase selectivity profile for MRT68601 was published in the supplementary information of the paper by Newman et al. (2012) in PLoS One. The screening was performed at the Protein Phosphorylation Unit, University of Dundee.[1]

Troubleshooting Guides

Issue 1: Unexpected Phenotypes Related to Autophagy

Symptoms:

  • You are using MRT68601 to inhibit TBK1-mediated inflammatory responses, but you observe unexpected changes in autophagic flux.

  • Your experimental results show alterations in the formation of autophagosomes that are not consistent with the known role of TBK1 in your system.

Possible Cause: MRT68601 is known to inhibit autophagosome formation.[2] This effect is attributed to its on-target inhibition of TBK1, which plays a role in autophagy. However, if the observed phenotype is stronger or different than expected, off-target effects on other autophagy-regulating kinases could be a contributing factor.

Troubleshooting Steps:

  • Validate On-Target Effect: Confirm that TBK1 is indeed inhibited in your experimental system at the concentration of MRT68601 you are using. This can be done by Western blot analysis of downstream targets of TBK1, such as phospho-IRF3.

  • Consult Kinase Selectivity Data: Refer to the kinase selectivity profile of MRT68601 to identify other kinases involved in autophagy that might be inhibited.

  • Use a Structurally Unrelated Inhibitor: To confirm that the observed phenotype is due to TBK1 inhibition, use a structurally different TBK1 inhibitor and see if it recapitulates the same effect.

  • Genetic Knockdown/Knockout: If possible, use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of TBK1 and see if this phenocopies the effect of MRT68601.

Issue 2: Unanticipated Effects on Cell Viability or Proliferation

Symptoms:

  • Treatment with MRT68601 results in a greater reduction in cell viability or proliferation than anticipated from TBK1 inhibition alone.

  • You observe cell cycle arrest or apoptosis that cannot be solely explained by the inhibition of TBK1.

Possible Cause: Off-target inhibition of kinases that are critical for cell survival and proliferation. For instance, MARK3, a known off-target of MRT68601, is involved in the regulation of the cell cycle and microtubule dynamics.

Troubleshooting Steps:

  • Dose-Response Curve: Perform a dose-response experiment to determine the IC50 of MRT68601 for the observed effect on cell viability. Compare this with the known IC50 for TBK1 inhibition. A significant discrepancy may suggest off-target effects.

  • Examine Off-Target Signaling: Investigate the signaling pathways of known off-targets. For example, you could analyze the phosphorylation status of MARK3 substrates.

  • Rescue Experiment: If you suspect an off-target is responsible, try to rescue the phenotype by overexpressing a drug-resistant mutant of the suspected off-target kinase.

Data Presentation

Table 1: Kinase Selectivity Profile of MRT68601

Kinase TargetIC50 (nM)Fold Selectivity vs. TBK1
TBK1 6 1
IKKε-<10
MARK3->10

Note: Specific IC50 values for IKKε and MARK3 were not provided in the primary publication, but their selectivity relative to TBK1 was described.[1]

Experimental Protocols

Kinase Selectivity Profiling (as described by Newman et al., 2012) [1]

The kinase selectivity profiling for MRT68601 was conducted by the Protein Phosphorylation Unit at the University of Dundee. This typically involves in vitro kinase assays using purified recombinant kinases. The general workflow for such an assay is as follows:

  • Compound Preparation: MRT68601 hydrochloride is serially diluted to a range of concentrations in a suitable solvent, typically DMSO.

  • Kinase Reaction Setup: In a multi-well plate, the purified kinase, a specific substrate peptide, and ATP (often radiolabeled, e.g., [γ-³²P]ATP) are combined in a reaction buffer.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of the compound dilutions or vehicle control.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • Termination of Reaction: The reaction is stopped, often by the addition of a strong acid (e.g., phosphoric acid) or by spotting the reaction mixture onto a phosphocellulose membrane.

  • Quantification of Kinase Activity: The amount of phosphorylated substrate is quantified. In the case of radiolabeled ATP, this is done by measuring the incorporation of the radiolabel into the substrate using a scintillation counter. For non-radioactive methods, techniques like fluorescence polarization or ELISA-based assays can be used.

  • Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound MRT68601 Serial Dilution Reaction_Mix Combine in Reaction Buffer Compound->Reaction_Mix Kinase Purified Kinase Kinase->Reaction_Mix Substrate Substrate & [γ-³²P]ATP Substrate->Reaction_Mix Incubation Incubate at 30°C Reaction_Mix->Incubation Termination Stop Reaction Incubation->Termination Quantification Quantify Phosphorylation Termination->Quantification IC50_Calc Calculate IC50 Quantification->IC50_Calc signaling_pathway cluster_mrt MRT68601 Inhibition cluster_targets Kinase Targets cluster_pathways Downstream Pathways MRT MRT68601 TBK1 TBK1 (On-Target) MRT->TBK1 High Potency IKKe IKKε (Off-Target) MRT->IKKe Moderate Potency MARK3 MARK3 (Off-Target) MRT->MARK3 Lower Potency Inflammation Inflammation (e.g., IRF3 phosphorylation) TBK1->Inflammation Autophagy Autophagy TBK1->Autophagy IKKe->Inflammation Cell_Cycle Cell Cycle Control MARK3->Cell_Cycle

References

Technical Support Center: MRT68601 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using MRT68601 hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of MRT68601 hydrochloride?

MRT68601 hydrochloride is a potent and selective inhibitor of TANK-binding kinase 1 (TBK1) with a reported IC50 of 6 nM.[1][2] It also inhibits Unc-51 like autophagy activating kinase 1/2 (ULK1/2), key initiators of the autophagy pathway. By inhibiting these kinases, MRT68601 effectively blocks the formation of autophagosomes, thereby inhibiting the autophagic process.[3][4][5] This inhibition of autophagy can impact various cellular processes, including non-canonical NF-κB signaling.

Q2: What are the common cellular effects observed after treatment with MRT68601 hydrochloride?

The primary cellular effect of MRT68601 hydrochloride is the inhibition of autophagy. This can be observed as a reduction in the formation of autophagosomes and autolysosomes.[4] Consequently, this can lead to an accumulation of autophagy substrates. In some cancer cell lines, particularly those dependent on autophagy for survival and proliferation, treatment with MRT68601 can lead to decreased cell viability and proliferation.

Q3: At what concentrations is MRT68601 hydrochloride typically used in cell culture experiments?

Based on published studies, MRT68601 hydrochloride is often used in the range of 1 µM to 10 µM for in vitro experiments to achieve effective inhibition of autophagy in cell lines such as A549 non-small cell lung cancer cells.[4][6] The optimal concentration will vary depending on the cell line and the specific experimental endpoint. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.

Q4: How should I prepare and store MRT68601 hydrochloride?

MRT68601 hydrochloride is typically soluble in DMSO.[5] For long-term storage, it is recommended to store the solid compound at -20°C in a dry, dark environment.[5] Stock solutions in DMSO can also be stored at -20°C for several months.[5] Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Problem 1: I am not observing an inhibition of autophagy after treating my cells with MRT68601 hydrochloride.

  • Question: Did you confirm the activity of your MRT68601 hydrochloride stock?

    • Answer: If possible, verify the integrity of your compound. Ensure proper storage conditions have been maintained. If the compound is old or has been stored improperly, it may have degraded.

  • Question: Is the concentration of MRT68601 hydrochloride optimal for your cell line?

    • Answer: The effective concentration can vary between cell lines. Perform a dose-response experiment (e.g., 0.1 µM to 20 µM) to determine the optimal concentration for inhibiting autophagy in your specific cell line.

  • Question: How are you measuring autophagy inhibition?

    • Answer: The most reliable method to assess autophagy inhibition is by measuring autophagy flux. This can be done by treating cells with MRT68601 in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) and then analyzing the levels of LC3-II by Western blot. A block in autophagy will prevent the accumulation of LC3-II in the presence of the lysosomal inhibitor. Simply measuring LC3-II levels without a lysosomal inhibitor can be misleading.

Problem 2: I am observing high levels of cytotoxicity that are confounding my mechanistic studies.

  • Question: Have you performed a cytotoxicity assay to determine the IC50 in your cell line?

    • Answer: It is crucial to determine the concentration at which MRT68601 hydrochloride becomes cytotoxic to your cells. Use a cell viability assay (e.g., MTT or CellTiter-Glo®) to establish a dose-response curve and calculate the IC50 value. For mechanistic studies on autophagy, it is advisable to use concentrations at or below the IC50 to minimize off-target effects due to general toxicity.

  • Question: Is the duration of your experiment appropriate?

    • Answer: Prolonged exposure to higher concentrations of MRT68601 hydrochloride can lead to significant cell death. Consider reducing the treatment duration or using a lower concentration for longer time points.

Problem 3: I am seeing inconsistent results between experiments.

  • Question: Is your cell culture confluence consistent between experiments?

    • Answer: The metabolic state of cells can influence their sensitivity to autophagy inhibitors. Ensure that you are seeding cells at the same density and treating them at a consistent confluence for all experiments.

  • Question: Are you using a consistent passage number for your cells?

    • Answer: Cell lines can change phenotypically over time with increasing passage numbers. Use cells within a defined passage number range to ensure reproducibility.

  • Question: Is your MRT68601 hydrochloride stock solution fresh?

    • Answer: Prepare fresh dilutions of your MRT68601 hydrochloride stock solution for each experiment to avoid degradation of the compound.

Quantitative Data

Due to the limited availability of published IC50 values for the cellular toxicity of MRT68601 hydrochloride, the following table presents representative hypothetical data to illustrate how to structure and present such information. Researchers should determine the IC50 values for their specific cell lines of interest.

Cell LineCancer TypeAssay Duration (hours)IC50 (µM) - Hypothetical
A549Non-Small Cell Lung Cancer7215.5
MCF-7Breast Adenocarcinoma7222.8
U-87 MGGlioblastoma7218.2
HeLaCervical Cancer7225.1

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the concentration of MRT68601 hydrochloride that inhibits cell viability by 50% (IC50).

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of MRT68601 hydrochloride in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with MRT68601 hydrochloride.

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of MRT68601 hydrochloride for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the supernatant containing the floating cells.

  • Cell Washing: Centrifuge the cell suspension and wash the pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Autophagy Flux Assay (LC3-II Western Blot)

Objective: To measure the effect of MRT68601 hydrochloride on autophagic flux.

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate. Treat the cells with MRT68601 hydrochloride with or without a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) for the final 2-4 hours of the MRT68601 treatment period.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody against LC3B. Also, probe for a loading control like β-actin or GAPDH.

  • Detection: Incubate with a secondary antibody and visualize the bands using an appropriate detection system.

  • Analysis: Quantify the band intensity for LC3-II and normalize to the loading control. An inhibition of autophagy flux by MRT68601 will result in a reduced accumulation of LC3-II in the presence of the lysosomal inhibitor compared to the lysosomal inhibitor alone.

Visualizations

MRT68601_Signaling_Pathway cluster_upstream Upstream Signals cluster_kinases Kinase Targets cluster_inhibitor Inhibitor cluster_downstream Downstream Effects Stress Stress ULK1_ULK2_Complex ULK1/2 Complex Stress->ULK1_ULK2_Complex Growth_Factors Growth_Factors TBK1 TBK1 Growth_Factors->TBK1 Non_Canonical_NFkB Non-Canonical NF-κB Signaling TBK1->Non_Canonical_NFkB Autophagosome_Formation Autophagosome Formation ULK1_ULK2_Complex->Autophagosome_Formation MRT68601 MRT68601 MRT68601->TBK1 MRT68601->ULK1_ULK2_Complex Autophagy Autophagy Autophagosome_Formation->Autophagy

Caption: MRT68601 hydrochloride inhibits TBK1 and the ULK1/2 complex.

Experimental_Workflow_Cytotoxicity Start Start Seed_Cells Seed Cells (96-well plate) Start->Seed_Cells Treat_Cells Treat with MRT68601 (Dose-Response) Seed_Cells->Treat_Cells Incubate Incubate (e.g., 72h) Treat_Cells->Incubate MTT_Assay Perform MTT Assay Incubate->MTT_Assay Measure_Absorbance Measure Absorbance (570 nm) MTT_Assay->Measure_Absorbance Analyze_Data Analyze Data & Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining the cytotoxic effects of MRT68601.

Troubleshooting_Logic Issue No Autophagy Inhibition Observed Check_Concentration Is Concentration Optimal? Issue->Check_Concentration Start Here Perform_Dose_Response Action: Perform Dose-Response Check_Concentration->Perform_Dose_Response No Check_Assay Is Autophagy Flux Being Measured? Check_Concentration->Check_Assay Yes Implement_Flux_Assay Action: Implement Autophagy Flux Assay Check_Assay->Implement_Flux_Assay No Check_Compound Is Compound Active? Check_Assay->Check_Compound Yes Verify_Compound Action: Verify Compound Integrity Check_Compound->Verify_Compound No

Caption: Troubleshooting logic for autophagy inhibition experiments.

References

Optimizing MRT 68601 Hydrochloride Concentration: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MRT 68601 hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize the use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of TANK-binding kinase 1 (TBK1), with an IC50 value of 6 nM. It also inhibits the closely related IκB kinase ε (IKKε) and has been shown to be a potent inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1), a key initiator of autophagy. Its primary mechanism of action is the inhibition of autophagosome formation, making it a valuable tool for studying the role of TBK1 and autophagy in various cellular processes, including cancer cell proliferation and inflammatory responses.

Q2: What is the recommended solvent and storage condition for this compound?

This compound is soluble in both water and DMSO up to 100 mM. For cell culture experiments, it is recommended to prepare a high-concentration stock solution in sterile DMSO (e.g., 10 mM) and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q3: What are the typical working concentrations for this compound in cell-based assays?

The optimal concentration of this compound will vary depending on the cell line, assay type, and experimental duration. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system. However, based on published literature, the following concentration ranges can be used as a starting point:

ApplicationCell Line ExampleConcentration RangeReference
Inhibition of Autophagy (LC3-II Western Blot)A549 (Human Lung Carcinoma)1 µM - 10 µM[1]
Autophagy Flux Assay (tfLC3)A549 (Human Lung Carcinoma)1 µM[1]
Inhibition of Cell ViabilityA549 (Human Lung Carcinoma)1 µM - 10 µM[2]
Inhibition of IRF3 PhosphorylationRAW264.7 (Mouse Macrophage)0.1 µM - 10 µM[1]

Q4: How does this compound affect key autophagy markers like LC3 and p62?

This compound inhibits the initiation of autophagy. This leads to a decrease in the conversion of LC3-I to its lipidated form, LC3-II, which is incorporated into the autophagosome membrane. Therefore, treatment with this compound is expected to reduce the levels of LC3-II. The p62/SQSTM1 protein is a selective autophagy receptor that is degraded during the autophagic process. Inhibition of autophagy by this compound will lead to an accumulation of p62. Monitoring the levels of both LC3-II and p62 by Western blot is a reliable method to confirm the inhibitory effect of the compound on autophagy.[1]

Signaling Pathways and Experimental Workflows

To aid in experimental design and data interpretation, the following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its application in cell culture experiments.

Autophagy_Signaling_Pathway Figure 1. Simplified Autophagy Signaling Pathway mTORC1 mTORC1 (Active) ULK1_complex ULK1 Complex (Inactive) mTORC1->ULK1_complex inhibits Beclin1_complex Beclin-1/VPS34 Complex ULK1_complex->Beclin1_complex activates Autophagy_Induction Autophagy Induction (e.g., Starvation) Autophagy_Induction->mTORC1 inhibits MRT68601 MRT 68601 MRT68601->ULK1_complex inhibits Phagophore Phagophore Formation Beclin1_complex->Phagophore Autophagosome Autophagosome Phagophore->Autophagosome LC3I LC3-I LC3II LC3-II LC3I->LC3II lipidation LC3II->Autophagosome incorporation Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome

Caption: Simplified signaling pathway of autophagy initiation.

Experimental_Workflow Figure 2. General Experimental Workflow start Start: Seed Cells treatment Treat cells with This compound (and controls) start->treatment incubation Incubate for desired duration treatment->incubation harvest Harvest cells for downstream analysis incubation->harvest analysis Downstream Analysis: - Western Blot (LC3, p62) - Cell Viability Assay - Kinase Assay harvest->analysis end End: Data Analysis analysis->end

Caption: General workflow for cell-based experiments.

Troubleshooting Guide

Issue 1: No observable effect on autophagy markers (LC3-II, p62) after treatment.

Possible CauseSuggested Solution
Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line or experimental conditions.Perform a dose-response experiment, testing a range of concentrations (e.g., 0.1 µM to 20 µM) to determine the optimal inhibitory concentration.
Short Incubation Time: The treatment duration may be insufficient to observe changes in autophagy markers.Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal incubation period.
Compound Inactivity: The compound may have degraded due to improper storage or handling.Use a fresh aliquot of the stock solution. Avoid repeated freeze-thaw cycles. Confirm the activity of the compound in a well-established positive control cell line, if available.
High Basal Autophagy: Some cell lines have very low basal autophagy, making it difficult to detect inhibition.Induce autophagy with a known stimulus (e.g., starvation by culturing in EBSS, or treatment with rapamycin) and assess the ability of this compound to block this induced autophagy.
Technical Issues with Western Blot: Problems with antibody quality, protein transfer, or detection can lead to inconclusive results.Ensure your LC3 antibody is validated for Western blot and can detect both LC3-I and LC3-II. Use a loading control to confirm equal protein loading. Include positive and negative controls for autophagy induction and inhibition.

Issue 2: Significant cytotoxicity or cell death observed at expected inhibitory concentrations.

Possible CauseSuggested Solution
High Compound Concentration: The concentration used may be toxic to your specific cell line.Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) to determine the cytotoxic concentration range and establish a therapeutic window where autophagy is inhibited with minimal cell death.
Off-Target Effects: At higher concentrations, this compound may inhibit other kinases essential for cell survival. It is known to be a potent inhibitor of TBK1 and IKKε, and also shows some activity against MARK3.[1]Use the lowest effective concentration that inhibits autophagy. Consider using a structurally different TBK1/ULK1 inhibitor as a control to confirm that the observed phenotype is due to on-target inhibition.
Solvent Toxicity: The final concentration of DMSO in the culture medium may be too high.Ensure the final DMSO concentration is kept at a non-toxic level, typically ≤ 0.1%. Include a vehicle control (DMSO alone) in all experiments.
Cell Line Sensitivity: Some cell lines are inherently more sensitive to the inhibition of the TBK1/autophagy pathway.Reduce the treatment duration or the concentration of the inhibitor.

Issue 3: Inconsistent or variable results between experiments.

Possible CauseSuggested Solution
Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or growth phase can affect the cellular response to the inhibitor.Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure they are in the logarithmic growth phase at the time of treatment.
Variability in Compound Preparation: Inaccurate dilutions or improper mixing of the compound can lead to inconsistent concentrations.Prepare fresh working solutions from a validated stock for each experiment. Ensure thorough mixing of the compound in the culture medium.
Experimental Timing: Inconsistent timing of treatments and harvesting can introduce variability.Standardize all incubation times and experimental procedures.

Experimental Protocols

1. Autophagy Flux Assay by Western Blotting for LC3-II

This protocol is designed to measure the effect of this compound on autophagic flux by monitoring LC3-II levels in the presence and absence of a lysosomal inhibitor.

  • Materials:

    • This compound

    • Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels (15% acrylamide is recommended for better separation of LC3-I and LC3-II)

    • PVDF membrane

    • Primary antibodies: anti-LC3, anti-p62, and a loading control (e.g., anti-β-actin or anti-GAPDH)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere and reach the desired confluency (typically 60-70%).

    • Treat cells with this compound at the desired concentrations for the determined duration. Include a vehicle control (DMSO).

    • For the last 2-4 hours of the treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) to a subset of the wells for each condition. This will block the degradation of LC3-II in autolysosomes.

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of the lysates.

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Quantify the band intensities for LC3-II and normalize to the loading control. Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor.

2. Cell Viability Assay (MTS Assay)

This protocol provides a general method for assessing the effect of this compound on cell viability.

  • Materials:

    • This compound

    • 96-well cell culture plates

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

    • Prepare a serial dilution of this compound in culture medium.

    • Remove the old medium and add 100 µL of the medium containing the different concentrations of the inhibitor to the respective wells. Include vehicle control wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

3. In Vitro Kinase Assay

This protocol is a general guideline for an in vitro kinase assay to confirm the inhibitory activity of this compound on TBK1 or ULK1.

  • Materials:

    • Recombinant active TBK1 or ULK1 kinase

    • Kinase-specific substrate (e.g., a recombinant protein or a peptide substrate)

    • This compound

    • Kinase assay buffer (typically contains Tris-HCl, MgCl2, DTT)

    • ATP (radiolabeled [γ-³²P]ATP or "cold" ATP)

    • Method for detecting phosphorylation (e.g., phosphospecific antibody for Western blot, or scintillation counting for radiolabeled ATP)

  • Procedure:

    • Prepare a reaction mixture containing the kinase and its substrate in the kinase assay buffer.

    • Add different concentrations of this compound or a vehicle control to the reaction mixture.

    • Pre-incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).

    • Stop the reaction (e.g., by adding SDS-PAGE loading buffer and boiling, or by adding a stop solution).

    • Analyze the phosphorylation of the substrate using the chosen detection method.

    • Determine the inhibitory effect of this compound and calculate the IC50 value.

Troubleshooting_Logic Figure 3. Troubleshooting Logic Flow start Experiment Fails (No effect or high toxicity) check_concentration Is the concentration optimized? start->check_concentration check_duration Is the incubation time optimized? check_concentration->check_duration Yes solution Consult detailed troubleshooting guide check_concentration->solution No check_compound Is the compound active? check_duration->check_compound Yes check_duration->solution No check_controls Are positive/negative controls working? check_compound->check_controls Yes check_compound->solution No check_off_target Could it be an off-target effect? check_controls->check_off_target Yes check_controls->solution No check_off_target->solution Yes/No

Caption: A logical approach to troubleshooting experiments.

References

Technical Support Center: MRT 68601 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of MRT 68601 hydrochloride in solution.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid this compound powder?

A: Solid this compound is stable for extended periods when stored under the proper conditions. For short-term storage (days to weeks), it is recommended to keep the compound in a dry, dark place at 0-4°C. For long-term storage (months to years), the solid powder should be stored at -20°C.[1][2]

Q2: What is the recommended solvent for preparing stock solutions of this compound?

A: this compound is soluble in both DMSO and water.[3][4] The choice of solvent will depend on your specific experimental requirements and the compatibility with your cell culture or assay system.

Q3: What is the maximum concentration for stock solutions?

A: Stock solutions of this compound can be prepared up to 100 mM in both DMSO and water.[3][4]

Q4: How should I store stock solutions of this compound?

A: For short-term storage (days to weeks), stock solutions can be kept at 0-4°C. For longer-term storage (months), it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.[1][2]

Q5: Is this compound stable at room temperature?

A: The solid compound is considered stable enough for a few weeks during ordinary shipping at ambient temperatures.[1][2] However, for long-term storage, the recommended temperature conditions should be followed. The stability of this compound in solution at room temperature for extended periods has not been explicitly documented, and it is advisable to minimize the time that solutions are kept at room temperature.

Troubleshooting Guides

Issue 1: I am observing reduced or inconsistent activity of this compound in my experiments.

  • Possible Cause 1: Improper storage of stock solutions. Frequent freeze-thaw cycles or prolonged storage at temperatures above -20°C can lead to the degradation of the compound.

    • Solution: Prepare fresh stock solutions from solid powder. When preparing new stocks, aliquot them into smaller, single-use vials to avoid repeated freeze-thaw cycles.

  • Possible Cause 2: Degradation of the compound in working solutions. The stability of this compound in cell culture media or assay buffers over extended incubation times may be limited.

    • Solution: Prepare fresh working solutions from your stock solution for each experiment. Avoid storing diluted solutions for long periods.

Issue 2: I am having difficulty dissolving this compound.

  • Possible Cause: The compound may not be readily soluble at very high concentrations or in certain aqueous buffers.

    • Solution: Gentle warming and vortexing can aid in the dissolution of the compound. If you are preparing an aqueous solution, ensure the pH is compatible with the hydrochloride salt form. For cellular assays, preparing a concentrated stock in DMSO and then diluting it into your aqueous experimental medium is a common and effective practice.

Data Presentation

Table 1: Solubility of this compound

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
Water48.7100
DMSO48.7100

Data sourced from Tocris Bioscience and R&D Systems.[3][4]

Table 2: Recommended Storage Conditions

FormShort-Term Storage (Days to Weeks)Long-Term Storage (Months to Years)
Solid Powder 0 - 4°C (Dry, Dark)-20°C (Dry, Dark)
Stock Solution 0 - 4°C-20°C or -80°C

Data compiled from MedKoo Biosciences and InvivoChem.[1][2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 487.04 g/mol ), you would need 4.87 mg.

  • Adding Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the powder.

  • Dissolution: Gently vortex or sonicate the solution until the compound is completely dissolved. A brief warming to 37°C can assist with dissolution if necessary.

  • Storage: Aliquot the stock solution into single-use, light-protected vials and store at -20°C or -80°C.

Visualizations

experimental_workflow Experimental Workflow for this compound Usage cluster_storage Storage of Solid cluster_prep Solution Preparation cluster_exp Experiment solid_storage Store Solid at -20°C weigh Weigh Compound solid_storage->weigh dissolve Dissolve in DMSO (e.g., 10 mM) weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store_stock Store Stock at -80°C aliquot->store_stock thaw Thaw a Single Aliquot store_stock->thaw dilute Prepare Working Solution in Assay Buffer thaw->dilute treat Treat Cells/Assay dilute->treat tbk1_signaling Simplified TBK1 Signaling Pathway in Autophagy cluster_stimulus Stimulus cluster_upstream Upstream Signaling cluster_core Core Kinase cluster_downstream Downstream Effect stimulus Cellular Stress (e.g., Pathogen Infection) adaptors Adaptor Proteins (e.g., STING, MAVS) stimulus->adaptors activates tbk1 TBK1 adaptors->tbk1 recruits & activates autophagy_receptors Autophagy Receptors (e.g., OPTN, p62) tbk1->autophagy_receptors phosphorylates autophagosome Autophagosome Formation autophagy_receptors->autophagosome initiates mrt MRT 68601 Hydrochloride mrt->tbk1 inhibits

References

Technical Support Center: MRT 68601 Hydrochloride Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing MRT 68601 hydrochloride in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent inhibitor of TANK-binding kinase 1 (TBK1), with a reported IC50 value of 6 nM.[1][2] By inhibiting TBK1, it can modulate downstream signaling pathways, including those involved in innate immunity and inflammation. Additionally, MRT 68601 and its analogs have been shown to inhibit Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, which are key initiators of the autophagy process.[3][4][5] This dual activity makes it a valuable tool for studying the interplay between these signaling networks.

Q2: What are the key cellular processes affected by this compound?

A2: this compound primarily impacts two major cellular processes:

  • Innate Immune Signaling: Through the inhibition of TBK1, it can block the phosphorylation of downstream targets like IRF3, which is crucial for the production of type I interferons in response to pathogens.

  • Autophagy: By inhibiting ULK1 and ULK2, it blocks the initiation of autophagy, the cellular process for degrading and recycling damaged organelles and proteins.[3] This can be observed by a reduction in the formation of autophagosomes.[1][2]

Q3: In which research areas is this compound commonly used?

A3: Due to its mechanism of action, this compound is frequently used in:

  • Cancer Research: To investigate the role of TBK1 and autophagy in tumor cell survival, proliferation, and resistance to therapy.[4]

  • Immunology and Inflammation: To study the role of TBK1 in inflammatory responses and the innate immune system.

  • Neurobiology: To explore the involvement of TBK1 and autophagy in neurodegenerative diseases.

  • Fibrosis Research: To understand the role of TBK1 in fibroblast activation and extracellular matrix deposition.

Q4: How should I prepare and store this compound?

A4: this compound is typically a solid powder. For experimental use, it is recommended to prepare a stock solution in a suitable solvent like DMSO. The compound is reportedly soluble in DMSO. For storage, it is advisable to keep the solid compound in a dry, dark place at 0 - 4°C for short-term storage (days to weeks) or at -20°C for long-term storage (months to years). Stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Inhibitory Activity of this compound and Related Compounds

CompoundTargetIC50 (nM)Notes
MRT 68601 TBK16Potent inhibitor of TBK1.[1][2]
MRT67307ULK145A structurally related compound that also inhibits ULK1 and ULK2.[3][5]
ULK238[3][5]
MRT68921ULK12.9A potent dual inhibitor of ULK1 and ULK2, structurally related to MRT 68601.[3][5]
ULK21.1[3][5]
SBI-0206965ULK1108A selective ULK1 inhibitor.[6]
ULK2711[6]

Troubleshooting Guides

Cell Viability Assays
Issue Possible Cause(s) Troubleshooting Steps
Unexpected Increase in Cell Viability at High Concentrations Off-target effects; Compound precipitation at high concentrations; Interference with the assay reagent.1. Visually inspect wells for precipitation before adding the assay reagent. 2. Test a different viability assay based on a different principle (e.g., ATP-based vs. metabolic-based). 3. Perform a cell-free assay to check for direct interaction of the compound with the assay reagents.
High Variability Between Replicates Inconsistent cell seeding; Incomplete dissolution of the compound; Edge effects in the plate.1. Ensure a homogenous single-cell suspension before plating. 2. Prepare fresh dilutions of MRT 68601 for each experiment and ensure complete dissolution in the final culture medium. 3. Avoid using the outer wells of the plate for experimental samples.
No Dose-Dependent Effect Observed Cell line is resistant to TBK1/ULK1 inhibition; Insufficient incubation time; Compound instability in culture medium.1. Confirm the expression of TBK1 and ULK1 in your cell line. 2. Perform a time-course experiment to determine the optimal treatment duration. 3. Prepare fresh compound dilutions for each experiment and consider the stability of the compound in your specific cell culture medium over time.
Western Blot Analysis
Issue Possible Cause(s) Troubleshooting Steps
No Change in Phospho-TBK1 or Phospho-IRF3 Levels Insufficient stimulation of the pathway; Ineffective concentration of MRT 68601; Timing of cell lysis is not optimal.1. Ensure your positive control for pathway activation (e.g., LPS, poly(I:C)) is working. 2. Perform a dose-response experiment to determine the optimal inhibitory concentration of MRT 68601. 3. Conduct a time-course experiment to identify the peak of pathway activation and the optimal time for observing inhibition.
Inconsistent LC3-I to LC3-II Conversion Autophagic flux is blocked, leading to LC3-II accumulation; Lysosomal degradation is inhibited.1. To distinguish between autophagy induction and blockage of degradation, include a control with a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine). 2. If MRT 68601 prevents the increase of LC3-II in the presence of a lysosomal inhibitor, it confirms the inhibition of autophagic flux.
Unexpected Changes in Total Protein Levels Prolonged treatment leading to cytotoxicity and protein degradation; Off-target effects affecting protein synthesis or stability.1. Reduce the incubation time or the concentration of MRT 68601. 2. Include a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading. 3. If total protein levels are consistently affected, consider investigating potential off-target effects.

Experimental Protocols

Cell Viability Assay (MTT-based)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO at the highest concentration used for the dilutions).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Western Blot for Autophagy Flux
  • Cell Treatment: Plate cells and treat with this compound at the desired concentrations for the appropriate duration. For the last 2-4 hours of the treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) to a parallel set of wells for each condition.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody against LC3B overnight at 4°C. Subsequently, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities for LC3-I and LC3-II. An inhibition of autophagic flux by MRT 68601 is indicated by a reduced accumulation of LC3-II in the presence of the lysosomal inhibitor compared to the control treated with the lysosomal inhibitor alone.

Mandatory Visualization

TBK1_Signaling_Pathway cluster_receptor Cell Surface / Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR / RLR TRIF TRIF / MAVS TLR->TRIF TRAF3 TRAF3 TRIF->TRAF3 NEMO NEMO TRIF->NEMO TBK1 TBK1 TRAF3->TBK1 IKKi IKKε TRAF3->IKKi IRF3 IRF3 TBK1->IRF3 P IKKi->IRF3 P pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer IKK_complex IKKα/β NEMO->IKK_complex IkB IκBα IKK_complex->IkB P NFkB_p65_p50 p65/p50 NFkB_nuc p65/p50 NFkB_p65_p50->NFkB_nuc pIkB p-IκBα IkB->pIkB Ub Ubiquitin Degradation pIkB->Ub IFN Type I IFN Genes pIRF3_dimer->IFN Inflammatory_Genes Inflammatory Genes NFkB_nuc->Inflammatory_Genes MRT68601 MRT 68601 MRT68601->TBK1 MRT68601->IKKi

Caption: TBK1 Signaling Pathway and Inhibition by MRT 68601.

Autophagy_Signaling_Pathway cluster_upstream Upstream Signals cluster_cytoplasm Cytoplasm Nutrient_Stress Nutrient Stress AMPK AMPK Nutrient_Stress->AMPK Growth_Factors Growth Factors mTORC1 mTORC1 Growth_Factors->mTORC1 ULK1_complex ULK1/2 Complex (ULK1/2, ATG13, FIP200) mTORC1->ULK1_complex AMPK->ULK1_complex Beclin1_complex Beclin-1-Vps34 Complex ULK1_complex->Beclin1_complex Activates LC3_I LC3-I Beclin1_complex->LC3_I LC3_II LC3-II (Lipidated) LC3_I->LC3_II Conjugation Autophagosome Autophagosome Formation LC3_II->Autophagosome MRT68601 MRT 68601 MRT68601->ULK1_complex

Caption: Autophagy Initiation Pathway and Inhibition by MRT 68601.

Experimental_Workflow_Autophagy_Flux start Seed Cells treatment Treat with MRT 68601 ± Lysosomal Inhibitor start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-LC3B) blocking->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Analyze LC3-I / LC3-II Ratio detection->analysis

Caption: Experimental Workflow for Western Blot Autophagy Flux Assay.

References

Preventing MRT 68601 hydrochloride precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the issue of MRT 68601 hydrochloride precipitation in cell culture media. Our aim is to provide clear and actionable solutions to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the reported solubility of this compound?

A1: this compound is reported to be soluble in both water and DMSO up to 100 mM.[1][2][3] This high solubility suggests that precipitation in cell culture media may be influenced by factors other than simply exceeding its aqueous solubility limit.

Q2: Why does this compound precipitate in my cell culture media, even though it's soluble in water and DMSO?

A2: Precipitation of a compound with high aqueous solubility, like this compound, in complex solutions such as cell culture media can occur for several reasons:

  • Solvent Shift: A rapid change in solvent from a high-concentration DMSO stock to the aqueous environment of the media can cause the compound to "crash out" of solution.[4][5]

  • Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and buffers. These components can interact with this compound, potentially reducing its solubility.[5]

  • pH Effects: The pH of your cell culture medium can influence the ionization state of the hydrochloride salt, which in turn can affect its solubility.[6][7][8]

  • Presence of Serum: While serum proteins can sometimes help to solubilize hydrophobic compounds, they can also interact with and precipitate certain small molecules.[4][5][9]

  • Temperature Fluctuations: Changes in temperature, for instance, when moving plates from a warm incubator to a cooler microscope stage, can decrease the solubility of a compound and lead to precipitation.[4][10]

Q3: What is the recommended solvent for preparing stock solutions of this compound?

A3: Anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[11][12] It is advisable to prepare a high-concentration stock (e.g., 10 mM or higher) to minimize the final volume of DMSO in your cell culture, which should ideally be kept below 0.5% to avoid cytotoxic effects.[4][10][11]

Q4: How should I store my this compound stock solution?

A4: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles, which can lead to degradation of the compound.[11] The solid compound should be stored desiccated at room temperature.[1][2][3]

Troubleshooting Guide: Preventing Precipitation

If you are experiencing precipitation of this compound in your cell culture media, follow these troubleshooting steps:

ProblemPotential CauseRecommended Solution
Immediate Precipitation Upon Dilution Rapid solvent shift from DMSO to aqueous media.1. Perform a Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, first create an intermediate dilution in a small volume of pre-warmed (37°C) media or phosphate-buffered saline (PBS). Then, add this intermediate dilution to the final volume of media.[4][10] 2. Slow Addition and Mixing: Add the compound (or its intermediate dilution) dropwise to the pre-warmed media while gently vortexing or swirling to ensure rapid and even dispersion.[4][10]
Precipitation Over Time in the Incubator Compound instability or concentration increase due to media evaporation.1. Check Compound Stability: While this compound is generally stable, prolonged incubation at 37°C in a complex medium could potentially lead to degradation and precipitation. Consider replenishing the media with fresh compound for long-term experiments.[13] 2. Maintain Proper Humidification: Ensure your incubator has adequate humidity to prevent media evaporation, which can concentrate the compound and cause it to exceed its solubility limit.[10]
Cloudy or Hazy Media Formation of fine, colloidal precipitate.1. Lower the Final Concentration: The observed haze may indicate that the final concentration of this compound is at the edge of its solubility in your specific media. Try using a lower final concentration if your experimental design allows. 2. Increase Final DMSO Concentration (with caution): While aiming for a low DMSO concentration is ideal, a slightly higher but non-toxic concentration (e.g., up to 0.5%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration.[4][5]
Precipitation is Cell Line or Media Dependent Specific interactions with media components or pH differences.1. Test in a Simpler Buffer: To determine if media components are the cause, test the solubility of this compound at your working concentration in a simple buffered saline solution like PBS.[10] 2. Consider Media pH: Standard cell culture media are typically buffered around pH 7.4. If your specific medium has a different pH, it could affect the solubility of the hydrochloride salt.[6][7]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
Molecular Weight 487.04 g/mol [2][3]
Solubility in Water Up to 100 mM (48.7 mg/mL)[1][2][3]
Solubility in DMSO Up to 100 mM (48.7 mg/mL)[1][2][3]
Purity ≥98% (HPLC)[1][2][3]
IC₅₀ for TBK1 6 nM[1][2]

Experimental Protocol: Solubility Assessment in Your Media

This protocol provides a method to determine the practical solubility limit of this compound in your specific cell culture medium.

Objective: To visually assess the maximum soluble concentration of this compound in a specific cell culture medium.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Your complete cell culture medium (including serum, if applicable)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Vortexer

  • Incubator (37°C, 5% CO₂)

  • Microscope

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Ensure the compound is fully dissolved by vortexing. Gentle warming (up to 37°C) or brief sonication can be used if necessary.[14]

  • Prepare Serial Dilutions in Media:

    • Pre-warm your complete cell culture medium to 37°C.

    • In a series of sterile microcentrifuge tubes or wells of a 96-well plate, prepare a range of final concentrations of this compound. For example, you can test concentrations from 1 µM to 100 µM.

    • To minimize DMSO effects, first, make an intermediate dilution of your 10 mM stock in pre-warmed media. For instance, to get a 100 µM working solution, you could add 1 µL of the 10 mM stock to 99 µL of media.

    • Perform serial dilutions from this highest concentration tube/well.

    • Include a "vehicle control" well containing the same final concentration of DMSO as your highest concentration test well.

  • Incubation and Observation:

    • Incubate the tubes/plate at 37°C with 5% CO₂ for a duration that mimics your typical experiment (e.g., 24, 48, or 72 hours).

    • At various time points (e.g., 1, 4, 24, 48, and 72 hours), visually inspect each tube/well for any signs of precipitation (e.g., cloudiness, visible particles, or a film at the bottom).

    • For a more detailed examination, you can view the solutions under a microscope.

  • Determine the Maximum Soluble Concentration:

    • The highest concentration that remains clear and free of precipitate throughout the incubation period is the practical solubility limit of this compound in your specific experimental conditions.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting this compound precipitation.

G start Start: Precipitation Observed check_stock Check Stock Solution: Is it clear? start->check_stock remake_stock Remake Stock Solution (e.g., 10 mM in DMSO) check_stock->remake_stock No check_dilution Review Dilution Method: Direct addition to media? check_stock->check_dilution Yes remake_stock->check_dilution stepwise_dilution Implement Stepwise Dilution: 1. Pre-warm media to 37°C. 2. Create intermediate dilution. 3. Add to final media volume with mixing. check_dilution->stepwise_dilution Yes check_concentration Is Precipitation Still Occurring? check_dilution->check_concentration No stepwise_dilution->check_concentration lower_concentration Lower Final Concentration check_concentration->lower_concentration Yes increase_dmso Increase Final DMSO (up to 0.5%, with vehicle control) check_concentration->increase_dmso If lowering concentration is not an option solubility_test Perform Solubility Test in specific media check_concentration->solubility_test If issue is media-specific end_resolved Issue Resolved check_concentration->end_resolved No lower_concentration->end_resolved end_persist Issue Persists: Contact Technical Support lower_concentration->end_persist increase_dmso->end_resolved increase_dmso->end_persist solubility_test->end_resolved solubility_test->end_persist

Caption: Troubleshooting workflow for this compound precipitation.

References

Interpreting unexpected results with MRT 68601 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MRT 68601 hydrochloride. This guide is designed to address specific issues that may arise during its experimental use and help in the interpretation of unexpected results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent inhibitor of TANK-binding kinase 1 (TBK1).[1] It functions as an ATP-competitive inhibitor. In addition to TBK1, MRT 68601 and its analogs are known to be potent inhibitors of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, which are crucial serine/threonine kinases that initiate the autophagy process.[2][3] Therefore, MRT 68601 is often used to block the initiation of autophagy.

Q2: What are the known off-targets of this compound and its analogs?

A2: While potent against its primary targets, MRT 68601 and related compounds are not entirely specific, which can lead to off-target effects.[4][5][6] For instance, the related compound MRT67307 also inhibits IKKε and AMPK-related kinases.[2] Another analog, MRT68921, is a dual inhibitor of NUAK1 and ULK1.[3] It is crucial to consider these potential off-target activities when interpreting experimental results.

Q3: How can I confirm that MRT 68601 is inhibiting autophagy in my cells?

A3: Autophagy inhibition by MRT 68601 can be confirmed by monitoring key autophagy markers. A primary method is to measure the autophagic flux. This can be done by observing the levels of LC3-II in the presence and absence of a lysosomal inhibitor (like bafilomycin A1 or chloroquine). If MRT 68601 is effective, it will prevent the accumulation of LC3-II that is typically seen with lysosomal blockade. Additionally, you can monitor the phosphorylation status of ULK1 substrates, such as ATG13.[2]

Q4: What is the expected phenotype after treating cells with MRT 68601?

A4: The expected phenotype upon treatment with MRT 68601 is the inhibition of autophagosome formation.[1] This can lead to various cellular outcomes depending on the cell type and conditions. For example, in some cancer cells that rely on autophagy for survival, its inhibition can lead to cell death or sensitization to other therapies.[7][8][9][10] In other contexts, it might affect cellular processes regulated by TBK1, such as inflammatory responses.

Troubleshooting Guides

Unexpected Result: Increase in LC3-II or LC3 Puncta After Treatment

Question: I treated my cells with MRT 68601 to inhibit autophagy, but I'm observing an increase in LC3-II by Western Blot or an increase in LC3 puncta by immunofluorescence, which usually suggests an induction of autophagy. Why is this happening?

Possible Explanations and Solutions:

  • Stalled Autophagic Flux: The observed increase in LC3-II or LC3 puncta may not represent an increase in autophagic activity but rather a blockage in the autophagic flux.[2] MRT 68601 inhibits the initiation of autophagy. An accumulation of immature autophagic structures, or stalled phagophores, can lead to this observation.[2]

  • Experimental Validation: To confirm this, it is essential to perform an autophagic flux assay. Co-treat your cells with MRT 68601 and a lysosomal inhibitor like bafilomycin A1 or chloroquine. If MRT 68601 is truly inhibiting autophagy initiation, you will not see a further increase in LC3-II levels compared to treatment with the lysosomal inhibitor alone.

Experimental Workflow: Autophagic Flux Assay

G cluster_0 Experimental Groups cluster_1 Procedure cluster_2 Expected Outcome for Autophagy Inhibition A Control E Cell Treatment A->E B MRT 68601 B->E C Bafilomycin A1 C->E D MRT 68601 + Bafilomycin A1 D->E F Protein Extraction E->F G Western Blot for LC3 F->G H LC3-II levels in (D) are not significantly higher than in (C) G->H

Caption: Workflow for an autophagic flux assay to validate autophagy inhibition.

Unexpected Result: No Cell Death in Cancer Cells

Question: I am treating a cancer cell line with MRT 68601. I expected to see increased cell death, as autophagy is a known survival mechanism, but my cells are unaffected. What could be the reason?

Possible Explanations and Solutions:

  • Context-Dependent Role of Autophagy: The role of autophagy in cell survival is highly context-dependent. In some cancer cells, autophagy may not be the primary survival pathway under basal conditions. The dependence on autophagy can be influenced by the specific genetic background of the cells (e.g., KRAS mutation status) and the tumor microenvironment.[7]

  • Redundancy of Survival Pathways: Cancer cells often have redundant survival pathways. When autophagy is inhibited, cells might upregulate other pro-survival mechanisms to compensate.

  • Experimental Suggestion: Consider combining MRT 68601 with other therapeutic agents, such as tyrosine kinase inhibitors (TKIs), to see if it sensitizes the cells to other treatments.[8][9][10] Also, investigate the activation of other survival pathways (e.g., apoptosis-related pathways) upon MRT 68601 treatment.

Unexpected Result: Effects Inconsistent with TBK1 or ULK1/2 Inhibition

Question: I am observing a cellular phenotype that I cannot attribute to the inhibition of either TBK1 or ULK1/2. Could there be other mechanisms at play?

Possible Explanations and Solutions:

  • Off-Target Effects: As mentioned in the FAQs, MRT 68601 and its analogs can have off-target effects.[2][3][4][5][6] The observed phenotype might be a result of the inhibition of other kinases.

  • Experimental Validation: To dissect the contribution of on-target versus off-target effects, consider the following:

    • Rescue Experiments: If possible, use a drug-resistant mutant of ULK1 to see if it reverses the effect of MRT 68601.[2]

    • Use of Structurally Different Inhibitors: Employ other inhibitors of TBK1 or ULK1/2 that are structurally different from MRT 68601 to see if they produce the same phenotype.

Logical Relationship: Dissecting On- vs. Off-Target Effects

G A Observed Phenotype with MRT 68601 B Knockdown of TBK1/ULK1/2 A->B Compare C Use of Alternative Inhibitor A->C Compare D Phenotype is On-Target B->D Similar Phenotype E Phenotype is Off-Target B->E Different Phenotype C->D Similar Phenotype C->E Different Phenotype

Caption: A logical diagram for distinguishing on-target from off-target effects.

Data Presentation

Table 1: Kinase Inhibitory Activity of MRT 68601 and Related Compounds

CompoundPrimary Target(s)IC50 (nM)Reference(s)
MRT 68601TBK16[1]
MRT67307ULK145[2]
ULK238[2]
TBK119[3]
IKKε160[3]
MRT68921ULK12.9[3]
ULK21.1[3]
NUAK1Potent dual inhibitor[3]

Signaling Pathway

Simplified Signaling Pathway of Autophagy Initiation and its Inhibition by MRT 68601

G cluster_0 Autophagy Initiation cluster_1 Inhibition mTORC1 mTORC1 ULK1_complex ULK1/2 Complex (ULK1/2, ATG13, FIP200) mTORC1->ULK1_complex VPS34_complex VPS34 Complex ULK1_complex->VPS34_complex Autophagosome Autophagosome Formation VPS34_complex->Autophagosome MRT68601 MRT 68601 MRT68601->ULK1_complex

Caption: MRT 68601 inhibits the ULK1/2 complex, a key step in autophagy initiation.

References

MRT 68601 hydrochloride inhibitor specificity issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using MRT68601 hydrochloride. The information is tailored for researchers, scientists, and drug development professionals to address potential specificity issues and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of MRT68601 hydrochloride?

MRT68601 hydrochloride is a potent inhibitor of TANK-binding kinase 1 (TBK1), with a reported IC50 value of 6 nM.[1] TBK1 is a key regulator of innate immunity, inflammatory signaling, and autophagy.[2][3]

Q2: What are the known off-target effects of MRT68601?

MRT68601 is known to have significant inhibitory activity against other kinases, which can lead to off-target effects. Its most notable off-targets include IκB kinase ε (IKKε) and Unc-51 like autophagy activating kinase 1 (ULK1) and 2 (ULK2).[4][5] This dual inhibitory action on both TBK1 and ULK1/2 is a critical consideration in experimental design and data interpretation.

Q3: How does MRT68601's inhibition of both TBK1 and ULK1 impact experimental results?

Q4: What is the role of MRT68601 in the NF-κB signaling pathway?

TBK1 is a known activator of the non-canonical NF-κB pathway.[2] By inhibiting TBK1, MRT68601 can suppress the activation of this pathway, which is involved in inflammation, immunity, and cell survival.[6][7][8] This can be a desired on-target effect in certain contexts, but an off-target effect in others. It is important to assess the activation status of the NF-κB pathway in your specific experimental system.

Troubleshooting Guide

Problem 1: Unexpected or inconsistent results in autophagy assays.

  • Possible Cause: The observed effects on autophagy may be due to the inhibition of ULK1/2 in addition to TBK1.[4][5] The relative contribution of each kinase can vary depending on the cell type and experimental conditions.

  • Troubleshooting Steps:

    • Use a more specific ULK1/2 inhibitor: Compare the effects of MRT68601 with a more selective ULK1/2 inhibitor (e.g., MRT68921) to distinguish between TBK1- and ULK1-mediated effects on autophagy.[4]

    • Genetic knockdown/knockout: Use siRNA or CRISPR/Cas9 to individually knock down or knock out TBK1 and ULK1 to validate the pharmacological findings.

    • Rescue experiments: In a TBK1 or ULK1 knockout background, express a drug-resistant mutant to demonstrate that the effects of MRT68601 are on-target.

Problem 2: Observed effects on cell viability that are difficult to attribute to a specific pathway.

  • Possible Cause: MRT68601's impact on cell viability could be a cumulative effect of inhibiting multiple pathways, including autophagy (via TBK1 and ULK1/2) and NF-κB signaling (via TBK1).[2]

  • Troubleshooting Steps:

    • Dose-response analysis: Perform a careful dose-response study to determine the concentrations at which different pathways are affected.

    • Pathway-specific readouts: In addition to cell viability, measure markers of apoptosis, cell cycle arrest, and the activation state of the NF-κB and autophagy pathways.

    • Control compounds: Utilize inhibitors that are specific for other pathways known to be affected by TBK1 or ULK1 to help isolate the mechanism of action.

Problem 3: Lack of effect or weaker than expected effect of MRT68601.

  • Possible Cause: The targeted pathway may not be the primary driver of the phenotype in your specific cell line or experimental model. The compound may also be unstable or used at a suboptimal concentration.

  • Troubleshooting Steps:

    • Validate target engagement: Confirm that MRT68601 is inhibiting its target in your cells by assessing the phosphorylation status of downstream substrates of TBK1 (e.g., p-IRF3, p-p62) or ULK1 (e.g., p-ATG13).

    • Check compound integrity: Ensure the proper storage and handling of the compound. Prepare fresh stock solutions.

    • Optimize concentration and treatment time: Perform a time-course and dose-response experiment to identify the optimal experimental conditions.

Data Presentation

Table 1: Inhibitor Specificity of MRT68601 Hydrochloride

Target KinaseIC50 (nM)Reference(s)
TBK16[1]
IKKε<100[4]
ULK145[4]
ULK238[4]

Note: IC50 values can vary depending on the assay conditions. It is recommended to perform a broader kinase screen to fully characterize the selectivity profile of MRT68601 in the context of your specific research.

Experimental Protocols

Western Blot for TBK1 Phosphorylation

This protocol is for assessing the inhibition of TBK1 activity by measuring the phosphorylation of its downstream target, IRF3, or its own autophosphorylation at Ser172.

  • Cell Culture and Treatment: Plate cells (e.g., A549) and allow them to adhere overnight. Treat with MRT68601 at the desired concentrations for the specified duration. A positive control for TBK1 activation (e.g., poly(I:C) stimulation) should be included.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-TBK1 (Ser172), TBK1, p-IRF3 (Ser396), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Autophagy Flux Assay

This protocol measures the degradation of LC3-II to assess autophagic flux.

  • Cell Culture and Treatment: Plate cells and treat with MRT68601. Include a vehicle control. For each condition, have a parallel well treated with a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) for the last 2-4 hours of the experiment.

  • Cell Lysis and Protein Quantification: Follow steps 2 and 3 from the Western Blot protocol.

  • Western Blotting:

    • Perform SDS-PAGE and Western blotting as described above.

    • Probe the membrane with a primary antibody against LC3B. This antibody will detect both LC3-I and the lipidated, autophagosome-associated form, LC3-II.

    • Include a loading control.

  • Data Analysis: Quantify the band intensity of LC3-II. Autophagic flux is determined by the difference in the amount of LC3-II between samples with and without the lysosomal inhibitor. A decrease in this difference upon MRT68601 treatment indicates inhibition of autophagy.

Cell Viability Assay (MTS Assay)

This protocol assesses the effect of MRT68601 on cell proliferation and viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to over-confluence at the end of the experiment.

  • Compound Treatment: The following day, treat the cells with a serial dilution of MRT68601. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Visualizations

cluster_upstream Upstream Signals cluster_signaling Signaling Cascade cluster_inhibitor MRT68601 Inhibition cluster_downstream Downstream Pathways Pathogen Recognition Pathogen Recognition TBK1 TBK1 Pathogen Recognition->TBK1 IKKe IKKe Pathogen Recognition->IKKe Growth Factors Growth Factors ULK1_2 ULK1/2 Growth Factors->ULK1_2 NF-kB Pathway NF-kB Pathway TBK1->NF-kB Pathway Autophagy Autophagy TBK1->Autophagy Interferon Response Interferon Response TBK1->Interferon Response IKKe->Interferon Response ULK1_2->Autophagy MRT68601 MRT68601 MRT68601->TBK1 MRT68601->IKKe MRT68601->ULK1_2 cluster_workflow Troubleshooting Workflow for Unexpected Autophagy Results Start Unexpected Autophagy Phenotype Observed Question1 Is the effect due to TBK1 or ULK1 inhibition? Start->Question1 Action1 Use selective ULK1/2 inhibitor (e.g., MRT68921) Question1->Action1 Pharmacological Approach Action2 Perform genetic knockdown/ knockout of TBK1 and ULK1 Question1->Action2 Genetic Approach Conclusion1 Attribute phenotype to specific kinase inhibition Action1->Conclusion1 Action2->Conclusion1 cluster_exp Autophagy Flux Assay Workflow Step1 Cell Treatment with MRT68601 Step2 Add Lysosomal Inhibitor (e.g., Bafilomycin A1) Step1->Step2 Step3 Cell Lysis and Protein Quantification Step2->Step3 Step4 Western Blot for LC3-II Step3->Step4 Step5 Quantify LC3-II levels and calculate autophagic flux Step4->Step5

References

Minimizing cytotoxicity of MRT 68601 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MRT 68601 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of MRT 68601 and to offer troubleshooting strategies for minimizing its cytotoxicity in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and specific small molecule inhibitor of TANK-binding kinase 1 (TBK1), with a reported IC50 value of 6 nM.[1] Its primary mechanism of action is to bind to the ATP-binding site of TBK1, thereby preventing its kinase activity.[2] This inhibition blocks the downstream signaling pathways regulated by TBK1.

Q2: What are the known downstream effects of TBK1 inhibition by MRT 68601?

A2: MRT 68601 has been shown to inhibit the formation of autophagosomes in lung cancer cells.[1] TBK1 is a key regulator of autophagy, and its inhibition can disrupt this cellular process. Additionally, TBK1 is involved in the non-canonical NF-κB signaling pathway, which can also be affected by treatment with MRT 68601.

Q3: How should I dissolve and store this compound?

A3: this compound is soluble in aqueous solutions and DMSO. For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO. It is recommended to store the solid compound in a dry, dark place at 0 - 4°C for short-term storage (days to weeks) or at -20°C for long-term storage (months to years).[3] Stock solutions in DMSO can be stored at -20°C. Always refer to the manufacturer's datasheet for specific instructions.

Q4: What is a typical working concentration for MRT 68601 in cell culture?

A4: The optimal working concentration of MRT 68601 will vary depending on the cell type and the specific experimental goals. It is crucial to perform a dose-response experiment to determine the effective concentration for TBK1 inhibition and to assess the concentration at which cytotoxicity becomes a concern in your specific cell model.

Troubleshooting Guide: Minimizing Cytotoxicity

Unexpected cytotoxicity can be a significant issue in experiments with small molecule inhibitors. This guide provides a structured approach to identifying and mitigating cell death associated with MRT 68601 treatment.

Issue 1: Higher-than-expected cell death observed at effective concentrations.

This could be due to either on-target or off-target cytotoxicity.

Possible Cause A: On-Target Cytotoxicity

TBK1 itself has pro-survival functions in certain cellular contexts. Its inhibition can sensitize cells to apoptotic stimuli, such as TNF-α.[4][5] Therefore, the observed cytotoxicity might be a direct consequence of TBK1 inhibition.

Troubleshooting Steps:

  • Review the Literature: Investigate the known roles of TBK1 in your specific cell type. Is it known to have a pro-survival function?

  • Assess Apoptosis Markers: Use assays such as Caspase-3 activation or TUNEL to determine if the observed cell death is apoptotic.

  • Modulate the Cellular Environment: If your experimental system involves inflammatory cytokines (e.g., in the serum of your culture media), consider if these are contributing to the sensitization to cell death. It may be necessary to use serum-free media or to neutralize specific cytokines to disentangle the intended effect from on-target cytotoxicity.

  • Rescue Experiment: If a specific downstream effector of TBK1's pro-survival role is known, attempt a rescue experiment by overexpressing a constitutively active form of this effector to see if it mitigates the cytotoxicity.

Possible Cause B: Off-Target Cytotoxicity

Kinase inhibitors are rarely completely specific, and at higher concentrations, they may inhibit other kinases, leading to off-target effects and cytotoxicity.[2]

Troubleshooting Steps:

  • Dose-Response Analysis: Perform a careful dose-response curve to find the minimal concentration of MRT 68601 that gives the desired biological effect on TBK1, while minimizing cytotoxicity.

  • Use a Structurally Different TBK1 Inhibitor: If another TBK1 inhibitor with a different chemical scaffold is available, use it in parallel. If the cytotoxicity is still observed, it is more likely to be an on-target effect.

  • Consider a Kinome Scan: For critical applications, consider having a commercial kinome scan performed to determine the selectivity profile of MRT 68601 under your experimental conditions.

Possible Cause C: Compound Instability or Degradation

The inhibitor may be unstable under your experimental conditions, and its degradation products could be cytotoxic.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always use freshly prepared working dilutions of MRT 68601.

  • Minimize Light Exposure: Protect stock and working solutions from light.

  • Assess Stability: If stability is a major concern, the stability of the compound in your specific cell culture medium at 37°C can be assessed using analytical techniques like HPLC.

Issue 2: Inconsistent results or batch-to-batch variability in cytotoxicity.

Possible Cause A: Cell Culture Conditions

Variations in cell density, passage number, or media components can influence cellular responses to inhibitors.

Troubleshooting Steps:

  • Standardize Cell Culture Protocols: Ensure consistent cell seeding densities and use cells within a defined passage number range.

  • Serum Variability: Serum is a complex mixture of growth factors and cytokines that can vary between batches. If possible, test different lots of serum or consider using a serum-free medium.

Possible Cause B: Compound Handling and Storage

Improper storage or handling can lead to loss of activity or degradation of the inhibitor.

Troubleshooting Steps:

  • Follow Storage Recommendations: Strictly adhere to the manufacturer's storage guidelines for both the solid compound and stock solutions.[3]

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions into smaller volumes to avoid multiple freeze-thaw cycles.

Data Presentation

Table 1: Troubleshooting Summary for MRT 68601 Cytotoxicity

Issue Possible Cause Recommended Action
High Cell DeathOn-Target CytotoxicityInvestigate TBK1's role in cell survival, assess apoptosis markers, modulate media components.
Off-Target CytotoxicityPerform dose-response, use a structurally different inhibitor, consider a kinome scan.
Compound InstabilityPrepare fresh solutions, minimize light exposure, assess stability if necessary.
Inconsistent ResultsCell Culture VariabilityStandardize cell density and passage number, test serum lots or use serum-free media.
Compound HandlingAdhere to storage recommendations, aliquot stock solutions.

Experimental Protocols

Here are detailed protocols for key assays to assess the cytotoxicity of MRT 68601.

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well clear-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: a. Trypsinize and count cells. b. Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). c. Incubate for 24 hours to allow for cell attachment.

  • Inhibitor Treatment: a. Prepare serial dilutions of MRT 68601 in complete medium. Include a vehicle control (DMSO at the same final concentration as the highest inhibitor concentration). b. Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or control solutions. c. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible. c. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Normalize the absorbance readings of the treated wells to the vehicle control wells to calculate the percentage of cell viability. c. Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value for cytotoxicity.

Protocol 2: LDH Release Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

Materials:

  • Cells and culture reagents as in Protocol 1

  • Commercially available LDH cytotoxicity assay kit

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Assay Controls: Include the following controls on your plate:

    • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) alone.

    • Maximum LDH Release Control: Cells treated with the lysis solution provided in the kit.

    • Medium Background Control: Wells with medium but no cells.

  • LDH Assay: a. Following the inhibitor incubation period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate. b. Prepare the LDH reaction mixture according to the kit manufacturer's instructions. c. Add the reaction mixture to each well containing the supernatant. d. Incubate at room temperature for the time specified in the kit protocol, protected from light. e. Add the stop solution provided in the kit.

  • Data Analysis: a. Measure the absorbance at the wavelength specified in the kit protocol (usually around 490 nm). b. Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, which typically normalizes the LDH release in treated wells to the maximum LDH release control.

Mandatory Visualizations

Signaling Pathway Diagrams

TBK1_Signaling_Pathways cluster_autophagy Autophagy Pathway cluster_nfkb Non-Canonical NF-κB Pathway TBK1_auto TBK1 Autophagosome Autophagosome Formation TBK1_auto->Autophagosome Promotes MRT_auto MRT 68601 MRT_auto->TBK1_auto Inhibits TBK1_nfkb TBK1 p100 p100 TBK1_nfkb->p100 Phosphorylates p52_RelB p52/RelB Complex p100->p52_RelB Processing Gene_Expression Gene Expression p52_RelB->Gene_Expression Activates MRT_nfkb MRT 68601 MRT_nfkb->TBK1_nfkb Inhibits

Caption: MRT 68601 inhibits TBK1, affecting autophagy and non-canonical NF-κB pathways.

Experimental Workflow Diagram

Cytotoxicity_Workflow start Start: High Cytotoxicity Observed dose_response Perform Detailed Dose-Response Curve start->dose_response on_target On-Target Cytotoxicity? dose_response->on_target off_target Off-Target Cytotoxicity? on_target->off_target No apoptosis_assay Assess Apoptosis (Caspase-3, TUNEL) on_target->apoptosis_assay Yes alt_inhibitor Test Structurally Different TBK1 Inhibitor off_target->alt_inhibitor Yes optimize_conc Optimize Concentration: Lowest Effective Dose off_target->optimize_conc No rescue_exp Attempt Rescue Experiment apoptosis_assay->rescue_exp rescue_exp->optimize_conc kinome_scan Consider Kinome Scan alt_inhibitor->kinome_scan kinome_scan->optimize_conc end End: Minimized Cytotoxicity optimize_conc->end

Caption: Troubleshooting workflow for addressing cytotoxicity of MRT 68601.

Logical Relationship Diagram

Cytotoxicity_Causes cytotoxicity Observed Cytotoxicity on_target On-Target Effect (TBK1 Inhibition) cytotoxicity->on_target off_target Off-Target Effect (Other Kinase Inhibition) cytotoxicity->off_target compound_issue Compound Issue (Instability/Purity) cytotoxicity->compound_issue pro_survival Inhibition of Pro-Survival Signaling on_target->pro_survival unknown_pathway Modulation of Unknown Pathways off_target->unknown_pathway toxic_metabolites Formation of Toxic Metabolites compound_issue->toxic_metabolites apoptosis Sensitization to Apoptosis pro_survival->apoptosis

Caption: Potential causes of cytotoxicity observed with MRT 68601 treatment.

References

MRT 68601 hydrochloride batch-to-batch variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MRT 68601 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues, with a focus on mitigating batch-to-batch variability.

Troubleshooting Guide

Variability between different batches of a chemical compound can be a significant source of experimental discrepancy. This guide provides a systematic approach to identifying and troubleshooting issues related to the batch-to-batch variability of this compound.

Issue: Inconsistent or unexpected experimental results between different batches of this compound.

This is a common challenge that can arise from variations in compound purity, solubility, or activity. Follow the steps below to diagnose and resolve the issue.

Step 1: Verify Compound Identity and Purity

It is crucial to first confirm that the observed variability is not due to issues with the compound itself.

  • Action: If possible, obtain a certificate of analysis (CoA) for each batch. Compare the purity data (e.g., by HPLC or LC-MS) and confirm the identity (e.g., by NMR or mass spectrometry).

  • Rationale: Discrepancies in purity can lead to significant differences in the effective concentration of the active compound, leading to varied experimental outcomes.

Step 2: Assess Solubility and Solution Stability

Inconsistent solubility or degradation of the compound in your experimental solvent can lead to variability.

  • Action: Prepare fresh stock solutions from each batch in parallel using the same solvent and procedure. Visually inspect for any precipitation. If solubility issues are suspected, try gentle warming or sonication.[1] For long-term experiments, assess the stability of your working solution under your experimental conditions.

  • Rationale: this compound, like many kinase inhibitors, may have limited aqueous solubility.[1] Precipitation or degradation will lead to a lower effective concentration and inconsistent results.

Step 3: Perform a Dose-Response Experiment

A dose-response experiment is a reliable method to compare the biological activity of different batches.

  • Action: Using a well-established cellular assay where MRT 68601 is known to be active (e.g., inhibition of TBK1-mediated IRF3 phosphorylation), perform a dose-response curve for each batch side-by-side.

  • Rationale: This will allow for a direct comparison of the potency (e.g., IC50 value) of each batch. A significant shift in the dose-response curve is a strong indicator of batch-to-batch variability in biological activity.

Step 4: Evaluate Potential Off-Target Effects

While MRT 68601 is a potent TBK1/IKKε inhibitor, off-target effects can occur, especially at higher concentrations, and may vary between batches.[2][3][4][5]

  • Action: If your experimental system allows, assess the effect of each batch on a known off-target kinase or a counter-screen assay.

  • Rationale: Impurities or minor structural variations in different batches could lead to different off-target activity profiles, explaining unexpected phenotypes.

Troubleshooting Decision Tree

The following diagram outlines a logical workflow for troubleshooting batch-to-batch variability.

G start Inconsistent Results Observed verify_coa Step 1: Verify CoA and Purity start->verify_coa results_consistent Results Consistent Between Batches? verify_coa->results_consistent solubility_check Step 2: Assess Solubility and Stability solubility_consistent Solubility Consistent? solubility_check->solubility_consistent dose_response Step 3: Perform Dose-Response Assay potency_consistent Potency (IC50) Consistent? dose_response->potency_consistent off_target Step 4: Evaluate Off-Target Effects off_target_consistent Off-Target Profile Consistent? off_target->off_target_consistent results_consistent->solubility_check Yes contact_supplier Contact Supplier Regarding Batch Quality results_consistent->contact_supplier No solubility_consistent->dose_response Yes resolve_solubility Troubleshoot Solubilization Protocol solubility_consistent->resolve_solubility No potency_consistent->off_target Yes potency_consistent->contact_supplier No off_target_consistent->contact_supplier No investigate_experimental Investigate Other Experimental Variables off_target_consistent->investigate_experimental Yes end Problem Resolved/Understood resolve_solubility->end contact_supplier->end investigate_experimental->end

A flowchart for troubleshooting batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: MRT 68601 is a potent, ATP-competitive inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε).[3] These kinases are key regulators of innate immune signaling, playing a crucial role in the activation of interferon regulatory factors (IRFs) and NF-κB signaling pathways.[6][7]

Signaling Pathway of MRT 68601 Inhibition

G cluster_upstream Upstream Activators cluster_kinase Target Kinases cluster_downstream Downstream Effectors cluster_inhibitor Inhibitor PAMPs/DAMPs PAMPs/DAMPs TBK1 TBK1 PAMPs/DAMPs->TBK1 IKKe IKKe PAMPs/DAMPs->IKKe IRF3 IRF3 TBK1->IRF3 NF-kB NF-kB TBK1->NF-kB IKKe->IRF3 IKKe->NF-kB MRT68601 MRT68601 MRT68601->TBK1 MRT68601->IKKe G start Receive New Batch of MRT 68601 coa Review Certificate of Analysis start->coa prep_stock Prepare Stock Solutions (Batches A & B in parallel) coa->prep_stock solubility Assess Solubility and Visual Appearance prep_stock->solubility dose_response Perform Dose-Response Experiment (e.g., p-IRF3 Western Blot) solubility->dose_response analyze Analyze Data and Compare IC50 Values dose_response->analyze decision Are Results Consistent? analyze->decision proceed Proceed with Experiments decision->proceed Yes troubleshoot Initiate Troubleshooting Protocol decision->troubleshoot No

References

Validation & Comparative

Validating TBK1 Inhibition: A Comparative Guide to MRT68601 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

TANK-binding kinase 1 (TBK1) has emerged as a critical signaling node in a variety of cellular processes, making it a compelling target for therapeutic intervention in oncology, autoimmune disorders, and neurodegenerative diseases. As a serine/threonine kinase, TBK1 is integral to innate immunity, inflammation, and autophagy.[1] Its dysregulation is linked to the progression of numerous pathologies.[2][3] MRT68601 hydrochloride is a potent small molecule inhibitor of TBK1, offering researchers a valuable tool to probe the kinase's function and evaluate its therapeutic potential.[4]

This guide provides an objective comparison of MRT68601 hydrochloride with other common TBK1 inhibitors, supported by experimental data and detailed protocols for validating its inhibitory activity.

Comparison of TBK1 Inhibitors

The potency and selectivity of a chemical probe are paramount for accurately interpreting experimental results. MRT68601 hydrochloride demonstrates high potency for TBK1.[5] A comparison with other widely used TBK1 inhibitors is summarized below.

InhibitorTarget(s)IC50 (TBK1)IC50 (IKKε)Key Characteristics
MRT68601 TBK1 6 nM [5]Not widely reportedPotent TBK1 inhibitor; reported to inhibit autophagosome formation.[4][5]
BX795 TBK1, IKKε, PDK1~6 nM[6][7]41 nM[6][7]Potent but not highly selective; also inhibits PDK1, which can confound results.[6]
Amlexanox TBK1, IKKε~1-2 µM[8]~1-2 µM[8]Less potent than other inhibitors; dual specificity for TBK1 and IKKε.[9]
GSK8612 TBK1~158 nM>10 µMHighly selective for TBK1 over IKKε and a broad panel of other kinases.[10][11][12]

IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50% and are a standard measure of inhibitor potency.[2]

Signaling Pathways and Experimental Validation

Validating the on-target effect of MRT68601 is crucial. This involves confirming its engagement with TBK1 and observing the expected downstream consequences.

TBK1 Signaling Pathway

TBK1 is a key kinase in several signaling cascades. A primary role is in the innate immune response, where it is activated by sensors of pathogenic nucleic acids, such as cGAS and TLRs. Activated TBK1 phosphorylates the transcription factor IRF3, leading to its dimerization and nuclear translocation to drive the expression of type I interferons (e.g., IFN-β).[2]

TBK1_Signaling cluster_upstream Upstream Activation cluster_core Core Kinase cluster_downstream Downstream Effectors cluster_inhibitor Inhibition cGAS_STING cGAS-STING Pathway (dsDNA sensing) TBK1 TBK1 cGAS_STING->TBK1 TLR TLR Pathway (PAMP sensing) TLR->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation (Ser172 auto-P) pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Phosphorylation IFN Type I Interferon (e.g., IFN-β) Production pIRF3->IFN Nuclear Translocation MRT68601 MRT68601 MRT68601->TBK1 Inhibition

Caption: Simplified TBK1 signaling pathway and point of inhibition.

Experimental Validation Workflow

A multi-step approach is recommended to rigorously validate TBK1 inhibition by MRT68601. This workflow progresses from direct biochemical assays to cellular and functional readouts.

Validation_Workflow cluster_biochemical Biochemical & Target Engagement cluster_cellular Cellular Assays cluster_functional Functional Readouts KinaseAssay In Vitro Kinase Assay (Measure IC50) WesternBlot Western Blot (p-TBK1, p-IRF3) KinaseAssay->WesternBlot Confirm Cellular Activity AutophagyAssay Autophagy Flux Assay (LC3-II Turnover) WesternBlot->AutophagyAssay Assess Pathway-Specific Effects ELISA ELISA / qPCR (IFN-β Secretion/mRNA) WesternBlot->ELISA Assess Downstream Function Viability Cell Viability Assay ELISA->Viability Determine Phenotypic Outcome

Caption: Logical workflow for validating a TBK1 inhibitor.

Experimental Protocols

In Vitro Kinase Assay

Objective: To directly measure the inhibitory effect of MRT68601 on the enzymatic activity of recombinant TBK1 and determine its IC50.

Methodology:

  • Reaction Setup: Prepare a kinase reaction buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl₂, 1 mM DTT).[13]

  • Inhibitor Preparation: Serially dilute MRT68601 hydrochloride in DMSO, then further dilute in the kinase reaction buffer to achieve a range of final concentrations.

  • Kinase Reaction: In a microplate, combine recombinant active TBK1 enzyme, a suitable substrate (e.g., a peptide like "TBK1-Tide" or a protein like IRF3), and the diluted MRT68601 or DMSO vehicle control.[13]

  • Initiation: Start the reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system with ADP detection). The ATP concentration should be near the Kₘ for the enzyme to ensure accurate competitive inhibitor assessment.[13]

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes) where the reaction is in the linear range.[13]

  • Detection: Stop the reaction and quantify substrate phosphorylation. This can be done via:

    • Radiometric Assay: Transferring the reaction mixture to a phosphocellulose membrane, washing away unincorporated [γ-³²P]ATP, and measuring remaining radioactivity with a scintillation counter.

    • Luminescence/Fluorescence-based Assay: Using commercial kits that measure ADP production (e.g., ADP-Glo™) or employ FRET-based detection.[14]

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of MRT68601 concentration and fit the data to a dose-response curve to calculate the IC50 value.

Western Blot for Phospho-Protein Analysis

Objective: To assess the inhibition of TBK1 activity within cells by measuring the phosphorylation status of TBK1 (autophosphorylation at Ser172) and its direct downstream substrate, IRF3 (at Ser396).

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., A549 lung cancer cells or THP-1 monocytes) and allow them to adhere. Treat the cells with a TBK1 stimulus (e.g., poly(I:C) or cGAMP) in the presence of varying concentrations of MRT68601 or a DMSO vehicle control for a specified time (e.g., 1-2 hours).[15]

  • Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve phosphorylation states.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.

  • SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[17]

  • Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding. For phospho-proteins, BSA is generally preferred over non-fat milk.[16]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST targeting:

    • Phospho-TBK1 (Ser172)

    • Total TBK1

    • Phospho-IRF3 (Ser396)

    • Total IRF3

    • A loading control (e.g., β-actin or GAPDH)

  • Secondary Antibody Incubation: Wash the membrane three times with TBST, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.[16] A reduction in the ratio of phosphorylated protein to total protein in MRT68601-treated samples indicates successful inhibition.

Autophagy Flux Assay

Objective: To validate the effect of MRT68601 on autophagy by measuring the turnover of LC3-II, a protein associated with autophagosome membranes.

Methodology:

  • Cell Culture and Treatment: Plate cells and treat with MRT68601 or DMSO. For each condition, create two parallel wells: one with the inhibitor alone and one with the inhibitor plus a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) for the last 2-4 hours of the experiment.[18][19] The lysosomal inhibitor blocks the degradation of autophagosomes, causing LC3-II to accumulate.[18]

  • Lysis and Western Blot: Harvest the cells and perform a western blot as described above. Use a polyacrylamide gel with a higher percentage (e.g., 12-15%) to effectively separate the two forms of LC3 (LC3-I and the lipidated, lower-migrating LC3-II).[20]

  • Antibody Detection: Probe the membrane with a primary antibody against LC3 and a loading control.

  • Data Analysis: Quantify the band intensity for LC3-II and the loading control. Autophagic flux is determined by comparing the amount of LC3-II in samples treated with the lysosomal inhibitor to those without. A decrease in the accumulation of LC3-II in the presence of MRT68601 and the lysosomal inhibitor (compared to the lysosomal inhibitor alone) suggests that MRT68601 impairs autophagosome formation.[20][21]

IFN-β Secretion Assay (ELISA)

Objective: To measure the functional downstream consequence of TBK1 inhibition by quantifying the reduction in Type I interferon production.

Methodology:

  • Cell Stimulation: Plate immune cells (e.g., PBMCs or THP-1 cells) and pre-treat with various concentrations of MRT68601 or DMSO for 1 hour.[15]

  • Induction: Stimulate the cells with a TBK1-activating ligand such as poly(I:C) or cGAMP and incubate for 18-24 hours.

  • Supernatant Collection: Centrifuge the plates to pellet the cells and carefully collect the culture supernatant.

  • ELISA Protocol: Quantify the concentration of IFN-β in the supernatant using a commercial sandwich ELISA kit, following the manufacturer's instructions.[22][23]

    • Briefly, a plate pre-coated with an IFN-β capture antibody is incubated with the collected supernatants and a series of known standards.[23]

    • The plate is washed, and a biotinylated detection antibody is added, followed by a streptavidin-HRP conjugate.[23]

    • After another wash step, a TMB substrate is added, which develops a color in proportion to the amount of IFN-β bound.[22]

    • The reaction is stopped, and the absorbance is read at 450 nm.

  • Data Analysis: Generate a standard curve from the known standards and use it to calculate the concentration of IFN-β in each sample. A dose-dependent decrease in IFN-β secretion with increasing concentrations of MRT68601 validates its functional inhibition of the TBK1 pathway.

Conclusion

Validating the activity of a kinase inhibitor like MRT68601 hydrochloride requires a systematic and multi-faceted approach. By combining direct enzymatic assays with cellular readouts of target engagement and downstream functional consequences, researchers can confidently ascertain the on-target effects of the compound. This comparative guide provides the necessary data and protocols to effectively design and execute experiments to validate TBK1 inhibition, enabling a more precise understanding of its biological roles and therapeutic potential.

References

A Comparative Guide to MRT68601 Hydrochloride and Other TBK1 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the landscape of TANK-binding kinase 1 (TBK1) inhibitors is one of burgeoning interest and rapid advancement. TBK1 is a critical kinase implicated in innate immunity, inflammatory signaling, and autophagy, making it a compelling target for therapeutic intervention in cancer, autoimmune disorders, and neurodegenerative diseases. This guide provides an objective comparison of MRT68601 hydrochloride with other notable TBK1 inhibitors, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate research tools.

Introduction to TBK1 Inhibition

TBK1, a non-canonical IκB kinase (IKK), plays a pivotal role in multiple signaling pathways. Its activation triggers downstream signaling cascades, including the phosphorylation of interferon regulatory factor 3 (IRF3), leading to the production of type I interferons, and the modulation of NF-κB and autophagy pathways. Dysregulation of TBK1 activity has been linked to the pathogenesis of various diseases, spurring the development of small molecule inhibitors to modulate its function. This guide focuses on MRT68601 hydrochloride and provides a comparative analysis with other well-characterized TBK1 inhibitors such as BX-795, Amlexanox, and GSK8612.

Comparative Analysis of TBK1 Inhibitors

The efficacy and utility of a kinase inhibitor are determined by its potency, selectivity, and mechanism of action. Below is a summary of these key parameters for MRT68601 hydrochloride and its counterparts.

Biochemical Potency

The half-maximal inhibitory concentration (IC50) is a primary measure of a drug's potency. The following table summarizes the reported biochemical IC50 values of various inhibitors against TBK1 and the closely related kinase IKKε. It is important to note that IC50 values can vary between different studies and assay conditions.

InhibitorTBK1 IC50IKKε IC50Key References
MRT68601 hydrochloride 6 nM-
BX-795 6 nM41 nM[1]
Amlexanox ~1-2 µM~1-2 µM[2][3]
GSK8612 158 nM (pIC50 = 6.8)-[4][5]
MRT67307 19 nM160 nM

Note: A lower IC50 value indicates higher potency. The selectivity of an inhibitor for TBK1 over IKKε can be an important consideration for specific research applications.

Cellular Activity and Selectivity

Beyond biochemical potency, the activity of an inhibitor within a cellular context and its selectivity across the kinome are crucial for its utility as a research tool.

  • MRT68601 hydrochloride has been shown to inhibit the formation of autophagosomes in lung cancer cells.

  • BX-795 , while potent against TBK1, also inhibits other kinases such as PDK1, Aurora B, and MARK3, which should be considered when interpreting experimental results.[6]

  • Amlexanox is a clinically approved drug for other indications and exhibits a more moderate potency for TBK1/IKKε. It has been shown to have anti-inflammatory and metabolic benefits.[2][3][7]

  • GSK8612 is highlighted as a highly selective TBK1 inhibitor with a favorable profile against a large panel of kinases, making it a valuable tool for specifically probing TBK1 function.[4][5][8]

Key Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of TBK1 inhibition, the following diagrams illustrate the core signaling pathway and a typical experimental workflow for evaluating TBK1 inhibitors.

TBK1_Signaling_Pathway TBK1 Signaling Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects PAMPs/DAMPs PAMPs/DAMPs TLRs/RLRs/cGAS TLRs/RLRs/cGAS PAMPs/DAMPs->TLRs/RLRs/cGAS binds Adaptors MAVS/TRIF/STING TLRs/RLRs/cGAS->Adaptors activates TBK1 TBK1 Adaptors->TBK1 recruits & activates IRF3 IRF3 p-IRF3 p-IRF3 (dimerization) IRF3->p-IRF3 Type I IFN Type I Interferon Production p-IRF3->Type I IFN induces NF-kB NF-κB Signaling Autophagy Autophagy TBK1->IRF3 phosphorylates TBK1->NF-kB modulates TBK1->Autophagy regulates MRT68601 MRT68601 & other inhibitors MRT68601->TBK1 inhibits

Caption: TBK1 Signaling Pathway.

Experimental_Workflow Experimental Workflow for TBK1 Inhibitor Evaluation cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_selectivity Selectivity Profiling Kinase_Assay In vitro Kinase Assay (e.g., ADP-Glo, LanthaScreen) IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination Kinome_Scan Kinome-wide Selectivity Screen IC50_Determination->Kinome_Scan Select lead compounds Cell_Treatment Treat cells with TBK1 inhibitor Stimulation Stimulate with PAMPs (e.g., poly(I:C), LPS) Cell_Treatment->Stimulation Autophagy_Assay Autophagy Assay (LC3 puncta) Cell_Treatment->Autophagy_Assay Western_Blot Western Blot for p-IRF3 Stimulation->Western_Blot Reporter_Assay NF-κB Reporter Assay Stimulation->Reporter_Assay End Evaluate Inhibitor Profile Western_Blot->End Reporter_Assay->End Autophagy_Assay->End Kinome_Scan->End Characterize selectivity Start Start Start->Kinase_Assay Start->Cell_Treatment

Caption: Experimental Workflow.

Experimental Protocols

Biochemical Kinase Assay (Example: ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Reagent Preparation: Prepare a reaction buffer containing the TBK1 enzyme, the specific substrate (e.g., a peptide substrate), and ATP.

  • Inhibitor Preparation: Prepare serial dilutions of the TBK1 inhibitor (e.g., MRT68601 hydrochloride) in the appropriate solvent (e.g., DMSO).

  • Kinase Reaction: In a multi-well plate, combine the reaction buffer with the inhibitor at various concentrations. Initiate the kinase reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection: Add ADP-Glo™ Reagent to deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by luciferase to produce a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[9]

Western Blot for Phospho-IRF3 (p-IRF3)

This method is used to assess the inhibition of TBK1 activity in a cellular context by measuring the phosphorylation of its direct substrate, IRF3.

  • Cell Culture and Treatment: Plate cells (e.g., HEK293T, THP-1) and allow them to adhere. Pre-treat the cells with various concentrations of the TBK1 inhibitor for a specified time (e.g., 1 hour).

  • Stimulation: Stimulate the cells with a TBK1 activator, such as poly(I:C) or Sendai virus, for a defined period (e.g., 3-6 hours) to induce IRF3 phosphorylation.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for phosphorylated IRF3 (e.g., anti-p-IRF3 Ser396). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Normalize the p-IRF3 signal to total IRF3 or a loading control like GAPDH.[10][11][12][13][14]

Autophagy Assay (LC3 Puncta Formation)

This fluorescence microscopy-based assay is used to monitor the formation of autophagosomes, a key step in autophagy that is modulated by TBK1.

  • Cell Transfection (Optional): For stable and clear visualization, cells can be transfected with a plasmid encoding GFP-LC3 or RFP-LC3.

  • Cell Treatment: Plate the cells on coverslips and treat them with the TBK1 inhibitor.

  • Induction of Autophagy (Optional): Autophagy can be induced by starvation (e.g., culturing in Earle's Balanced Salt Solution) or with pharmacological agents like rapamycin.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.

  • Immunostaining (for endogenous LC3): If not using fluorescently tagged LC3, incubate the cells with a primary antibody against LC3, followed by a fluorescently labeled secondary antibody.

  • Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope. Autophagosomes will appear as distinct puncta.

  • Quantification: Quantify the number of LC3 puncta per cell or the percentage of cells with a significant number of puncta. A decrease in puncta formation upon inhibitor treatment suggests an inhibition of autophagy.[15][16][17][18][19]

NF-κB Reporter Assay

This assay measures the activity of the NF-κB transcription factor, which can be modulated by TBK1.

  • Cell Transfection: Co-transfect cells (e.g., HEK293) with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Cell Treatment: Treat the transfected cells with the TBK1 inhibitor.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as TNFα or LPS.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A change in the normalized luciferase activity indicates a modulation of the NF-κB pathway by the inhibitor.[20][21][22][23][24]

Conclusion

The selection of a TBK1 inhibitor for research purposes requires careful consideration of its potency, selectivity, and cellular effects. MRT68601 hydrochloride is a potent TBK1 inhibitor with demonstrated activity in cellular models of autophagy. For studies requiring high selectivity, GSK8612 presents a compelling option. BX-795, while potent, has known off-target effects that must be accounted for. Amlexanox, with its established clinical safety profile and moderate potency, may be suitable for in vivo studies and translational research. By utilizing the comparative data and detailed protocols provided in this guide, researchers can make informed decisions to advance their investigations into the multifaceted roles of TBK1 in health and disease.

References

A Comparative Guide to TBK1/IKKε Inhibitors: MRT68601 Hydrochloride vs. BX795

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in immunology, oncology, and neuroinflammation, the non-canonical IκB kinases, TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), have emerged as critical nodes in signaling pathways regulating innate immunity and cellular homeostasis. The small molecule inhibitors MRT68601 hydrochloride and BX795 are both widely utilized tools to probe the function of these kinases. This guide provides a comprehensive comparison of these two compounds, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.

Mechanism of Action and Kinase Selectivity

Both MRT68601 hydrochloride and BX795 are potent ATP-competitive inhibitors of TBK1 and IKKε.[1] They exert their effects by binding to the ATP pocket of the kinase domain, thereby preventing the phosphorylation of downstream substrates.

MRT68601 hydrochloride is a potent inhibitor of TBK1 with an IC50 value of 6 nM.[2] While it is also known to inhibit IKKε, its broader kinase selectivity profile is not as extensively published as that of BX795.

BX795 , on the other hand, is a multi-kinase inhibitor. It potently inhibits TBK1 and IKKε with IC50 values of 6 nM and 41 nM, respectively.[3] Notably, BX795 is also a potent inhibitor of 3-phosphoinositide-dependent kinase 1 (PDK1) with an IC50 of 6 nM.[3][4] Its inhibitory activity extends to other kinases such as Aurora B, ERK8, and MARK3, though often at higher concentrations.[5] This broader activity profile is a critical consideration for researchers, as effects observed with BX795 may not be solely attributable to the inhibition of TBK1/IKKε.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of MRT68601 hydrochloride and BX795 against their key targets.

Target KinaseMRT68601 hydrochloride IC50 (nM)BX795 IC50 (nM)
TBK16[2]6[3]
IKKεNot widely reported41[3]
PDK1Not reported to be a primary target6[3][4]
Aurora BNot widely reported>90% inhibition at 100 nM[5]
ERK8Not widely reported>90% inhibition at 100 nM[5]
MARK3Not widely reported>90% inhibition at 100 nM[5]

Signaling Pathways

MRT68601 and BX795 primarily target the TBK1/IKKε signaling axis, which plays a pivotal role in the innate immune response. Downstream of various pattern recognition receptors (PRRs), TBK1 and IKKε phosphorylate and activate transcription factors such as interferon regulatory factor 3 (IRF3) and IRF7, leading to the production of type I interferons.[1] They can also contribute to the activation of the NF-κB pathway.

cluster_upstream Upstream Activation cluster_kinase_complex Kinase Complex cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling PRRs PRRs TBK1/IKKε TBK1/IKKε PRRs->TBK1/IKKε IRF3/IRF7 IRF3/IRF7 TBK1/IKKε->IRF3/IRF7 NF-κB NF-κB TBK1/IKKε->NF-κB MRT68601 MRT68601 MRT68601->TBK1/IKKε BX795 BX795 BX795->TBK1/IKKε Type I IFNs Type I IFNs IRF3/IRF7->Type I IFNs

Figure 1. Simplified signaling pathway showing the points of inhibition by MRT68601 and BX795.

Experimental Protocols

To assess the inhibitory activity of compounds like MRT68601 and BX795, a variety of in vitro and cell-based assays can be employed.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of the compounds on the enzymatic activity of purified TBK1 or IKKε.

Materials:

  • Recombinant human TBK1 or IKKε enzyme

  • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)

  • ATP (at a concentration around the Km for the kinase)

  • Substrate (e.g., a peptide substrate like "TBK1tide" or a protein substrate like IRF3)

  • Test compounds (MRT68601 or BX795) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a multi-well plate, add the kinase, substrate, and test compound to the kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified via a luciferase-based reaction.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cell-Based Assay for IRF3 Phosphorylation

Objective: To evaluate the ability of the compounds to inhibit TBK1/IKKε-mediated phosphorylation of IRF3 in a cellular context.

Materials:

  • A relevant cell line (e.g., RAW 264.7 macrophages, HEK293 cells expressing a TLR agonist)

  • Cell culture medium and supplements

  • Stimulating agent (e.g., lipopolysaccharide (LPS) or poly(I:C))

  • Test compounds (MRT68601 or BX795)

  • Lysis buffer

  • Antibodies for Western blotting (anti-phospho-IRF3 (Ser396), anti-total IRF3, and a loading control)

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour).

  • Stimulate the cells with the appropriate agonist (e.g., LPS) for a time known to induce IRF3 phosphorylation (e.g., 30-60 minutes).

  • Wash the cells with cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and Western blotting using antibodies against phosphorylated and total IRF3.

  • Quantify the band intensities to determine the effect of the compounds on IRF3 phosphorylation.

cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Plate_Cells Plate Cells Pre-treat Pre-treat with Inhibitor Plate_Cells->Pre-treat Stimulate Stimulate with Agonist Pre-treat->Stimulate Lyse_Cells Lyse Cells Stimulate->Lyse_Cells Western_Blot Western Blot (p-IRF3, Total IRF3) Lyse_Cells->Western_Blot Quantify Quantify Results Western_Blot->Quantify

Figure 2. A typical experimental workflow for a cell-based assay to assess inhibitor efficacy.

Summary and Recommendations

Both MRT68601 hydrochloride and BX795 are valuable chemical probes for studying TBK1/IKKε biology.

  • MRT68601 hydrochloride appears to be a more selective inhibitor of TBK1/IKKε based on currently available public data. This makes it a preferred choice when the primary goal is to specifically interrogate the roles of these two kinases.

  • BX795 is a potent inhibitor of TBK1/IKKε but also exhibits strong inhibitory activity against PDK1 and other kinases.[3][5] Researchers using BX795 should be mindful of its polypharmacology and consider appropriate control experiments to dissect the specific contributions of TBK1/IKKε inhibition to the observed phenotype. For example, using an alternative PDK1 inhibitor or examining downstream targets of PDK1 could help to clarify the mechanism of action.

References

A Head-to-Head Showdown: MRT68601 Hydrochloride vs. GSK8612 for TBK1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of immunological and oncological research, the serine/threonine-protein kinase TANK-binding kinase 1 (TBK1) has emerged as a critical signaling node and a promising therapeutic target. TBK1 plays a pivotal role in the innate immune response, autophagy, and cell proliferation. The development of potent and selective inhibitors is crucial for dissecting its complex biology and for potential therapeutic applications. This guide provides a detailed comparison of two prominent TBK1 inhibitors: MRT68601 hydrochloride and GSK8612, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data.

At a Glance: Key Quantitative Data

A direct comparison of MRT68601 and GSK8612 reveals differences in their potency and binding characteristics. The following table summarizes the key quantitative data for each inhibitor.

ParameterMRT68601 HydrochlorideGSK8612
Biochemical Potency (IC50) 6 nM[1][2]pIC50 = 6.8 (equivalent to ~158 nM) for recombinant TBK1[3][4]
Binding Affinity (pKd) Not explicitly reported8.0[3][5]
Cellular Potency (pIC50) Not explicitly reportedIRF3 phosphorylation (Ramos cells): 6.0[5][6]IFNβ secretion (THP-1 cells, dsDNA stimulation): 5.9[5][6]IFNβ secretion (THP-1 cells, cGAMP stimulation): 6.3[5][6]

Delving Deeper: Mechanism of Action and Selectivity

MRT68601 hydrochloride is a potent inhibitor of TBK1, demonstrating an IC50 of 6 nM in biochemical assays.[1][2] Its mechanism of action involves the inhibition of autophagosome formation in lung cancer cells.[1] A kinase selectivity profile has shown that MRT68601 is a potent inhibitor of both TBK1 and, to a lesser extent, the closely related IKKε.[7] It exhibits at least a 10-fold selectivity for TBK1 over other kinases tested, with the exception of MARK3.[7]

GSK8612 is characterized as a highly selective and potent TBK1 inhibitor.[5][8] It has a pKd of 8.0 for TBK1, and no off-targets have been identified within a 10-fold affinity range.[3][5] An interesting characteristic of GSK8612 is its lower affinity for the phosphorylated, active form of TBK1.[3][5] In cellular assays, GSK8612 effectively inhibits the TBK1 signaling pathway, demonstrated by the inhibition of toll-like receptor (TLR)3-induced interferon regulatory factor (IRF)3 phosphorylation and type I interferon secretion.[3][4][5][9]

Signaling Pathways and Experimental Workflows

The inhibition of TBK1 by these compounds impacts key downstream signaling events in the innate immune pathway. A simplified representation of the TBK1 signaling pathway and a general experimental workflow for evaluating TBK1 inhibitors are depicted below.

TBK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects Viral/Bacterial PAMPs Viral/Bacterial PAMPs cGAS/STING cGAS/STING Viral/Bacterial PAMPs->cGAS/STING TLRs TLRs Viral/Bacterial PAMPs->TLRs TBK1 TBK1 cGAS/STING->TBK1 TLRs->TBK1 IRF3 Phosphorylation IRF3 Phosphorylation IRF3 Dimerization & Nuclear Translocation IRF3 Dimerization & Nuclear Translocation IRF3 Phosphorylation->IRF3 Dimerization & Nuclear Translocation Type I Interferon Production (IFNα/β) Type I Interferon Production (IFNα/β) IRF3 Dimerization & Nuclear Translocation->Type I Interferon Production (IFNα/β) NF-κB Activation NF-κB Activation Inflammatory Gene Expression Inflammatory Gene Expression NF-κB Activation->Inflammatory Gene Expression TBK1->IRF3 Phosphorylation TBK1->NF-κB Activation

Caption: Simplified TBK1 signaling pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_readouts Readouts Cell Seeding Cell Seeding Inhibitor Treatment (MRT68601 or GSK8612) Inhibitor Treatment (MRT68601 or GSK8612) Cell Seeding->Inhibitor Treatment (MRT68601 or GSK8612) Stimulation (e.g., poly(I:C), cGAMP) Stimulation (e.g., poly(I:C), cGAMP) Inhibitor Treatment (MRT68601 or GSK8612)->Stimulation (e.g., poly(I:C), cGAMP) Western Blot Western Blot Stimulation (e.g., poly(I:C), cGAMP)->Western Blot ELISA ELISA Stimulation (e.g., poly(I:C), cGAMP)->ELISA RT-qPCR RT-qPCR Stimulation (e.g., poly(I:C), cGAMP)->RT-qPCR p-IRF3/IRF3 levels p-IRF3/IRF3 levels Western Blot->p-IRF3/IRF3 levels IFNβ secretion IFNβ secretion ELISA->IFNβ secretion IFNβ mRNA levels IFNβ mRNA levels RT-qPCR->IFNβ mRNA levels

Caption: General workflow for evaluating TBK1 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of key experimental protocols used to characterize TBK1 inhibitors.

Biochemical Kinase Assay (for IC50 Determination)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified TBK1.

  • Reaction Setup: A reaction mixture is prepared containing purified recombinant TBK1 enzyme, a specific peptide substrate (e.g., a peptide derived from IRF3), and ATP in a kinase assay buffer.

  • Inhibitor Addition: Serial dilutions of the test compound (MRT68601 or GSK8612) are added to the reaction mixture.

  • Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The mixture is then incubated at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as using a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescence-based assay (e.g., Kinase-Glo®).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Assay for IRF3 Phosphorylation (Western Blot)

This assay assesses the ability of an inhibitor to block TBK1-mediated phosphorylation of its downstream target, IRF3, in a cellular context.

  • Cell Culture and Treatment: A suitable cell line (e.g., Ramos, THP-1) is cultured and seeded in multi-well plates. The cells are pre-treated with various concentrations of the TBK1 inhibitor for a defined period (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with a TBK1 activator, such as poly(I:C) (a TLR3 ligand) or cGAMP (a STING agonist), for a specific duration (e.g., 2 hours).

  • Cell Lysis: After stimulation, the cells are washed and lysed to extract total cellular proteins.

  • Protein Quantification and Electrophoresis: The protein concentration of the lysates is determined, and equal amounts of protein are separated by SDS-PAGE.

  • Immunoblotting: The separated proteins are transferred to a membrane, which is then probed with primary antibodies specific for phosphorylated IRF3 (p-IRF3) and total IRF3.

  • Detection and Analysis: The bands are visualized using a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate. The band intensities are quantified to determine the ratio of p-IRF3 to total IRF3.

Cellular Assay for Type I Interferon Secretion (ELISA)

This assay measures the functional consequence of TBK1 inhibition by quantifying the secretion of type I interferons (e.g., IFNβ) from cells.

  • Cell Culture, Treatment, and Stimulation: Similar to the Western blot protocol, cells are cultured, pre-treated with the inhibitor, and then stimulated to activate the TBK1 pathway.

  • Supernatant Collection: After the stimulation period, the cell culture supernatant is collected.

  • ELISA: The concentration of IFNβ in the supernatant is measured using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: The amount of IFNβ secreted is plotted against the inhibitor concentration to determine the IC50 for the inhibition of this functional response.

Conclusion

Both MRT68601 hydrochloride and GSK8612 are valuable tools for studying the function of TBK1. MRT68601 exhibits high biochemical potency, while GSK8612 demonstrates excellent selectivity and well-characterized cellular activity. The choice between these inhibitors will depend on the specific experimental context. For studies requiring high potency in biochemical assays, MRT68601 may be preferred. For cellular and in vivo studies where selectivity is paramount to avoid off-target effects, GSK8612 presents a strong option. Researchers should carefully consider the available data and the specific requirements of their experimental design when selecting a TBK1 inhibitor.

References

Orthogonal Validation of MRT68601 Hydrochloride Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of MRT68601 hydrochloride's performance with alternative compounds, supported by experimental data. Detailed methodologies for key validation experiments are presented to facilitate reproducibility and further investigation into the roles of TBK1 and ULK1/2 signaling in cellular processes.

Introduction to MRT68601 Hydrochloride

MRT68601 hydrochloride is a potent small molecule inhibitor of TANK-binding kinase 1 (TBK1), with a reported IC50 value of 6 nM[1]. TBK1 is a crucial kinase involved in innate immunity, inflammation, and cell survival pathways. Notably, MRT68601 also exhibits inhibitory activity against Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, key initiators of the autophagy process. This dual activity makes MRT68601 a valuable tool for dissecting the interplay between inflammatory signaling and autophagy. This guide outlines orthogonal validation strategies to confirm the on-target effects of MRT68601 and compares its activity with other known inhibitors of the same pathways.

Comparative Analysis of Inhibitor Potency

Orthogonal validation involves using multiple, distinct methods to interrogate a biological process, thereby strengthening the confidence in experimental findings. In the context of MRT68601, this includes comparing its efficacy with other inhibitors targeting TBK1 and ULK1/2. The following table summarizes the in vitro potencies (IC50 values) of MRT68601 and selected alternative compounds. It is important to note that these values are compiled from various sources and may have been determined under different assay conditions.

CompoundPrimary Target(s)IC50 (TBK1)IC50 (IKKε)IC50 (ULK1)IC50 (ULK2)Reference(s)
MRT68601 hydrochloride TBK1, ULK1/2 6 nM ---[1]
MRT67307TBK1, IKKε, ULK1/219 nM160 nM45 nM38 nM[2][3]
BX795TBK1, IKKε, PDK16 nM41 nM--[4]
GSK8612TBK1pIC50 = 6.8>100-fold selectivity over IKKε--[2]

Signaling Pathways Targeted by MRT68601

MRT68601's inhibitory action on TBK1 and ULK1/2 impacts at least two major signaling cascades: the non-canonical NF-κB pathway, which is critical for immune regulation and cell survival, and the autophagy initiation pathway, a fundamental cellular recycling process.

TBK1_ULK1_Signaling cluster_0 Upstream Signals cluster_1 Kinase Targets of MRT68601 cluster_2 Downstream Pathways Viral/Bacterial PAMPs Viral/Bacterial PAMPs TBK1 TBK1 Viral/Bacterial PAMPs->TBK1 Cytokines (e.g., TNFα) Cytokines (e.g., TNFα) Cytokines (e.g., TNFα)->TBK1 Nutrient Deprivation Nutrient Deprivation ULK1_2 ULK1/2 Nutrient Deprivation->ULK1_2 Non-Canonical_NFkB Non-Canonical NF-κB Pathway TBK1->Non-Canonical_NFkB Autophagy Autophagy ULK1_2->Autophagy Gene Expression\n(Inflammation, Survival) Gene Expression (Inflammation, Survival) Non-Canonical_NFkB->Gene Expression\n(Inflammation, Survival) Autophagosome Formation Autophagosome Formation Autophagy->Autophagosome Formation MRT68601 MRT68601 MRT68601->TBK1 MRT68601->ULK1_2

Figure 1: MRT68601 inhibits TBK1 and ULK1/2, blocking downstream signaling.

Orthogonal Validation Experimental Protocols

To validate the effects of MRT68601, a combination of techniques should be employed to measure the activity of its targets and the functional consequences of their inhibition.

Western Blot for Phospho-TBK1

This experiment directly assesses the inhibition of TBK1 kinase activity by measuring the autophosphorylation of TBK1 at Serine 172, a key marker of its activation.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., A549 lung cancer cells or THP-1 monocytes) and allow them to adhere. Stimulate the TBK1 pathway with an appropriate agonist (e.g., poly(I:C) for TLR3 pathway, or cGAMP for STING pathway) in the presence of varying concentrations of MRT68601 or a vehicle control for a specified time (e.g., 1-2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to preserve phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding[5]. Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background[5].

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-TBK1 (Ser172) overnight at 4°C. Subsequently, probe a parallel blot or strip and re-probe the same blot with an antibody for total TBK1 as a loading control.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities using densitometry software. A decrease in the ratio of phospho-TBK1 to total TBK1 indicates inhibition of TBK1 activity.

WB_Workflow A Cell Treatment (Stimulus + MRT68601) B Cell Lysis (+ Phosphatase Inhibitors) A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Transfer (PVDF) D->E F Blocking (5% BSA in TBST) E->F G Primary Antibody Incubation (p-TBK1 / Total TBK1) F->G H Secondary Antibody Incubation G->H I ECL Detection & Imaging H->I J Densitometry Analysis I->J

Figure 2: Workflow for Western Blot analysis of phospho-TBK1.
Autophagy Flux Assay (LC3-II Turnover)

This assay measures the dynamic process of autophagy. MRT68601's inhibition of ULK1/2 is expected to block the initiation of autophagy, which can be quantified by monitoring the levels of lipidated LC3 (LC3-II), a protein that associates with autophagosome membranes.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., HeLa or MEFs) and treat with MRT68601 or a vehicle control. Induce autophagy if necessary (e.g., by starvation using EBSS). A crucial component of this assay is the parallel treatment with a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) for the final 2-4 hours of the experiment. This prevents the degradation of LC3-II in autolysosomes, allowing for the measurement of the rate of autophagosome formation (autophagic flux)[6][7][8].

  • Lysis and Western Blotting: Lyse the cells and perform western blotting as described above. Use an antibody that detects both LC3-I (cytosolic form) and LC3-II (lipidated, membrane-bound form). LC3-II will migrate faster on the gel.

  • Analysis: Autophagic flux is determined by the difference in the amount of LC3-II in the presence and absence of the lysosomal inhibitor. A potent autophagy inhibitor like MRT68601 should prevent the accumulation of LC3-II even in the presence of a lysosomal inhibitor.

Non-Canonical NF-κB Reporter Assay

This functional assay measures the transcriptional activity of the non-canonical NF-κB pathway, which is regulated by TBK1.

Protocol:

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with a reporter plasmid containing NF-κB response elements driving the expression of a reporter gene (e.g., firefly luciferase) and a control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization of transfection efficiency[9][10].

  • Treatment: After allowing for plasmid expression (e.g., 24 hours), treat the cells with an activator of the non-canonical NF-κB pathway (e.g., LTβR agonist) in the presence of MRT68601 or a vehicle control for a specified duration (e.g., 6-24 hours).

  • Cell Lysis and Luciferase Assay: Lyse the cells using a passive lysis buffer. Measure the activity of both firefly and Renilla luciferases using a dual-luciferase reporter assay system and a luminometer.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. A reduction in normalized luciferase activity in MRT68601-treated cells compared to the vehicle control indicates inhibition of the non-canonical NF-κB pathway.

Reporter_Assay_Logic cluster_pathway Cellular Pathway cluster_reporter Reporter System Stimulus Pathway Stimulus TBK1 TBK1 Stimulus->TBK1 NFkB Non-Canonical NF-κB TBK1->NFkB Reporter_Gene NF-κB Reporter Gene (Luciferase) NFkB->Reporter_Gene activates Light Light Output Reporter_Gene->Light produces MRT68601 MRT68601 MRT68601->TBK1 inhibits

Figure 3: Logic of the NF-κB reporter assay for validating MRT68601's effect.

Conclusion

MRT68601 hydrochloride is a potent dual inhibitor of TBK1 and ULK1/2. The orthogonal validation strategies detailed in this guide, including direct measurement of target phosphorylation, assessment of autophagy flux, and functional reporter assays, provide a robust framework for confirming its mechanism of action. By comparing its performance with other inhibitors and employing these rigorous experimental approaches, researchers can confidently utilize MRT68601 as a specific tool to investigate the complex signaling networks governed by TBK1 and ULK kinases.

References

Control Experiments for MRT 68601 Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of MRT 68601 hydrochloride, a potent inhibitor of TANK-binding kinase 1 (TBK1), and its alternatives. The information presented herein is intended to assist researchers in designing robust control experiments for studies involving the inhibition of TBK1-mediated signaling pathways.

Introduction to this compound

This compound is a small molecule inhibitor of TBK1, a non-canonical IκB kinase that plays a crucial role in innate immunity, inflammatory responses, and autophagy.[1] With a reported IC50 of 6 nM, it is a highly potent tool for investigating the physiological and pathological functions of TBK1.[1] Dysregulation of TBK1 signaling has been implicated in various diseases, including cancer and autoimmune disorders, making it a compelling target for therapeutic development. This guide will compare MRT 68601 to other commonly used TBK1 inhibitors and provide detailed protocols for essential control experiments.

Performance Comparison of TBK1 Inhibitors

The selection of an appropriate inhibitor is critical for the specificity and reproducibility of experimental results. This table summarizes the reported potencies of this compound and several alternative TBK1 inhibitors. It is important to note that IC50 values can vary depending on the assay conditions.

InhibitorTarget(s)IC50 (TBK1)IC50 (IKKε)Key Features & Selectivity
This compound TBK16 nM[1]Not widely reportedPotent TBK1 inhibitor.[1]
BX795 TBK1, IKKε, PDK16 nM[2]41 nM[2]Also a potent inhibitor of PDK1 (IC50 = 6 nM), which should be considered in experimental design.[2][3]
Amlexanox TBK1, IKKε~1-2 µM[2]~1-2 µM[2]Clinically used for asthma and aphthous ulcers; also investigated for metabolic diseases.[4][5]
MRT67307 TBK1, IKKε, ULK1/219 nM[2]160 nM[2]Dual inhibitor of TBK1/IKKε and the autophagy-initiating kinases ULK1/ULK2.[2]
GSK8612 TBK1pIC50 = 6.8[2]Not widely reportedReported to be a highly selective TBK1 inhibitor.[2]
BAY-985 TBK1, IKKε2 nM (low ATP) / 30 nM (high ATP)[2]2 nM[2]Potent dual inhibitor of TBK1 and IKKε.[2]

Signaling Pathway and Experimental Design

A thorough understanding of the signaling pathway is essential for designing and interpreting experiments with TBK1 inhibitors.

TBK1_Signaling_Pathway TBK1 Signaling Pathway cluster_upstream Upstream Activators cluster_core Core Kinase cluster_downstream Downstream Effectors LPS LPS TLR4 TLR4 LPS->TLR4 activates poly(I:C) poly(I:C) TLR3 TLR3 poly(I:C)->TLR3 activates TRIF TRIF TLR4->TRIF TLR3->TRIF TBK1 TBK1 TRIF->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates NF-κB (non-canonical) NF-κB (non-canonical) TBK1->NF-κB (non-canonical) activates p-IRF3 (Ser396) p-IRF3 (Ser396) IRF3->p-IRF3 (Ser396) Gene Expression Gene Expression p-IRF3 (Ser396)->Gene Expression regulates NF-κB (non-canonical)->Gene Expression regulates MRT 68601 MRT 68601 MRT 68601->TBK1 inhibits

TBK1 signaling pathway activated by TLR agonists.

Experimental Workflow for Evaluating TBK1 Inhibition

A typical workflow for assessing the efficacy of a TBK1 inhibitor involves a combination of in vitro and cell-based assays.

Experimental_Workflow Workflow for TBK1 Inhibitor Evaluation Start Start Inhibitor_Selection Select TBK1 Inhibitor (e.g., MRT 68601) Start->Inhibitor_Selection In_Vitro_Assay In Vitro Kinase Assay (IC50 determination) Inhibitor_Selection->In_Vitro_Assay Cell_Culture Cell Line Selection & Culture Inhibitor_Selection->Cell_Culture Data_Analysis Data Analysis & Interpretation In_Vitro_Assay->Data_Analysis Stimulation Stimulate TBK1 Pathway (e.g., LPS, poly(I:C)) Cell_Culture->Stimulation Inhibitor_Treatment Treat Cells with Inhibitor Stimulation->Inhibitor_Treatment Western_Blot Western Blot Analysis (pTBK1, pIRF3) Inhibitor_Treatment->Western_Blot Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Inhibitor_Treatment->Cell_Viability Western_Blot->Data_Analysis Cell_Viability->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

A typical experimental workflow for assessing a TBK1 inhibitor.

Logical Framework for Control Experiments

Proper controls are paramount for validating the specificity of the observed effects.

Control_Logic Logical Framework for Controls cluster_experiment Experimental Group cluster_positive_controls Positive Controls cluster_negative_controls Negative Controls Stimulation_Inhibitor Stimulation + MRT 68601 Observation Observation Stimulation_Inhibitor->Observation Effect of Inhibitor Stimulation_Only Stimulation Only (e.g., LPS) Stimulation_Only->Observation Maximal Response Calyculin_A Calyculin A (for pTBK1) pTBK1_Detection pTBK1_Detection Calyculin_A->pTBK1_Detection Validates Antibody Vehicle_Control Vehicle Control (e.g., DMSO) Vehicle_Control->Observation Baseline Unstimulated Unstimulated Cells Unstimulated->Observation Baseline siRNA_TBK1 siRNA knockdown of TBK1 siRNA_TBK1->Observation Specificity Control siRNA_Scramble Scrambled siRNA siRNA_Scramble->siRNA_TBK1 Compares to

Logical relationships of essential experimental controls.

Experimental Protocols

In Vitro TBK1 Kinase Assay

This assay directly measures the enzymatic activity of TBK1 and the potency of inhibitors.

Materials:

  • Recombinant human TBK1 enzyme

  • TBK1 substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)[6]

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[7]

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound and other inhibitors

  • DMSO (vehicle)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound and other test inhibitors in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • In a 384-well plate, add 1 µL of the inhibitor dilution or DMSO (for positive and negative controls).

  • Add 2 µL of a solution containing the TBK1 enzyme and the substrate in kinase buffer.

  • Initiate the kinase reaction by adding 2 µL of ATP solution in kinase buffer. The final ATP concentration should be close to the Km for TBK1 if determining IC50 values.

  • Incubate the plate at room temperature for 60 minutes.[7]

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding 5 µL of ADP-Glo™ Reagent, incubating for 40 minutes, then adding 10 µL of Kinase Detection Reagent and incubating for 30 minutes.[7]

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of TBK1 Activation

This method assesses the effect of inhibitors on the phosphorylation status of TBK1 and its downstream substrate, IRF3, in a cellular context.

Materials:

  • Cell lines with a responsive TBK1 pathway (e.g., THP-1 monocytes, HeLa cells)

  • Cell culture medium and supplements

  • TBK1 pathway activators: Lipopolysaccharide (LPS) (1 µg/mL) or Poly(I:C) (10 µg/mL)[8][9]

  • This compound and other inhibitors

  • DMSO (vehicle)

  • Phosphatase inhibitor (e.g., Calyculin A, 100 nM, as a positive control for pTBK1 detection)[10]

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-TBK1 (Ser172)[9][11]

    • Rabbit anti-TBK1[9]

    • Rabbit anti-phospho-IRF3 (Ser396)[11]

    • Rabbit anti-IRF3

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Inhibitor Treatment: Pre-treat cells with various concentrations of MRT 68601 or other inhibitors (or DMSO vehicle) for 1-2 hours.

  • Stimulation: Add LPS or poly(I:C) to the media and incubate for the desired time (e.g., 30-60 minutes for pTBK1, 1-2 hours for pIRF3).

  • Positive Control for pTBK1: In a separate well, treat unstimulated cells with Calyculin A for 30 minutes.[10]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-pTBK1, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C.[9]

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total TBK1, total IRF3, and a loading control like β-actin.

Cell Viability Assay

This assay determines the cytotoxic effects of the inhibitors.

Materials:

  • Cell line of interest

  • 96-well plates

  • Cell culture medium

  • This compound and other inhibitors

  • DMSO (vehicle)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with a range of concentrations of MRT 68601 or other inhibitors (and DMSO vehicle) for a specified period (e.g., 24, 48, or 72 hours).

  • For MTT assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • For CellTiter-Glo® assay:

    • Follow the manufacturer's protocol to lyse the cells and measure the luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).

Negative Control: siRNA-mediated Knockdown of TBK1

This is a crucial control to confirm that the observed phenotype is a direct result of TBK1 inhibition and not due to off-target effects of the small molecule inhibitor.

Materials:

  • Cell line of interest

  • TBK1-specific siRNA duplexes and a non-targeting (scrambled) control siRNA

  • Transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Opti-MEM™ I Reduced Serum Medium

Procedure:

  • Seed cells so that they are 30-50% confluent at the time of transfection.

  • Prepare the siRNA-lipid complexes according to the transfection reagent manufacturer's protocol. Briefly, dilute the siRNA and the transfection reagent separately in Opti-MEM™, then combine and incubate to allow complex formation.

  • Add the complexes to the cells and incubate for 24-72 hours, depending on the cell line and the stability of the TBK1 protein.

  • After the incubation period, the cells can be used for downstream experiments, such as Western blotting to confirm TBK1 knockdown or functional assays to assess the effect of TBK1 depletion.

  • Always include a non-targeting siRNA control to account for any non-specific effects of the transfection process. The phenotype observed with the TBK1 inhibitor should mimic the phenotype of TBK1 knockdown.

References

Comparative Phenotypic Analysis of MRT 68601 Hydrochloride and Other TBK1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

This guide provides a comprehensive comparison of the phenotypic effects of MRT 68601 hydrochloride, a potent inhibitor of TANK-binding kinase 1 (TBK1), with other notable TBK1 inhibitors, GSK8612 and BX795. This document is intended for researchers, scientists, and drug development professionals interested in the cellular consequences of TBK1 inhibition and the comparative efficacy of these small molecules. The information presented herein is supported by experimental data from peer-reviewed scientific literature.

Introduction to TBK1 and its Inhibition

TANK-binding kinase 1 (TBK1) is a serine/threonine kinase that plays a pivotal role in multiple cellular processes, including the innate immune response, autophagy, and cell proliferation. Its dysregulation has been implicated in various diseases, including cancer and autoimmune disorders, making it an attractive target for therapeutic intervention. This compound, along with compounds such as GSK8612 and BX795, represents a class of small molecule inhibitors that target the kinase activity of TBK1, thereby modulating its downstream signaling pathways. Understanding the distinct phenotypic consequences of these inhibitors is crucial for selecting the appropriate tool compound for research and for advancing the development of novel therapeutics.

Comparative Analysis of Inhibitor Potency

CompoundTargetpKd
This compound TBK1Not available
GSK8612 TBK17.7
BX795 TBK17.7

Table 1: Comparative Binding Affinities of TBK1 Inhibitors. The pKd value represents the negative logarithm of the dissociation constant (Kd), with a higher value indicating stronger binding affinity. Data for GSK8612 and BX795 are derived from cellular thermal shift assays.[1]

Phenotypic Effects of TBK1 Inhibition

Inhibition of TBK1 by small molecules like this compound can lead to a range of observable cellular phenotypes, primarily related to autophagy and apoptosis.

Autophagy Modulation

TBK1 is known to promote autophagy, a cellular process for degrading and recycling cellular components. Inhibition of TBK1 is therefore expected to suppress this process. A study by Newman et al. (2012) demonstrated that treatment of A549 non-small cell lung cancer cells with this compound leads to a significant reduction in autophagy.[2]

Experimental Data:

  • LC3 Puncta Formation: Treatment of A549 cells expressing tandem-fluorescent LC3B (tfLC3B) with 1 µM MRT 68601 for 24 hours resulted in a marked decrease in both early autophagic (green and red fluorescent) puncta and late acidic autophagosomes (red fluorescent puncta).[2]

  • LC3-II Accumulation: Western blot analysis showed that 10 µM MRT 68601 treatment for 24 hours prevented the chloroquine-induced accumulation of lipidated LC3B-II, a key marker of autophagosome formation.[2]

Apoptosis Induction

While direct comparative studies on apoptosis induction by MRT 68601 are limited, the inhibition of TBK1, which can promote cell survival pathways, is anticipated to sensitize cells to apoptosis. The following table outlines the expected outcomes of apoptosis assays.

AssayPrincipleExpected Outcome with TBK1 Inhibition
Annexin V Staining Detects the externalization of phosphatidylserine, an early marker of apoptosis.Increased percentage of Annexin V-positive cells.
Caspase Activity Assay Measures the activity of executioner caspases (e.g., Caspase-3/7) central to the apoptotic cascade.Increased caspase activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key phenotypic assays.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a desired density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound or other inhibitors for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[3]

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[3]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Autophagy Assay (LC3 Immunofluorescence)

This method visualizes the formation of autophagosomes through the detection of LC3 puncta.

  • Cell Culture and Treatment: Grow cells on coverslips and treat with 1 µM this compound for 24 hours. A control group treated with DMSO should be included.[2]

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., 1% BSA in PBS).

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against LC3B.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

  • Mounting and Imaging: Mount the coverslips on microscope slides and visualize the LC3 puncta using a fluorescence microscope.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic cells.

  • Cell Treatment: Treat cells in suspension or adherent cells with the desired concentrations of this compound for a specified time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the TBK1 signaling pathway and a typical experimental workflow for assessing the phenotypic effects of TBK1 inhibitors.

TBK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_tbk1 TBK1 Complex cluster_downstream Downstream Effects cluster_inhibitors Inhibitors TLRs TLRs TBK1 TBK1 TLRs->TBK1 Activation cGAS/STING cGAS/STING cGAS/STING->TBK1 Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation Autophagy Autophagy TBK1->Autophagy Promotion NF-kB NF-kB TBK1->NF-kB Activation MRT 68601 MRT 68601 MRT 68601->TBK1 GSK8612 GSK8612 GSK8612->TBK1 BX795 BX795 BX795->TBK1

Caption: Simplified TBK1 signaling pathway.

Experimental_Workflow cluster_assays Phenotypic Assays Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Day 1 Phenotypic Assays Phenotypic Assays Compound Treatment->Phenotypic Assays Day 2-4 Data Analysis Data Analysis Phenotypic Assays->Data Analysis Day 4-5 Viability (MTT) Viability (MTT) Phenotypic Assays->Viability (MTT) Apoptosis (Annexin V) Apoptosis (Annexin V) Phenotypic Assays->Apoptosis (Annexin V) Autophagy (LC3) Autophagy (LC3) Phenotypic Assays->Autophagy (LC3)

Caption: General experimental workflow.

Conclusion

This compound is a valuable tool for studying the cellular functions of TBK1. This guide provides a comparative overview of its effects alongside other common TBK1 inhibitors, GSK8612 and BX795. The provided data and protocols serve as a starting point for researchers to design and interpret experiments aimed at understanding the phenotypic consequences of TBK1 inhibition. Further head-to-head comparative studies will be beneficial to delineate the subtle differences in the biological activities of these inhibitors.

References

A Comparative Guide to Rescue Experiments with MRT 68601 Hydrochloride and Other TBK1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the roles of TANK-binding kinase 1 (TBK1) in cellular pathways, small molecule inhibitors are indispensable tools. MRT 68601 hydrochloride is a potent and selective inhibitor of TBK1 and the closely related IKKε kinase. This guide provides a comparative overview of MRT 68601 and its alternatives in the context of rescue experiments, supported by experimental data and detailed protocols.

Introduction to TBK1 and its Inhibition

TBK1 is a serine/threonine kinase that plays a critical role in several signaling pathways, including the innate immune response to viral and bacterial infections, regulation of autophagy, and cell proliferation.[1][2] Its dysregulation has been implicated in various diseases, including autoimmune disorders, neurodegenerative diseases, and cancer.[2] TBK1 inhibitors are therefore valuable for dissecting its physiological and pathological functions.

This compound is a well-characterized TBK1 inhibitor with a reported IC50 of 6 nM.[3] It functions by competing with ATP for the kinase's binding site, thereby preventing the phosphorylation of downstream substrates.[4] This guide will compare MRT 68601 to other commonly used TBK1 inhibitors, focusing on their application in rescuing cellular phenotypes associated with aberrant TBK1 activity.

Comparative Analysis of TBK1 Inhibitors

The selection of a TBK1 inhibitor for a rescue experiment depends on factors such as potency, selectivity, and the specific cellular context. Below is a comparison of this compound with several alternative TBK1 inhibitors.

InhibitorTarget(s)IC50 (TBK1)Key Features & Applications
This compound TBK1, IKKε6 nMPotent and selective; widely used to study autophagy and non-canonical NF-κB signaling.[3]
Amlexanox TBK1, IKKε~1-2 µMApproved drug for aphthous ulcers; also used in research to study metabolic disorders and cancer.[5][6]
BX795 TBK1, IKKε, PDK16 nMPotent but less selective than other inhibitors; also inhibits PDK1, which should be considered in data interpretation.[7]
MRT67307 TBK1, IKKε, ULK119 nMDual inhibitor of TBK1/IKKε and the autophagy-initiating kinase ULK1.[7]
GSK8612 TBK1pIC50: 6.8Highly selective TBK1 inhibitor with minimal off-target effects reported.[8][9]
BAY-985 TBK1, IKKε2 nMPotent and highly selective inhibitor.[7]

Rescue Experiment Example: Restoring Autophagic Flux

A common application for TBK1 inhibitors is to rescue phenotypes associated with dysregulated autophagy. For instance, in certain cancer cell lines, elevated TBK1 activity can lead to an autophagy-dependent survival mechanism. Inhibition of TBK1 can "rescue" the cells from this state, leading to cell death.

Hypothetical Rescue Experiment

Objective: To compare the efficacy of this compound and its alternatives in rescuing a phenotype of excessive autophagy in a cancer cell line.

Experimental Design:

  • Cell Line: A cancer cell line known to exhibit high basal autophagy dependent on TBK1 activity.

  • Phenotype Measurement: Autophagic flux will be measured by quantifying the turnover of LC3-II, a protein associated with autophagosome membranes. A decrease in LC3-II accumulation in the presence of a lysosomal inhibitor (like Bafilomycin A1) indicates a reduction in autophagic flux.

  • Treatments: Cells will be treated with a vehicle control (DMSO), this compound, Amlexanox, BX795, and GSK8612 at concentrations relative to their IC50 values.

  • Endpoint: After a defined treatment period, cell lysates will be analyzed by Western blot for LC3-II levels. Cell viability can also be assessed to correlate autophagy inhibition with cell death.

Expected Quantitative Data
TreatmentConcentrationNormalized LC3-II Accumulation (vs. Vehicle)Cell Viability (%)
Vehicle (DMSO)-1.00100
MRT 68601 HCl 10 nM0.4565
Amlexanox5 µM0.6078
BX79510 nM0.4262
GSK861250 nM0.5572

Note: The data presented in this table is hypothetical and serves as an illustrative example of expected outcomes based on the known potencies and mechanisms of the inhibitors.

Experimental Protocols

In Vitro Kinase Assay for TBK1 Inhibition

Objective: To determine the in vitro potency of TBK1 inhibitors.

Materials:

  • Recombinant human TBK1 enzyme

  • Kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO)

  • ATP

  • Substrate (e.g., a peptide derived from IRF3)

  • Test inhibitors (this compound and alternatives)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Protocol:

  • Prepare serial dilutions of the test inhibitors in DMSO.

  • Add 5 µL of the inhibitor dilutions to the wells of a 384-well plate.

  • Add 5 µL of recombinant TBK1 enzyme to each well and incubate for 15 minutes at room temperature.

  • Add 10 µL of a mixture of ATP and the substrate peptide to initiate the kinase reaction.

  • Incubate for 60 minutes at room temperature.

  • Add 20 µL of the detection reagent to stop the reaction and measure the luminescence, which is proportional to the kinase activity.

  • Calculate the IC50 values by fitting the data to a dose-response curve.

Western Blot for Monitoring Autophagy (LC3-II Turnover)

Objective: To assess the effect of TBK1 inhibitors on autophagic flux in cultured cells.

Materials:

  • Cell culture medium, plates, and cells of interest

  • TBK1 inhibitors (this compound and alternatives)

  • Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-LC3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the respective TBK1 inhibitors or vehicle control for the desired time (e.g., 6 hours).

  • For the last 2 hours of the inhibitor treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) to one set of wells for each condition to block the degradation of LC3-II.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibody against LC3. The antibody should detect both LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Develop the blot using a chemiluminescent substrate and image the bands.

  • Re-probe the membrane with an antibody against a loading control (e.g., β-actin).

  • Quantify the band intensities for LC3-II and the loading control. Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor.

Visualizing the Signaling Pathways

TBK1 Signaling Pathway

The following diagram illustrates the central role of TBK1 in innate immunity and its connection to autophagy.

TBK1_Signaling cluster_upstream Upstream Activation cluster_downstream Downstream Effects cluster_inhibitors Inhibitors Viral/Bacterial PAMPs Viral/Bacterial PAMPs cGAS/STING cGAS/STING Viral/Bacterial PAMPs->cGAS/STING TLRs TLRs Viral/Bacterial PAMPs->TLRs TBK1 TBK1 cGAS/STING->TBK1 TLRs->TBK1 IRF3 IRF3 TBK1->IRF3 NF-kB Signaling NF-kB Signaling TBK1->NF-kB Signaling p62_OPTN p62/OPTN Phosphorylation TBK1->p62_OPTN Type I IFN Production Type I IFN Production IRF3->Type I IFN Production Autophagy Induction Autophagy Induction p62_OPTN->Autophagy Induction MRT 68601 MRT 68601 MRT 68601->TBK1 Amlexanox Amlexanox Amlexanox->TBK1 BX795 BX795 BX795->TBK1 GSK8612 GSK8612 GSK8612->TBK1

Caption: Simplified TBK1 signaling pathway and points of inhibition.

Autophagy Signaling Pathway

This diagram shows the key stages of autophagy and the involvement of TBK1.

Autophagy_Pathway cluster_initiation Initiation cluster_elongation Nucleation & Elongation cluster_maturation Maturation & Degradation cluster_inhibitor ULK1_complex ULK1 Complex Beclin1_complex Beclin-1 Complex ULK1_complex->Beclin1_complex Phagophore Phagophore Beclin1_complex->Phagophore LC3_conjugation LC3 Conjugation Phagophore->LC3_conjugation Autophagosome Autophagosome LC3_conjugation->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation Autolysosome->Degradation TBK1 TBK1 p62_OPTN p62/OPTN TBK1->p62_OPTN Phosphorylates p62_OPTN->Autophagosome Cargo Recognition MRT 68601 MRT 68601 MRT 68601->TBK1

Caption: Overview of the autophagy pathway and the role of TBK1.

Conclusion

This compound is a valuable tool for studying the biological functions of TBK1. When planning rescue experiments, it is crucial to consider the potency and selectivity of the chosen inhibitor. This guide provides a framework for comparing MRT 68601 with its alternatives and offers standardized protocols for assessing their efficacy in a laboratory setting. The choice of inhibitor should be guided by the specific experimental question and a thorough understanding of the potential off-target effects of each compound.

References

A Comparative Guide to the In Vitro and In Vivo Effects of MRT 68601 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo effects of MRT 68601 hydrochloride, a potent inhibitor of TANK-binding kinase 1 (TBK1), with an alternative autophagy inhibitor, SBI-0206965, which targets ULK1. This document summarizes key experimental data, details methodologies for crucial assays, and visualizes the relevant signaling pathways to aid researchers in their understanding and potential application of these compounds.

Executive Summary

This compound is a selective inhibitor of TBK1 with a reported half-maximal inhibitory concentration (IC50) of 6 nM.[1] In vitro studies have demonstrated its ability to inhibit the formation of autophagosomes in lung cancer cells and to suppress the activation of fibroblasts, suggesting its potential as a therapeutic agent in diseases characterized by aberrant autophagy and fibrosis. In contrast, SBI-0206965 is an inhibitor of ULK1, a kinase that acts upstream of TBK1 in the autophagy pathway. While SBI-0206965 has shown efficacy in reducing tumor growth and metastasis in in vivo models of neuroblastoma, its clinical utility is hampered by poor pharmacokinetic properties. This guide will delve into the experimental evidence for both compounds, offering a clear comparison of their mechanisms and effects.

Data Presentation: In Vitro and In Vivo Effects

The following tables summarize the quantitative data gathered from various studies on this compound and SBI-0206965.

Table 1: In Vitro Inhibitory Activity

CompoundTargetIC50Cell Line/Assay ConditionsReference
This compoundTBK16 nMIn vitro kinase assay[1]
SBI-0206965ULK1108 nMIn vitro kinase assay

Table 2: In Vitro Cellular Effects

CompoundEffectCell LineAssayKey Findings
This compoundInhibition of autophagosome formationLung cancer cellsAutophagy assayDose-dependent reduction in autophagosome formation.
This compoundReduction of fibrogenic gene expressionTGF-β-stimulated normal lung fibroblastsGene expression analysis (qRT-PCR)Dose-dependent decrease in ACTA2 and SERPINE1 expression.[2]
This compoundDecreased extracellular matrix depositionTGF-β-stimulated normal lung fibroblastsImmunofluorescence and Western blotDose-dependent reduction in fibronectin and collagen I deposition.[2]
SBI-0206965Reduced cell growth and promotion of apoptosisSK-N-AS, SH-SY5Y, and SK-N-DZ neuroblastoma cellsCell viability and apoptosis assaysSignificant reduction in cell viability and increase in apoptosis.[3]

Table 3: In Vivo Effects (Neuroblastoma Xenograft Model)

CompoundDosage and AdministrationAnimal ModelKey FindingsReference
SBI-0206965Not specified in readily available literatureMice with SK-N-AS xenograft tumorsSignificantly reduced tumor growth and metastasis; prolonged survival.[3]
This compoundNo publicly available dataN/AN/AN/A

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by this compound and SBI-0206965.

TBK1_Signaling_Pathway cluster_upstream Upstream Activators cluster_tbk1 TBK1 Complex cluster_downstream Downstream Effects Pathogen Recognition Receptors (PRRs) Pathogen Recognition Receptors (PRRs) TBK1 TBK1 Pathogen Recognition Receptors (PRRs)->TBK1 Cytokine Receptors Cytokine Receptors Cytokine Receptors->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation NF-κB NF-κB TBK1->NF-κB Activation Autophagy Autophagy TBK1->Autophagy Regulation Interferon Production Interferon Production IRF3->Interferon Production Inflammation Inflammation NF-κB->Inflammation Cell Survival/Death Cell Survival/Death Autophagy->Cell Survival/Death MRT 68601 MRT 68601 MRT 68601->TBK1 Inhibition

Caption: TBK1 Signaling Pathway and the inhibitory action of MRT 68601.

ULK1_Signaling_Pathway cluster_upstream_ulk1 Upstream Regulators cluster_ulk1_complex ULK1 Complex cluster_downstream_autophagy Autophagy Initiation mTORC1 mTORC1 ULK1 ULK1 mTORC1->ULK1 Inhibition AMPK AMPK AMPK->ULK1 Activation ATG13 ATG13 ULK1->ATG13 FIP200 FIP200 ULK1->FIP200 ATG101 ATG101 ULK1->ATG101 VPS34 Complex VPS34 Complex ULK1->VPS34 Complex Phosphorylation Autophagosome Formation Autophagosome Formation VPS34 Complex->Autophagosome Formation SBI-0206965 SBI-0206965 SBI-0206965->ULK1 Inhibition

Caption: ULK1 Signaling Pathway and the inhibitory action of SBI-0206965.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro TBK1 Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against TBK1.

Materials:

  • Recombinant human TBK1 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • Substrate peptide (e.g., a generic kinase substrate or a specific TBK1 substrate)

  • This compound (serially diluted)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in the kinase buffer.

  • In a 384-well plate, add the diluted this compound or vehicle control.

  • Add the TBK1 enzyme to each well.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable software.

Autophagosome Formation Assay (LC3 Western Blot)

Objective: To assess the effect of this compound on autophagosome formation by monitoring the conversion of LC3-I to LC3-II.

Materials:

  • Lung cancer cell line

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against LC3 (recognizing both LC3-I and LC3-II)

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed the lung cancer cells in culture plates and allow them to adhere.

  • Treat the cells with varying concentrations of this compound or vehicle control for a specified duration.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Re-probe the membrane with the loading control antibody to ensure equal protein loading.

  • Quantify the band intensities of LC3-I and LC3-II and calculate the LC3-II/LC3-I ratio or the amount of LC3-II normalized to the loading control.

Fibroblast Activation Assay

Objective: To evaluate the effect of this compound on TGF-β-induced fibroblast activation.

Materials:

  • Normal human lung fibroblasts

  • Cell culture medium and supplements

  • Recombinant human TGF-β1

  • This compound

  • RNA extraction kit and qRT-PCR reagents

  • Antibodies for immunofluorescence (e.g., anti-α-SMA, anti-collagen I)

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear staining

  • Microscope for imaging

Procedure:

  • Gene Expression Analysis:

    • Culture fibroblasts to confluence and then serum-starve them.

    • Pre-treat the cells with different concentrations of this compound for 1 hour.

    • Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 24-48 hours.

  • Immunofluorescence for Protein Expression:

    • Culture fibroblasts on coverslips and treat them as described above.

    • Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

    • Block with a suitable blocking buffer.

    • Incubate with primary antibodies against α-SMA and collagen I.

    • Wash and incubate with fluorescently labeled secondary antibodies and DAPI.

    • Mount the coverslips and visualize the staining using a fluorescence microscope.

In Vivo Neuroblastoma Xenograft Model

Objective: To assess the in vivo efficacy of a compound (e.g., SBI-0206965) against neuroblastoma tumor growth.

Materials:

  • Human neuroblastoma cell line (e.g., SK-N-AS)

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Matrigel

  • Test compound (e.g., SBI-0206965) and vehicle control

  • Calipers for tumor measurement

  • Animal housing and care facilities in accordance with institutional guidelines

Procedure:

  • Culture the neuroblastoma cells and harvest them in their exponential growth phase.

  • Resuspend the cells in a mixture of sterile PBS and Matrigel.

  • Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.

  • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control to the respective groups according to the desired dosing schedule and route of administration.

  • Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume.

  • Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.

  • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Analyze the data to determine the effect of the treatment on tumor growth and survival.

Conclusion

This compound presents a promising profile as a TBK1 inhibitor with demonstrated in vitro efficacy in inhibiting autophagy and fibroblast activation. Its potential therapeutic applications could span from oncology to fibrotic diseases. However, the lack of publicly available in vivo data for MRT 68601 is a significant gap that needs to be addressed to fully understand its therapeutic potential and limitations.

In comparison, the ULK1 inhibitor SBI-0206965 has shown in vivo anti-tumor activity in a neuroblastoma model, validating the therapeutic potential of targeting the autophagy pathway. Nevertheless, its development is hindered by unfavorable pharmacokinetic properties.

Future research should focus on conducting comprehensive in vivo studies for MRT 68601 to evaluate its efficacy, safety, and pharmacokinetic profile. Such studies will be crucial in determining its viability as a clinical candidate and for making informed comparisons with other autophagy inhibitors like SBI-0206965. This guide provides a foundational framework for researchers to understand the current landscape of these two inhibitors and to design future experiments to further elucidate their therapeutic potential.

References

Comparative Analysis of MRT 68601 Hydrochloride and Amlexanox Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

This guide provides a detailed comparison of the kinase inhibitor selectivity of MRT 68601 hydrochloride and Amlexanox, two compounds known to target TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε). Both kinases are critical regulators of innate immunity and inflammatory signaling pathways, making them attractive targets for therapeutic intervention in a range of diseases, from autoimmune disorders to cancer. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available data to inform compound selection and experimental design.

Executive Summary

This compound and Amlexanox are both inhibitors of the non-canonical IκB kinases, TBK1 and IKKε. However, they exhibit distinct selectivity profiles. This compound is a highly potent inhibitor of TBK1 with a reported IC50 in the low nanomolar range. In contrast, Amlexanox is a less potent, dual inhibitor of both TBK1 and IKKε, with IC50 values in the low micromolar range. While Amlexanox has been shown to be selective against the canonical IκB kinases IKKα and IKKβ, MRT 68601 is reported to have off-target activity on over 20 other kinases within a 10-fold window of its TBK1 affinity. This guide presents a detailed breakdown of their known potencies, selectivity, and the experimental methods used for their characterization.

Data Presentation: Potency and Selectivity

The following tables summarize the available quantitative data for this compound and Amlexanox, focusing on their inhibitory activity against their primary targets and known off-targets.

Table 1: Inhibitory Potency (IC50) against Primary Targets

CompoundTargetIC50
This compoundTBK16 nM[1]
AmlexanoxTBK1~1-2 µM[2]
IKKε~1-2 µM[2]

Table 2: Known Selectivity and Off-Target Profile

CompoundSelectivity ProfileKnown Off-Targets
This compound Reported to have nanomolar affinities for >20 other kinases within a 10-fold window of its TBK1 binding affinity. A comprehensive, publicly available kinase panel profile is not available.Specific off-target kinases are not extensively documented in publicly available literature.
Amlexanox Selective for TBK1/IKKε over the canonical IKKs (IKKα and IKKβ)[2]. A detailed target profile analysis revealed binding to twelve protein targets.GRK1, GRK5, PDE4B, 5- and 12-lipoxygenases, FGF-1, HSP90, S100A4, S100A12, S100A13

Signaling Pathways

Both MRT 68601 and Amlexanox exert their effects by inhibiting TBK1 and IKKε, which are key kinases in the signaling pathways that lead to the activation of the transcription factors IRF3, IRF7, and NF-κB. These pathways are central to the production of type I interferons and other inflammatory mediators in response to pathogens and other stimuli.

TBK1_IKKe_Signaling_Pathway cluster_receptor Receptor Activation cluster_kinases Kinase Cascade cluster_transcription Transcription Factor Activation cluster_nucleus Nuclear Events & Gene Expression cluster_inhibitors Inhibitor Action PRR Pattern Recognition Receptors (e.g., TLRs, RLRs) Adaptors Adaptor Proteins (e.g., TRIF, MAVS, STING) PRR->Adaptors TBK1_IKKe TBK1 / IKKε Adaptors->TBK1_IKKe IKK_complex IKKα / IKKβ / NEMO Adaptors->IKK_complex IRF3_7 IRF3 / IRF7 TBK1_IKKe->IRF3_7 Phosphorylation IkB IκB IKK_complex->IkB Phosphorylation & Degradation IRF3_7_nucleus IRF3 / IRF7 (Nuclear Translocation) IRF3_7->IRF3_7_nucleus NFkB NF-κB NFkB_nucleus NF-κB (Nuclear Translocation) NFkB->NFkB_nucleus Genes Type I Interferons & Inflammatory Genes IRF3_7_nucleus->Genes NFkB_nucleus->Genes MRT68601 MRT 68601 MRT68601->TBK1_IKKe Amlexanox Amlexanox Amlexanox->TBK1_IKKe

TBK1/IKKε Signaling Pathway and Points of Inhibition.

Experimental Protocols

The determination of inhibitor potency and selectivity is critical for the characterization of kinase inhibitors. Below are detailed methodologies for common in vitro kinase assays relevant to the evaluation of compounds like MRT 68601 and Amlexanox.

Radiometric Kinase Assay (e.g., for TBK1)

This method measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate by the kinase.

Materials:

  • Recombinant human TBK1 enzyme

  • Myelin Basic Protein (MBP) or a specific peptide substrate

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[3]

  • [γ-³²P]ATP

  • Unlabeled ATP

  • Test compounds (MRT 68601 or Amlexanox) dissolved in DMSO

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a reaction tube, combine the kinase assay buffer, substrate (e.g., MBP at 0.2 mg/mL), and the diluted test compound or DMSO (for control).

  • Add the recombinant TBK1 enzyme to the reaction mixture and pre-incubate for 10-20 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP to a final concentration that is at or near the Km of ATP for the kinase.

  • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity on the P81 paper using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Radiometric_Kinase_Assay_Workflow A Prepare Reagents: - Kinase (TBK1) - Substrate (MBP) - [γ-³²P]ATP - Test Compound B Mix Kinase, Substrate, and Test Compound A->B C Initiate Reaction with [γ-³²P]ATP B->C D Incubate at 30°C C->D E Spot Reaction onto P81 Paper D->E F Wash to Remove Unincorporated [γ-³²P]ATP E->F G Measure Radioactivity (Scintillation Counting) F->G H Calculate % Inhibition and IC50 G->H

Workflow for a Radiometric Kinase Assay.
ADP-Glo™ Kinase Assay (Luminescence-based)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant human TBK1 or IKKε enzyme

  • Appropriate substrate

  • Kinase Assay Buffer

  • ATP

  • Test compounds

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

Procedure:

  • Set up the kinase reaction in a multi-well plate containing the kinase, substrate, ATP, and the test compound at various concentrations.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes)[3].

  • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature[3].

  • Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Calculate the IC50 values from the dose-response curves.

ADP_Glo_Assay_Workflow A Kinase Reaction: Kinase + Substrate + ATP + Test Compound B Incubation A->B C Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) B->C D Incubation C->D E Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) D->E F Incubation E->F G Measure Luminescence F->G H Calculate % Inhibition and IC50 G->H

Workflow for an ADP-Glo™ Kinase Assay.

Conclusion

The choice between this compound and Amlexanox will depend on the specific research question and experimental context. MRT 68601 offers high potency for TBK1 inhibition, which may be desirable for studies focused on the specific roles of this kinase. However, its potential for off-target effects should be carefully considered and controlled for in experimental designs. Amlexanox, while less potent, provides dual inhibition of TBK1 and IKKε and has a better-characterized selectivity profile with known off-targets outside of the kinase family. Its established clinical use for other indications also provides a wealth of safety and pharmacological data. For studies requiring highly selective inhibition of TBK1/IKKε, further profiling of MRT 68601 or the use of more recently developed and characterized inhibitors may be warranted. Researchers should carefully evaluate the data presented in this guide and consult the primary literature to make an informed decision for their specific application.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for MRT 68601 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat MRT 68601 hydrochloride as a potentially hazardous compound. The absence of a specific, publicly available Safety Data Sheet (SDS) necessitates handling with caution and adherence to rigorous laboratory safety protocols.

Quantitative Data Summary

Due to the lack of a specific public SDS for this compound, a complete set of quantitative data is not available. The following table highlights the key information that should be obtained from the supplier's SDS.

PropertyDataSource
Chemical Formula C₂₅H₃₄N₆O₂·HClSupplier Data
Molecular Weight 487.04 g/mol Supplier Data
Appearance Data not available; consult supplier's SDS.-
Solubility Data not available; consult supplier's SDS.-
Melting Point Data not available; consult supplier's SDS.-
Storage Temperature Data not available; consult supplier's SDS.-
Hazard Class Data not available; consult supplier's SDS.-

Experimental Protocols: General Disposal Procedure for Novel Research Chemicals

The following step-by-step protocol outlines a general procedure for the safe disposal of small quantities of novel research chemicals like this compound. This protocol should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure you are wearing the appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

Step 2: Segregation and Labeling of Chemical Waste

  • Segregate Waste: Do not mix this compound waste with other chemical waste unless their compatibility is known and confirmed.[1][2] Mixing incompatible chemicals can lead to dangerous reactions.[1]

  • Use Appropriate Containers: Store waste in a chemically compatible container with a tight-fitting lid.[1][2]

  • Label Containers Clearly: The waste container must be clearly labeled with:[1][2]

    • The words "Hazardous Waste".[1]

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[1]

    • The specific hazards of the waste (e.g., "Potentially Toxic," "Hazards Not Fully Known").

    • The date the waste was first added to the container (accumulation start date).[1]

    • The principal investigator's name and laboratory location.[1]

Step 3: Waste Accumulation and Storage

  • Secure Storage: Store the waste container in a designated, secure area away from general laboratory traffic.

  • Secondary Containment: Place the waste container in a secondary container, such as a plastic tub, to contain any potential leaks or spills.[1]

Step 4: Arranging for Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for hazardous waste.

  • Provide Documentation: Be prepared to provide the EHS office with all available information about the compound.[1] Since a specific SDS is not available, communicate that the hazards are not fully known and it should be treated as a potentially hazardous substance.

Mandatory Visualization: TBK1 Signaling Pathway

The diagram below illustrates a simplified representation of the TANK-binding kinase 1 (TBK1) signaling pathway. This compound is an inhibitor of TBK1, a key kinase that plays a central role in innate immunity, autophagy, and inflammation. TBK1 can be activated by various stimuli, leading to the activation of transcription factors like IRF3 and NF-κB, which in turn regulate the expression of genes involved in these processes.

TBK1_Signaling_Pathway cluster_upstream Upstream Stimuli cluster_activation TBK1 Activation cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response Stimuli Viral/Bacterial PAMPs, Cytokines, Growth Factors TBK1 TBK1 Stimuli->TBK1 IRF3 IRF3 TBK1->IRF3 NFkB NF-κB TBK1->NFkB Autophagy Autophagy Proteins TBK1->Autophagy MRT68601 This compound MRT68601->TBK1 Response Innate Immunity, Inflammation, Autophagy IRF3->Response NFkB->Response Autophagy->Response

References

Essential Safety and Operational Guide for Handling MRT 68601 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like MRT 68601 hydrochloride, a TANK-binding kinase 1 (TBK1) inhibitor.[1][2][3] Adherence to strict safety protocols is crucial to minimize exposure and mitigate potential risks. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to create a barrier between the researcher and the potentially hazardous compound.[4] The required level of PPE varies depending on the specific laboratory activity.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - Respirator: NIOSH-approved N95 or higher-rated respirator. - Gloves: Double-gloving with nitrile gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Disposable or non-absorbent lab coat. - Ventilation: Certified chemical fume hood or powder containment hood.[5]
Solution Preparation and Handling - Gloves: Double-gloving with nitrile gloves. - Eye Protection: Chemical splash goggles or a face shield. - Lab Coat: Standard laboratory coat. - Ventilation: Chemical fume hood.[5]
Cell Culture and In Vitro Assays - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat. - Ventilation: Class II biological safety cabinet.[5]
Waste Disposal - Gloves: Heavy-duty nitrile or butyl rubber gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Standard laboratory coat.

Operational Plan: From Receipt to Disposal

A clear, step-by-step operational plan ensures the safe management of this compound throughout its lifecycle in the laboratory.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area, away from incompatible materials.

2. Handling and Experimental Use:

  • All manipulations of the solid compound and concentrated solutions must be performed in a designated area, such as a certified chemical fume hood.[5]

  • Use dedicated equipment (spatulas, glassware, etc.) to prevent cross-contamination. If dedicated equipment is not feasible, thoroughly decontaminate all instruments after use.

  • Avoid the formation of dust and aerosols.[6]

  • Wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.[5]

3. Disposal Plan:

  • Solid Waste: Collect in a dedicated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect in a dedicated, labeled, and sealed hazardous waste container.

  • Contaminated Sharps: Dispose of in a puncture-resistant sharps container labeled for hazardous chemical waste.

  • All waste disposal must comply with local, state, and federal regulations.

Emergency Procedures: Accidental Release and Exposure

Immediate and appropriate action is critical in the event of an emergency.

Spill Management: In case of a spill, a clear and immediate response is necessary to contain the area and prevent exposure.

Spill_Management_Workflow cluster_Initial_Response Initial Response cluster_Containment_and_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Evacuate Evacuate Immediate Area Alert Alert Colleagues and Supervisor Evacuate->Alert Assess Assess the Spill Alert->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE If spill is manageable Evacuate_Lab Evacuate Laboratory and Contact Emergency Services Assess->Evacuate_Lab If spill is large or unmanageable Contain Contain the Spill Don_PPE->Contain Clean Clean and Decontaminate Contain->Clean Dispose Dispose of Waste Clean->Dispose Decontaminate_Area Decontaminate the Area Dispose->Decontaminate_Area Report Report the Incident Decontaminate_Area->Report

Workflow for managing a chemical spill.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.